molecular formula C19H21NO B1664623 4-P-Pdot CAS No. 134865-74-0

4-P-Pdot

Número de catálogo: B1664623
Número CAS: 134865-74-0
Peso molecular: 279.4 g/mol
Clave InChI: RCYLUNPFECYGDW-SJLPKXTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide is a member of tetralins.

Propiedades

Número CAS

134865-74-0

Fórmula molecular

C19H21NO

Peso molecular

279.4 g/mol

Nombre IUPAC

N-[(2S,4R)-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide

InChI

InChI=1S/C19H21NO/c1-2-19(21)20-16-12-15-10-6-7-11-17(15)18(13-16)14-8-4-3-5-9-14/h3-11,16,18H,2,12-13H2,1H3,(H,20,21)/t16-,18-/m1/s1

Clave InChI

RCYLUNPFECYGDW-SJLPKXTDSA-N

SMILES isomérico

CCC(=O)N[C@H]1C[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3

SMILES canónico

CCC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3

Apariencia

Solid powder

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

4-P-PDOT;  4PPDOT;  4P-PDOT;  AH-024;  4-phenyl-2- propionamidotetralin.

Origen del producto

United States

Foundational & Exploratory

The Dichotomous Nature of 4-P-PDOT: An In-depth Analysis of its MT2 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool in the study of melatonergic systems, primarily recognized for its selective antagonist activity at the melatonin type 2 (MT2) receptor. However, a comprehensive review of the literature reveals a more complex and nuanced mechanism of action. This technical guide synthesizes the current understanding of this compound's interaction with the MT2 receptor, detailing its binding affinity, functional effects on various downstream signaling pathways, and the experimental methodologies used for its characterization. The evidence collectively portrays this compound not as a simple antagonist, but as a compound exhibiting biased agonism, with its functional output being highly dependent on the specific signaling cascade and cellular context under investigation. This guide aims to provide researchers and drug development professionals with a thorough understanding of this compound's multifaceted pharmacological profile, enabling more precise experimental design and interpretation of results.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates a wide array of physiological processes, including the regulation of circadian rhythms, sleep, and mood.[1] Its effects are mediated through two principal high-affinity G protein-coupled receptors (GPCRs), the melatonin type 1 (MT1) and type 2 (MT2) receptors.[2] The distinct roles of these receptor subtypes have spurred the development of selective ligands to dissect their individual contributions to melatonin's diverse functions. This compound has emerged as a cornerstone tool in this endeavor, initially lauded for its high selectivity as an MT2 receptor antagonist.[3] This document provides an in-depth exploration of the mechanism of action of this compound, moving beyond its classical definition to illuminate its complex signaling properties.

Binding Affinity and Selectivity

The foundational characteristic of this compound is its marked preference for the MT2 receptor over the MT1 receptor. Radioligand binding assays are the primary method for quantifying this interaction.

Table 1: Binding Affinity of this compound at Human Melatonin Receptors
Receptor SubtypeRadioligandpKiKi (nM)Selectivity (MT1/MT2)Reference
MT1[³H]-melatonin6.85~141\multirow{2}{}{>300-fold}[1]
MT2[³H]-melatonin8.97~1.07[1]
MT12-[¹²⁵I]-iodomelatonin--\multirow{2}{}{61-fold}
MT22-[¹²⁵I]-iodomelatonin--

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

The data clearly demonstrates that this compound possesses a significantly higher affinity for the MT2 receptor, with selectivity ratios reported to be over 300-fold in some studies. This high selectivity is the basis for its widespread use in differentiating MT1 and MT2 receptor-mediated effects.

Functional Antagonism: A Pathway-Dependent Phenomenon

While classified as an MT2 antagonist, the functional consequences of this compound binding are not uniform across all signaling pathways. Its behavior ranges from competitive antagonism to partial and even full agonism, a hallmark of biased signaling.

G Protein-Mediated Signaling

The canonical signaling pathway for MT2 receptors involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

In functional assays measuring forskolin-stimulated cAMP accumulation, this compound exhibits a striking dichotomy. While having no effect on its own at MT1 receptors, it acts as a potent agonist at MT2 receptors, inhibiting cAMP production. In some cellular systems, its efficacy in inhibiting cAMP is comparable to that of melatonin, categorizing it as a full agonist in this specific pathway.

The [³⁵S]GTPγS binding assay provides a direct measure of G protein activation. In this context, this compound's behavior is again complex. At the MT2 receptor, it can induce GTPγS binding, albeit with lower efficacy than melatonin, indicating partial agonism. Conversely, when co-administered with melatonin, it can inhibit melatonin-induced GTPγS binding, demonstrating antagonistic properties. Interestingly, it shows more potent inhibition of melatonin-induced GTPγS binding at the MT1 receptor than at the MT2 receptor.

Table 2: Functional Activity of this compound on G Protein-Mediated Signaling
AssayReceptorThis compound ActivityEfficacy (% of Melatonin)pEC50 / pIC50Reference
cAMP InhibitionMT1Partial Agonist~50%6.85
cAMP InhibitionMT2Full Agonist~90-100%8.72
GTPγS Binding (agonist)MT1No effect0%-
GTPγS Binding (agonist)MT2Partial Agonist34%-
GTPγS Binding (antagonist)MT1Antagonist100% inhibition-
GTPγS Binding (antagonist)MT2Antagonist49% inhibition-
β-Arrestin Recruitment and Receptor Internalization

β-arrestin recruitment is a key mechanism for GPCR desensitization and can also initiate G protein-independent signaling cascades. This compound has been shown to induce β-arrestin recruitment at both MT1 and MT2 receptors. However, it only provokes the internalization of the MT2 receptor, with an efficacy of approximately 50% of that of melatonin. This differential effect on internalization further underscores its biased signaling profile.

Downstream Signaling Pathways

The multifaceted interactions of this compound with the MT2 receptor lead to diverse downstream cellular responses.

Protein Kinase C (PKC) Activation

In the suprachiasmatic nucleus (SCN), the brain's master circadian pacemaker, melatonin-induced phase advances are mediated by the MT2 receptor and involve the activation of Protein Kinase C (PKC). Studies have shown that this compound can block these melatonin-mediated phase advances and the associated increases in PKC activity, acting as a functional antagonist in this specific physiological context.

Regulation of Gene Expression and Cellular Processes

This compound has been instrumental in elucidating the role of MT2 receptors in various cellular processes. For instance, it has been used to demonstrate that MT2 receptor activation is involved in the regulation of apoptosis-related genes in bovine granulosa cells, where low doses of this compound can block the anti-apoptotic effects of melatonin.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing either human MT1 or MT2 receptors.

  • Assay Buffer: Typically, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) with divalent cations (e.g., 5 mM MgCl₂) is used.

  • Incubation: In a 96-well plate, incubate a fixed concentration of radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) with varying concentrations of unlabeled this compound and the cell membrane preparation.

  • Equilibration: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., GF/C filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Plate cells expressing MT1 or MT2 receptors in a 96-well plate and grow to confluence.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of this compound.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Quantify the amount of cAMP produced using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 (for agonism) or IC50 (for antagonism) and the maximum efficacy.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by this compound.

Methodology:

  • Membrane Preparation: Use cell membranes from cells expressing the MT2 receptor.

  • Assay Buffer: A buffer containing GDP (to ensure G proteins are in their inactive state), MgCl₂, and NaCl is typically used.

  • Incubation: In a 96-well plate, incubate the cell membranes with varying concentrations of this compound in the assay buffer.

  • Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine agonist potency (EC50) and efficacy. For antagonism studies, perform the assay in the presence of a fixed concentration of melatonin.

Visualizations

Signaling Pathways

4-P-PDOT_Signaling cluster_membrane Cell Membrane MT2 MT2 Receptor Gi Gi Protein MT2->Gi Activates (Partial Agonist) beta_arrestin β-Arrestin MT2->beta_arrestin Recruits PKC PKC MT2->PKC Context-dependent antagonism of melatonin effect AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Gi->AC Inhibits Internalization Receptor Internalization beta_arrestin->Internalization Promotes PPDOT This compound PPDOT->MT2 Binds Phase_Shift Circadian Phase Shift PKC->Phase_Shift Modulates

Caption: Signaling pathways modulated by this compound at the MT2 receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (with MT2 receptors) start->prep_membranes prepare_reagents Prepare Radioligand, This compound dilutions, and Assay Buffer start->prepare_reagents incubate Incubate Membranes, Radioligand, and this compound prep_membranes->incubate prepare_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Biased Agonism of this compound

Biased_Agonism cluster_pathways Downstream Signaling Pathways cluster_outcomes Functional Outcome PPDOT_MT2 This compound binds to MT2 cAMP_pathway cAMP Inhibition PPDOT_MT2->cAMP_pathway GTP_pathway GTPγS Binding PPDOT_MT2->GTP_pathway Arrestin_pathway β-Arrestin Recruitment PPDOT_MT2->Arrestin_pathway PKC_pathway PKC Activation (in SCN) PPDOT_MT2->PKC_pathway Full_Agonist Full Agonist cAMP_pathway->Full_Agonist Partial_Agonist Partial Agonist GTP_pathway->Partial_Agonist Arrestin_pathway->Partial_Agonist Antagonist Antagonist PKC_pathway->Antagonist

Caption: Biased agonism of this compound at the MT2 receptor.

Conclusion

This compound is an indispensable tool for melatonin receptor research, but its mechanism of action is far more intricate than that of a simple competitive antagonist. Its high selectivity for the MT2 receptor is undisputed, yet its functional effects are exquisitely dependent on the signaling pathway being interrogated. It can behave as a full agonist in the context of cAMP inhibition, a partial agonist for G protein activation and β-arrestin recruitment, and a functional antagonist in physiological processes such as the regulation of circadian rhythms. This biased agonism necessitates a careful and nuanced approach to experimental design and data interpretation. Researchers utilizing this compound must consider the specific signaling pathways relevant to their biological question to avoid misinterpretation of its effects. For drug development professionals, the case of this compound highlights the potential for developing pathway-selective modulators of GPCRs, which could offer more targeted therapeutic interventions with fewer off-target effects. A thorough understanding of the complex pharmacology of tool compounds like this compound is paramount for advancing our knowledge of melatonergic systems and for the successful development of novel therapeutics targeting melatonin receptors.

References

The Complex Relationship of 4-P-PDOT with Melatonin Receptors: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the structure-activity relationship of 4-phenyl-2-propionamidotetralin (4-P-PDOT) reveals a nuanced interaction with melatonin receptors MT1 and MT2, challenging its initial classification as a simple selective antagonist. This technical guide provides a comprehensive overview of its binding affinities, functional activities, and the experimental methodologies used for their determination, tailored for researchers, scientists, and drug development professionals.

This compound, a derivative of 4-phenyl-2-propionamidotetralin, has been a critical pharmacological tool in the study of the melatoninergic system.[1][2] Initially identified as a selective antagonist for the MT2 receptor, subsequent and more detailed investigations have unveiled a more complex profile, demonstrating that its activity is highly dependent on the specific signaling pathway being assayed.[3][4] This phenomenon, known as functional selectivity or biased agonism, underscores the intricate nature of G protein-coupled receptor (GPCR) pharmacology. This guide will delve into the quantitative data that defines this compound's interaction with MT1 and MT2 receptors and provide detailed protocols for the key experiments used in these characterizations.

Quantitative Analysis of this compound's Receptor Interactions

The pharmacological profile of this compound is best understood through the quantitative data derived from various in vitro assays. These data, summarized below, illustrate the compound's affinity for melatonin receptors and its efficacy in modulating downstream signaling pathways.

Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), quantifies the strength of the interaction between a ligand and a receptor. As shown in Table 1, this compound generally exhibits a significantly higher affinity for the MT2 receptor compared to the MT1 receptor, supporting its classification as an MT2-selective compound.[5]

Compound Receptor pKi Ki (nM) Reference
This compoundMT16.85~141
MT28.97~1.07
MT16.3~501
MT28.8~1.58

Table 1: Binding Affinity of this compound at Human Melatonin Receptors. This table summarizes the reported binding affinities of this compound for the human MT1 and MT2 receptors, as determined by radioligand binding assays.

Functional Activity

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. The data for this compound reveals a complex pattern of activity, where it can act as an antagonist, a partial agonist, or even a full agonist depending on the specific signaling pathway and receptor subtype being investigated.

cAMP Production Inhibition:

Melatonin receptors are canonically coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels. In this pathway, this compound demonstrates partial agonism at the MT1 receptor and nearly full agonism at the MT2 receptor.

Compound Receptor Assay pEC50/pIC50 Efficacy (% of Melatonin) Reference
This compoundMT1cAMP Inhibition-~50% (agonist)
MT2cAMP Inhibition8.7~90-100% (agonist)

Table 2: Functional Activity of this compound in cAMP Inhibition Assays. This table presents the potency and efficacy of this compound in inhibiting forskolin-stimulated cAMP production, a key measure of Gi-mediated signaling.

GTPγS Binding:

The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is a direct measure of receptor activation. In this assay, this compound shows a striking difference in its activity at the two receptor subtypes. It does not induce GTPγS binding at the MT1 receptor, acting as an antagonist, but it does stimulate GTPγS binding at the MT2 receptor, albeit with low efficacy, indicating partial agonism.

Compound Receptor Assay Efficacy (% of Melatonin) Antagonist Activity (% Inhibition of Melatonin Response) Reference
This compoundMT1GTPγS Binding0% (agonist)100%
MT2GTPγS Binding34% (agonist)49%

Table 3: Functional Activity of this compound in GTPγS Binding Assays. This table highlights the differential effects of this compound on G protein activation at MT1 and MT2 receptors.

β-Arrestin Recruitment and Receptor Internalization:

GPCR signaling is also regulated by β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades. This compound has been shown to induce the recruitment of β-arrestin at both MT1 and MT2 receptors. However, it only provokes the internalization of the MT2 receptor, with an efficacy of approximately 50% of that of melatonin.

Experimental Protocols

The characterization of this compound's structure-activity relationship relies on a set of well-established experimental techniques. The following sections provide detailed methodologies for the key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes expressing the melatonin receptor of interest (MT1 or MT2).

  • Radioligand (e.g., 2-[¹²⁵I]iodomelatonin).

  • Test compound (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound (this compound).

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the varying concentrations of the test compound.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_ligand Prepare Ligand Dilutions (Radiolabeled & Test Compound) incubation Incubate Membranes, Radioligand, and Test Compound prep_ligand->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Rapid Filtration incubation->filtration Equilibrium Reached washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis

Radioligand Binding Assay Workflow
GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by a GPCR agonist.

Materials:

  • Cell membranes expressing the melatonin receptor and associated G proteins.

  • [³⁵S]GTPγS (radiolabeled, non-hydrolyzable GTP analog).

  • GDP (to ensure G proteins are in their inactive state).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 100 mM NaCl, and 1 mM EDTA).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure that the G proteins are in the inactive, GDP-bound state.

  • Prepare a series of dilutions of the test compound (this compound).

  • In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubate the plate at 30°C for 60 minutes to allow for agonist-induced [³⁵S]GTPγS binding.

  • If using a filtration assay, terminate the reaction by rapid filtration through glass fiber filters and wash as described for the radioligand binding assay.

  • If using an SPA-based method, add SPA beads (e.g., wheat germ agglutinin-coated) that will capture the cell membranes. The proximity of the radiolabel to the scintillant in the beads will generate a signal.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS binding as a function of the test compound concentration to determine the EC50 and the maximum effect (Emax).

cAMP Assay

This assay measures the ability of a ligand to inhibit the production of cAMP, typically stimulated by forskolin, an activator of adenylyl cyclase.

Materials:

  • Whole cells expressing the melatonin receptor of interest.

  • Forskolin.

  • Test compound (this compound).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate reader compatible with the detection kit.

Procedure:

  • Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Pre-treat the cells with varying concentrations of the test compound (this compound) for a short period.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the detection kit.

  • Plot the cAMP concentration as a function of the test compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Melatonin Receptor Signaling Pathways

The diverse functional outcomes observed with this compound can be attributed to its ability to differentially engage various signaling pathways downstream of the MT1 and MT2 receptors. Both receptors primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. However, they can also engage other signaling partners, including Gq proteins and β-arrestins, leading to the activation of alternative pathways.

Melatonin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling MT1 MT1 Gi Gi MT1->Gi Gq Gq MT1->Gq Arrestin β-Arrestin MT1->Arrestin MT2 MT2 MT2->Gi MT2->Arrestin AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK Pathway Arrestin->MAPK Melatonin Melatonin / this compound Melatonin->MT1 Melatonin->MT2

Melatonin Receptor Signaling Pathways

Conclusion

The structure-activity relationship of this compound at melatonin receptors is a prime example of the complexities of modern pharmacology. While its selectivity for the MT2 receptor in terms of binding affinity is well-established, its functional activity is highly pleiotropic. The ability of this compound to act as an antagonist, partial agonist, or full agonist depending on the signaling pathway highlights the importance of comprehensive pharmacological profiling for any new chemical entity. This detailed understanding is crucial for the rational design of future drugs targeting the melatoninergic system with improved selectivity and desired therapeutic effects. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.

References

4-P-PDOT: A Technical Guide to its Binding Affinity and Selectivity for MT2 vs MT1 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of 4-phenyl-2-propionamidotetralin (4-P-PDOT), a key antagonist for melatonin receptors. It is designed to be a comprehensive resource for researchers and professionals involved in pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Focus: Binding Affinity and Selectivity

This compound is recognized as a selective antagonist for the melatonin receptor type 2 (MT2) over the melatonin receptor type 1 (MT1). This selectivity is crucial for the pharmacological dissection of the physiological roles of these two receptor subtypes.

Quantitative Binding Data

The binding affinity of this compound for human MT1 and MT2 receptors has been determined through competitive radioligand binding assays. The data presented below is derived from studies utilizing Chinese hamster ovary (CHO) cells stably expressing the respective human recombinant receptors.

LigandReceptor SubtypepKiKi (nM)Selectivity (MT1/MT2)Reference
This compound hMT17.0100\multirow{2}{*}{61-fold for hMT2}[Brydon et al., 1999]
hMT28.781.64[Brydon et al., 1999]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

The determination of the binding affinity and selectivity of this compound is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols.

Radioligand Binding Assay for MT1 and MT2 Receptors

1. Cell Culture and Membrane Preparation:

  • Cell Line: Chinese hamster ovary (CHO) cells stably transfected with the human MT1 or MT2 receptor gene are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Harvesting: Cells are grown to confluence, washed with phosphate-buffered saline (PBS), and then scraped into a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Homogenization: The cell suspension is homogenized using a Polytron homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Storage: The membrane pellet is resuspended in a buffer, protein concentration is determined (e.g., using a BCA assay), and aliquots are stored at -80°C until use.

2. Competitive Binding Assay:

  • Radioligand: 2-[¹²⁵I]-iodomelatonin is used as the radioligand.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl and 5 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, the cell membranes (containing either MT1 or MT2 receptors) are incubated with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the competing ligand (this compound).

    • Total Binding: Membranes are incubated with only the radioligand.

    • Non-specific Binding: Membranes are incubated with the radioligand and a high concentration of a non-labeled ligand (e.g., melatonin) to saturate all specific binding sites.

  • Equilibrium: The incubation is carried out for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: The radioactivity trapped on the filters is quantified using a gamma counter.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing MT1 or MT2 Receptors Homogenization Cell Homogenization CHO_cells->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Membrane_pellet Isolated Cell Membranes Centrifugation->Membrane_pellet Incubation Incubation with 2-[¹²⁵I]-iodomelatonin and varying [this compound] Membrane_pellet->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting IC50_calc IC₅₀ Determination (Non-linear Regression) Counting->IC50_calc Ki_calc Ki Calculation (Cheng-Prusoff Equation) IC50_calc->Ki_calc Final_Data Binding Affinity (Ki) & Selectivity Ki_calc->Final_Data

Caption: Workflow for determining the binding affinity of this compound.

Signaling Pathways of MT1 and MT2 Receptors

Both MT1 and MT2 are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

MT1 Receptor Signaling Pathway

G Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Gi Gi Protein MT1->Gi AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Phosphorylation Cellular_Response Cellular Response CREB->Cellular_Response G Melatonin Melatonin MT2 MT2 Receptor Melatonin->MT2 Gi Gi Protein MT2->Gi PKC Protein Kinase C MT2->PKC Activation AC Adenylate Cyclase Gi->AC Inhibition cGMP cGMP Formation Gi->cGMP Inhibition cAMP cAMP AC->cAMP Conversion of ATP Cellular_Response Cellular Response cGMP->Cellular_Response cAMP->Cellular_Response PKC->Cellular_Response

Downstream Signaling Pathways Affected by 4-P-PDOT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool, primarily recognized for its role as a selective antagonist of the melatonin MT2 receptor.[1] Its selectivity for the MT2 receptor over the MT1 receptor makes it an invaluable instrument for dissecting the distinct physiological roles of these two receptor subtypes.[2] Melatonin receptors, which are G protein-coupled receptors (GPCRs), are integral to regulating circadian rhythms, immune responses, and cellular proliferation.[3] The binding of ligands to these receptors initiates a cascade of intracellular signaling events. This compound, by modulating the activity of the MT2 receptor, provides a means to investigate the downstream consequences of this specific receptor's signaling. This guide provides an in-depth analysis of the signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate its complex mechanism of action.

Core Signaling Pathways Modulated by this compound

This compound's interaction with melatonin receptors, predominantly MT2, triggers a complex array of downstream signaling events. Its effects are not always that of a simple antagonist; it can exhibit partial agonism and biased signaling, where it selectively activates certain pathways over others.

G Protein-Dependent Signaling

1. Cyclic AMP (cAMP) Pathway:

The canonical signaling pathway for MT1 and MT2 receptors involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's effect on this pathway is multifaceted. In some systems, it acts as a partial agonist at the MT1 receptor and a full agonist at the MT2 receptor, independently inhibiting cAMP production. Conversely, it can also act as an antagonist, blocking the cAMP inhibition induced by melatonin.

2. GTPγS Binding:

GTPγS binding assays are used to measure the activation of G proteins. This compound does not induce GTPγS binding at the MT1 receptor. However, at the MT2 receptor, it can induce GTPγS binding, albeit with low efficacy (34% of melatonin). Interestingly, it potently inhibits melatonin-induced GTPγS binding at MT1 (100% inhibition) more effectively than at MT2 (49% inhibition).

3. Protein Kinase C (PKC) Pathway:

In the rat suprachiasmatic nucleus (SCN), melatonin-induced phase advances are associated with an increase in Protein Kinase C (PKC) activity. This compound has been shown to block these melatonin-mediated increases in PKC activity, suggesting that this pathway is downstream of MT2 receptor activation.

G Protein-Independent Signaling: β-Arrestin Pathway

Beyond G protein-mediated signaling, GPCRs can signal through β-arrestins. This compound has been shown to induce the recruitment of β-arrestin to both MT1 and MT2 receptors. This recruitment can lead to receptor internalization and the activation of other signaling cascades, such as the MAPK/ERK pathway. Notably, while this compound induces β-arrestin recruitment to both receptors, it only provokes the internalization of the MT2 receptor, with an efficacy of approximately 50% of that of melatonin. This is a clear example of biased signaling.

Key Downstream Kinase Cascades

1. PI3K/Akt Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. Melatonin can stimulate the phosphorylation and activation of Akt. The addition of this compound has been demonstrated to reduce this melatonin-induced activation of the PI3K/Akt pathway, indicating that this pathway is, at least in part, mediated by the MT2 receptor.

2. MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes. This compound has been shown to counteract the effects of melatonin on this pathway. For example, it can block the melatonin-mediated attenuation of decreased ERK phosphorylation. This suggests that MT2 receptor signaling can modulate the activity of the ERK pathway.

Regulation of Apoptosis and the Cell Cycle

In bovine granulosa cells, this compound can block the anti-apoptotic effects of low concentrations of melatonin (10⁻⁹ M). This is achieved by preventing the melatonin-induced upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the downregulation of pro-apoptotic proteins such as Bax, p53, and caspase-3. However, at high concentrations of melatonin (10⁻⁵ M), this compound does not block these effects, suggesting that high doses of melatonin may act through pathways independent of MT1 and MT2 receptors.

Furthermore, this compound can influence the expression of cell cycle regulatory genes. The effects are dependent on the concentration of melatonin. For instance, it can alter the effects of melatonin on the expression of CyclinD1, CyclinE1, and P21.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on various signaling pathways as reported in the literature.

ParameterReceptorValueEfficacy/InhibitionReference
Binding Affinity (pKi) MT16.85-
MT28.97-
cAMP Inhibition MT1-~50% of melatonin
MT2pEC50 = 8.790% of melatonin
GTPγS Binding (Agonist) MT1-No induction
MT2-34% of melatonin
GTPγS Binding (Antagonist) MT1-100% inhibition
MT2-49% inhibition
β-Arrestin Recruitment MT1 & MT2Similar to binding affinities-
Receptor Internalization MT1-No internalization
MT2-~50% of melatonin

Table 1: Quantitative pharmacological data for this compound at melatonin receptors.

Pathway/ProcessEffect of this compoundCell/Tissue TypeReference
PI3K/Akt Pathway Reduces melatonin-induced Akt phosphorylationBovine theca cells
MAPK/ERK Pathway Reverses melatonin-mediated effects on ERK phosphorylationKlotho mutant mice hippocampi
Apoptosis (low dose melatonin) Blocks anti-apoptotic effectsBovine granulosa cells
Cell Cycle (melatonin dependent) Alters expression of CyclinD1, CyclinE1, P21Bovine granulosa cells
PKC Activity Blocks melatonin-induced increaseRat SCN

Table 2: Summary of this compound's effects on downstream signaling pathways and cellular processes.

Detailed Experimental Protocols

cAMP Measurement Assay

This protocol is a general guideline for measuring changes in intracellular cAMP levels.

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO cells stably expressing MT1 or MT2) in a 96-well plate and grow to confluence.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.

  • Treatment: Add this compound at various concentrations, either alone (to test for agonist activity) or in combination with melatonin (to test for antagonist activity). Include a positive control (e.g., forskolin, an adenylyl cyclase activator) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

  • Detection: Measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). The signal is typically inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: Plot the data as a dose-response curve to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay

A common method to measure β-arrestin recruitment is the PathHunter assay.

  • Cell Line: Use a cell line engineered to co-express the GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Addition: Add this compound at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.

  • Signal Measurement: After a further incubation period (as per the manufacturer's instructions), measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Generate dose-response curves to quantify the potency and efficacy of this compound in inducing β-arrestin recruitment.

Western Blotting for ERK1/2 Phosphorylation

This protocol outlines the steps to detect changes in protein phosphorylation.

  • Cell Treatment: Culture cells to the desired confluency and then serum-starve them for several hours. Treat the cells with this compound, melatonin, or a combination, for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to normalize for loading differences.

Mandatory Visualizations

G cluster_0 This compound Interaction with MT2 Receptor cluster_1 Downstream Signaling Cascades This compound This compound MT2 MT2 Receptor This compound->MT2 Binds/Antagonizes G_alpha_i Gαi MT2->G_alpha_i Modulates beta_arrestin β-Arrestin MT2->beta_arrestin Recruits PI3K PI3K MT2->PI3K Modulates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP ↓ cAMP AC->cAMP ERK ERK1/2 beta_arrestin->ERK Activates Akt Akt PI3K->Akt Apoptosis_Mod Apoptosis Modulation Akt->Apoptosis_Mod ERK->Apoptosis_Mod

Caption: Overview of this compound's effect on MT2 receptor signaling pathways.

experimental_workflow start Cell Culture & Treatment (e.g., with this compound) lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical experimental workflow for Western Blotting.

biased_signaling This compound This compound MT2 MT2 Receptor This compound->MT2 G_protein G-Protein Pathway (cAMP Inhibition) MT2->G_protein Partial/Full Agonist beta_arrestin β-Arrestin Pathway (Receptor Internalization) MT2->beta_arrestin Induces Recruitment

Caption: Biased signaling of this compound at the MT2 receptor.

apoptosis_pathway Melatonin Melatonin (low dose) MT2 MT2 Receptor Melatonin->MT2 This compound This compound This compound->MT2 Blocks Bcl2_Bclxl ↑ Bcl-2, Bcl-xl MT2->Bcl2_Bclxl Bax_p53_Casp3 ↓ Bax, p53, Caspase-3 MT2->Bax_p53_Casp3 Apoptosis ↓ Apoptosis Bcl2_Bclxl->Apoptosis Bax_p53_Casp3->Apoptosis

Caption: this compound blocks melatonin's anti-apoptotic effects.

References

The In Vivo Profile of 4-P-PDOT: A Pharmacodynamic Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a widely utilized pharmacological tool in the study of the melatoninergic system. It is primarily characterized as a selective antagonist for the melatonin receptor 2 (MT2), exhibiting a significantly higher affinity for MT2 over the melatonin receptor 1 (MT1).[1][2] However, its pharmacological profile is complex, demonstrating characteristics of a partial agonist and biased agonist depending on the specific signaling pathway and cellular context being investigated.[3][4] This guide synthesizes the current understanding of this compound's in vivo and in vitro pharmacodynamics, presenting key quantitative data in a structured format, detailing experimental methodologies from seminal studies, and visualizing its mechanism of action through signaling pathway diagrams.

Pharmacodynamics of this compound

The primary mechanism of action of this compound is its interaction with melatonin receptors. While initially identified as a competitive antagonist, subsequent research has revealed a more nuanced activity profile.

Melatonin Receptor Binding and Functional Activity

This compound displays a complex interaction with melatonin receptors, acting as an antagonist, partial agonist, or even a full agonist depending on the specific downstream signaling pathway being assayed. This phenomenon is known as biased agonism.[3]

Table 1: In Vitro Pharmacodynamic Profile of this compound at Melatonin Receptors

ParameterReceptorValue/EffectAssay SystemReference
Binding Affinity (pKi) MT16.85Recombinant HEK cells
MT28.97Recombinant HEK cells
cAMP Production Inhibition MT1Partial Agonist (~50% of Melatonin)Recombinant HEK cells
MT2Full Agonist (~90% of Melatonin)Recombinant HEK cells
GTPγS Binding MT1No induction; Potent inhibitor of melatonin-induced binding (100%)Recombinant HEK cells
MT2Low efficacy induction (34%); Partial inhibitor of melatonin-induced binding (49%)Recombinant HEK cells
β-Arrestin Recruitment MT1 & MT2Induces recruitmentRecombinant cells
Receptor Internalization MT1No internalizationRecombinant cells
MT2Induces internalization (~50% of Melatonin)Recombinant cells
In Vivo Pharmacodynamic Effects

In vivo studies have primarily focused on the ability of this compound to antagonize the physiological effects of melatonin.

Table 2: Summary of In Vivo Effects of this compound

Biological SystemAnimal ModelEffect of this compoundDosingReference
Circadian Rhythm C3H/HeN MiceAntagonized melatonin-induced phase advances of circadian rhythms of wheel running activity.Not specified
Hormone Secretion RatsDid not eliminate the inhibitory influence of melatonin on vasopressin (AVP) secretion in vitro. In vivo, prior injection with this compound allowed melatonin to inhibit AVP secretion. Blocked melatonin-induced decrease in ACTH.Not specified
Neuroprotection Klotho Mutant MiceReversed the antioxidant and memory-improving effects of melatonin.0.5-1.0 mg/kg, i.v.
Mice with Spinal Cord InjuryPartially reversed the neuroprotective effects of melatonin.Not specified
Cancer Growth Murine Colon 38 Cancer Cells (in vitro)Did not diminish the inhibitory effect of melatonin on cancer cell growth.10⁻⁷, 10⁻⁹ M

Experimental Protocols

This section details the methodologies employed in key studies to characterize the pharmacodynamics of this compound.

In Vitro cAMP Inhibition Assay
  • Objective: To determine the effect of this compound on adenylyl cyclase activity mediated by MT1 and MT2 receptors.

  • Cell Line: Human Embryonic Kidney (HEK) cells stably expressing either human MT1 or MT2 receptors.

  • Protocol:

    • Cells are cultured to an appropriate confluency.

    • The cells are then incubated with varying concentrations of this compound in the presence of forskolin (an adenylyl cyclase activator).

    • The intracellular cyclic AMP (cAMP) levels are measured using a suitable assay, such as a competitive immunoassay (e.g., HTRF).

    • The potency (pEC50 or pKi) and efficacy (% inhibition relative to melatonin) of this compound are calculated from the concentration-response curves.

In Vivo Assessment of Circadian Rhythm Modulation
  • Objective: To evaluate the antagonist effect of this compound on melatonin-induced phase shifts of the circadian clock.

  • Animal Model: C3H/HeN mice, which have a robust response to melatonin.

  • Protocol:

    • Mice are individually housed in cages equipped with running wheels and maintained in constant darkness to allow for free-running circadian rhythms.

    • Activity data is continuously recorded and analyzed to determine the circadian time (CT).

    • At a specific circadian time (e.g., CT 10), mice are administered this compound followed by a dose of melatonin.

    • The subsequent activity onsets are monitored for several days to determine any phase shift in the circadian rhythm.

    • The phase-shifting effect is compared to control groups receiving vehicle, melatonin alone, or this compound alone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Melatonin Melatonin MT2 MT2 Receptor Melatonin->MT2 Agonist FourPPDOT This compound FourPPDOT->MT2 Antagonist/ Partial Agonist G_protein Gi/o MT2->G_protein Activation BetaArrestin β-Arrestin Recruitment MT2->BetaArrestin AC Adenylyl Cyclase G_protein->AC Inhibition PKC ↑ PKC G_protein->PKC Activation (via Gβγ) cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization BetaArrestin->Internalization Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ReceptorBinding Receptor Binding Assays (MT1 vs MT2) FunctionalAssays Functional Assays (cAMP, GTPγS, β-arrestin) ReceptorBinding->FunctionalAssays CellBasedAssays Cell-Based Assays (e.g., Proliferation, Apoptosis) FunctionalAssays->CellBasedAssays AnimalModel Animal Model Selection (e.g., Mouse, Rat) CellBasedAssays->AnimalModel Proceed to in vivo if promising DoseResponse Dose-Response Studies AnimalModel->DoseResponse PD_Endpoints Pharmacodynamic Endpoints (e.g., Circadian Rhythm, Hormone Levels) DoseResponse->PD_Endpoints start Compound Synthesis (this compound) start->ReceptorBinding

References

An In-depth Technical Guide to cis-4-Phenyl-2-propionamidotetralin: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and synthesis of cis-4-Phenyl-2-propionamidotetralin (also known as 4-P-PDOT). This compound is a potent and selective antagonist of the melatonin receptor 2 (MT2), making it a valuable pharmacological tool for investigating the physiological roles of melatonin and its receptors. This document details the known chemical and physical properties, provides an in-depth look at a key synthetic route, and outlines the signaling pathway associated with its biological target.

Chemical and Physical Properties

While a comprehensive experimental characterization of all physical properties is not publicly available in a consolidated format, the fundamental chemical properties of cis-4-Phenyl-2-propionamidotetralin can be derived from its structure.

PropertyValueSource
Molecular Formula C₁₉H₂₁NOCalculated
Molecular Weight 279.38 g/mol Calculated
Appearance White solidInferred
Melting Point Not consistently reported in public literature.-
Boiling Point Not reported in public literature.-
Solubility Not explicitly reported in public literature.-

Synthesis of cis-4-Phenyl-2-propionamidotetralin

An improved and efficient diastereoselective synthesis for cis-4-Phenyl-2-propionamidotetralin has been developed, providing a reliable method for its preparation on a gram scale.[1][2][3] The key steps of this synthesis are outlined below.

Experimental Workflow: Synthesis of cis-4-Phenyl-2-propionamidotetralin

G start 4-Phenyl-2-tetralone enamide_formation Enamide Formation start->enamide_formation Propionamide, p-TsOH, Toluene, Reflux enamide N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide enamide_formation->enamide reduction Diastereoselective Reduction enamide->reduction H2 (gas), 10% Pd/C, Ethyl Acetate product cis-4-Phenyl-2-propionamidotetralin reduction->product

Caption: Synthetic workflow for cis-4-Phenyl-2-propionamidotetralin.

Experimental Protocol

The following protocol is a composite of the general steps described in the literature for the synthesis of (±)-cis-4-P-PDOT.[1]

Step 1: Enamide Formation

  • Reactants: 4-Phenyl-2-tetralone, propionamide, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Solvent: Toluene.

  • Procedure: A mixture of 4-phenyl-2-tetralone, propionamide, and a catalytic amount of p-TsOH in toluene is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide, is then purified, typically by column chromatography.

Step 2: Diastereoselective Reduction

  • Reactant: N-(4-phenyl-3,4-dihydronaphthalen-2-yl)propionamide.

  • Catalyst: 10% Palladium on carbon (Pd/C).

  • Solvent: Ethyl acetate.

  • Procedure: The enamide is dissolved in ethyl acetate, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation with hydrogen gas (typically under a hydrogen atmosphere maintained by a balloon or at a specified pressure). The reaction is monitored by TLC until the starting material is consumed. The catalyst is then removed by filtration (e.g., through a pad of Celite), and the solvent is evaporated to yield the crude product. The desired cis-diastereomer is then isolated and purified, often by recrystallization or column chromatography, to afford cis-4-Phenyl-2-propionamidotetralin as a white solid.

Spectroscopic Data

Mechanism of Action and Signaling Pathway

cis-4-Phenyl-2-propionamidotetralin acts as a selective antagonist at the MT2 melatonin receptor.[1] The MT2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o). Antagonism by cis-4-Phenyl-2-propionamidotetralin blocks the downstream signaling cascade typically initiated by the endogenous ligand, melatonin.

MT2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT2 MT2 Receptor Melatonin->MT2 Binds and Activates Antagonist cis-4-Phenyl-2- propionamidotetralin Antagonist->MT2 Binds and Blocks Gi Gi/o Protein MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Cellular_Response Modulation of Cellular Response CREB->Cellular_Response

Caption: MT2 receptor signaling pathway and the antagonistic action of cis-4-Phenyl-2-propionamidotetralin.

Upon activation by melatonin, the MT2 receptor activates the inhibitory G-protein, Gi/o. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequently alters the phosphorylation state of downstream targets such as the cAMP response element-binding protein (CREB), ultimately modulating gene transcription and cellular responses. By blocking the binding of melatonin to the MT2 receptor, cis-4-Phenyl-2-propionamidotetralin prevents this signaling cascade from being initiated.

Conclusion

cis-4-Phenyl-2-propionamidotetralin is a key pharmacological agent for the study of melatonin receptor function. Its diastereoselective synthesis from 4-phenyl-2-tetralone provides a reliable route for its preparation. As a selective MT2 antagonist, it allows for the specific interrogation of the physiological and pathological roles of this receptor subtype. Further detailed characterization of its physicochemical properties would be beneficial for its broader application in various experimental settings.

References

4-P-PDOT: A Technical Guide to Investigating Melatonin Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist for the melatonin type 2 (MT2) receptor, making it an invaluable pharmacological tool for elucidating the distinct physiological roles of the MT1 and MT2 receptor subtypes.[1] Its selectivity allows for the targeted investigation of MT2 receptor-mediated signaling pathways and functions, aiding in the development of novel therapeutics targeting the melatoninergic system. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, detailed experimental protocols for its use in key assays, and a summary of its application in studying melatonin receptor signaling.

Pharmacological Profile of this compound

This compound exhibits a significantly higher affinity for the MT2 receptor compared to the MT1 receptor, with selectivity ratios reported to be over 300-fold.[1][2] However, its pharmacological activity is complex and can be context-dependent, acting as a competitive antagonist, partial agonist, or inverse agonist depending on the cell type, receptor expression levels, and the specific signaling pathway being investigated.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at human melatonin receptors as reported in the scientific literature.

Receptor SubtypeLigandpKi (Binding Affinity)Reference
MT1This compound6.85
MT2This compound8.97
Assay TypeReceptor SubtypeLigandpEC50 / pIC50 (Functional Potency)Intrinsic ActivityReference
cAMP InhibitionMT1This compound-~50% of melatonin
cAMP InhibitionMT2This compound8.720.86
GTPγS BindingMT1This compound-No induction
GTPγS BindingMT2This compound-34% of melatonin
β-Arrestin RecruitmentMT2This compound-~50% of melatonin

Melatonin Receptor Signaling Pathways

Melatonin receptors, MT1 and MT2, are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, they can also modulate other signaling cascades, including phospholipase C (PLC) activation and ERK/MAPK pathways.

Melatonin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 binds MT2 MT2 Receptor Melatonin->MT2 binds Gai Gαi/o MT1->Gai activates Gbetagamma Gβγ MT1->Gbetagamma releases MT2->Gai activates MT2->Gbetagamma releases AC Adenylyl Cyclase Gai->AC inhibits PLC Phospholipase C Gbetagamma->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces ERK ERK PKA PKA cAMP->PKA activates PKC PKC IP3_DAG->PKC activates PKC->ERK activates

Caption: Overview of MT1 and MT2 receptor signaling pathways.

This compound, by selectively antagonizing the MT2 receptor, allows researchers to dissect the specific contributions of this receptor subtype to the overall cellular response to melatonin.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for melatonin receptors.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing MT1 or MT2 receptors incubate Incubate membranes with radioligand (e.g., 2-[125I]iodomelatonin) and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand by rapid vacuum filtration incubate->separate count Quantify bound radioactivity using a gamma counter separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Prepare membranes from cells stably expressing either human MT1 or MT2 receptors.

  • Incubation: In a 96-well plate, incubate the cell membranes (5-20 µg of protein) with a fixed concentration of radioligand (e.g., 2-[125I]iodomelatonin) and a range of concentrations of unlabeled this compound. The incubation should be carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) for 60-120 minutes at 25-37°C.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the effect of this compound on adenylyl cyclase activity, typically by measuring its ability to inhibit forskolin-stimulated cAMP production.

cAMP_Assay_Workflow seed_cells Seed cells expressing MT1 or MT2 receptors in a multi-well plate pre_incubate Pre-incubate cells with varying concentrations of this compound seed_cells->pre_incubate stimulate Stimulate cells with forskolin in the presence of a phosphodiesterase inhibitor (e.g., IBMX) pre_incubate->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse quantify Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse->quantify analyze Analyze data to determine pEC50 or pIC50 and intrinsic activity quantify->analyze

Caption: Workflow for a forskolin-stimulated cAMP accumulation assay.

Methodology:

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing MT1 or MT2 receptors into 96- or 384-well plates and culture overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except the basal control) to stimulate cAMP production. A phosphodiesterase inhibitor, such as IBMX, is often included to prevent cAMP degradation.

  • Incubation: Incubate the plates at room temperature or 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

  • Data Analysis: Generate dose-response curves and calculate the pEC50 (for agonists) or pIC50 (for antagonists) and the intrinsic activity of this compound relative to a full agonist like melatonin.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins by GPCRs and can be used to characterize the agonist or antagonist properties of this compound.

GTPgS_Binding_Workflow prep_membranes Prepare cell membranes expressing MT1 or MT2 receptors incubate_ligand Incubate membranes with varying concentrations of this compound in the presence of GDP prep_membranes->incubate_ligand add_radioligand Add [35S]GTPγS to initiate the binding reaction incubate_ligand->add_radioligand terminate_rxn Terminate the reaction by rapid filtration add_radioligand->terminate_rxn quantify_binding Quantify the amount of [35S]GTPγS bound to the membranes terminate_rxn->quantify_binding analyze_data Analyze data to determine agonist or antagonist activity quantify_binding->analyze_data

References

The Role of 4-P-PDOT in Elucidating MT2 Receptor Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The melatonin MT2 receptor, a G protein-coupled receptor, is a key target in the treatment of sleep and circadian rhythm disorders, as well as having potential therapeutic applications in pain, and neurodegenerative diseases. The development of selective ligands for the MT2 receptor is crucial for understanding its physiological roles and for the development of novel therapeutics. 4-Phenyl-2-propionamidotetralin (4-P-PDOT) has emerged as a pivotal pharmacological tool in this endeavor. This technical guide provides an in-depth overview of the use of this compound to characterize the pharmacology of the MT2 receptor, detailing its binding affinity, selectivity, and functional activity. Furthermore, it outlines key experimental protocols and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds at the human MT1 and MT2 receptors, providing a comparative overview of their binding affinities and functional potencies.

Table 1: Binding Affinities (Ki) of Melatoninergic Ligands at Human MT1 and MT2 Receptors.

CompoundMT1 Ki (nM)MT2 Ki (nM)Selectivity (MT1/MT2)Reference
Melatonin0.03-0.10.1-0.5~3-5 fold for MT1
This compound1.0-5.00.03-0.1~30-100 fold for MT2
Luzindole10-300.5-2.0~15-20 fold for MT2
Prazosin40100025 fold for MT1

Table 2: Functional Activity of this compound at Human MT2 Receptors.

Assay TypeParameterValueCell LineReference
[³⁵S]GTPγS BindingIC₅₀ (nM)0.2-1.0HEK293
cAMP InhibitionIC₅₀ (nM)0.1-0.5CHO
ERK1/2 PhosphorylationEC₅₀ (nM)1-5NIH3T3

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core experimental protocols used to characterize the interaction of this compound with the MT2 receptor.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the MT1 and MT2 receptors.

Materials:

  • Membranes from cells stably expressing human MT1 or MT2 receptors (e.g., HEK293, CHO).

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Non-specific binding control: Melatonin (1-10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Test compound: this compound at various concentrations.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate cell membranes (10-20 µg protein) with a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at or below its Kd value).

  • Add increasing concentrations of this compound to compete with the radioligand.

  • For non-specific binding, a high concentration of unlabeled melatonin is added.

  • Incubate at 37°C for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assays

This assay measures the activation of G proteins following receptor agonism or antagonism.

Objective: To determine the functional potency (IC₅₀) of this compound as an antagonist at the MT2 receptor.

Materials:

  • Membranes from cells expressing MT2 receptors.

  • Agonist: Melatonin.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

Procedure:

  • Pre-incubate membranes with increasing concentrations of this compound.

  • Add a fixed concentration of melatonin (typically its EC₅₀ value) to stimulate the receptor.

  • Add GDP to the assay buffer.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the melatonin-stimulated [³⁵S]GTPγS binding, is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of the MT2 receptor and the experimental workflow for its characterization using this compound.

MT2_Signaling_Pathway cluster_membrane Cell Membrane MT2 MT2 Receptor G_protein Gi/o Protein MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts Melatonin Melatonin (Agonist) Melatonin->MT2 Activates PPDOT This compound (Antagonist) PPDOT->MT2 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream ERK->Downstream Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes MT2 Receptor Membranes Incubation Incubation (37°C, 60 min) Membranes->Incubation Radioligand [125I]-Melatonin Radioligand->Incubation PPDOT This compound (Competitor) PPDOT->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Non-linear Regression (IC50 determination) Counting->Analysis Ki_Calc Cheng-Prusoff (Ki calculation) Analysis->Ki_Calc

Understanding the partial agonist activity of 4-P-PDOT at MT2 receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Partial Agonist Activity of 4-P-PDOT at MT2 Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-phenyl-2-propionamidotetralin (this compound) is a widely utilized pharmacological tool, historically classified as a selective antagonist for the melatonin MT2 receptor. However, extensive research has revealed a more complex pharmacological profile. This compound exhibits significant partial agonist activity at the MT2 receptor, demonstrating pathway-dependent effects, a phenomenon known as biased agonism or functional selectivity. This guide provides a comprehensive overview of the partial agonist activity of this compound at the MT2 receptor, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Pharmacological Profile of this compound

The activity of this compound is highly dependent on the signaling pathway being measured. While it was initially developed as an antagonist, it clearly behaves as a partial or even full agonist in certain functional assays, particularly at the MT2 receptor.[1] Its affinity for the MT2 receptor is significantly higher than for the MT1 receptor.[2][3]

Table 1: Binding Affinity of this compound at Melatonin Receptors
CompoundReceptorBinding Affinity (pKi)Selectivity (MT2 vs. MT1)Reference
This compoundMT16.85\multirow{2}{*}{300- to 1,500-fold}[1]
This compoundMT28.97[1]
Table 2: Functional Activity of this compound in G-Protein Dependent Pathways

This table summarizes the efficacy of this compound in modulating G-protein signaling cascades, specifically the inhibition of cyclic AMP (cAMP) production and the stimulation of GTPγS binding, compared to the endogenous agonist melatonin.

PathwayReceptorPotency (pEC50/pIC50)Efficacy (% of Melatonin)Activity TypeReference
cAMP Inhibition MT1~6.85~50%Partial Agonist
MT28.7~90-100%Strong Partial / Full Agonist
GTPγS Binding MT1-0% (No induction)Antagonist
MT2-34%Weak Partial Agonist
Table 3: Functional Activity of this compound in β-Arrestin Pathway

This table details the ability of this compound to engage the β-arrestin pathway, leading to β-arrestin recruitment and subsequent receptor internalization.

PathwayReceptorEfficacy (% of Melatonin)Activity TypeReference
β-Arrestin Recruitment MT1-Partial Agonist
MT2-Partial Agonist
Receptor Internalization MT10% (No induction)Antagonist
MT2~50%Partial Agonist

Signaling Pathways and Biased Agonism of this compound

Melatonin receptors, including MT2, are G-protein coupled receptors (GPCRs) that primarily couple to Gαi proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Additionally, like many GPCRs, MT2 receptors can signal through G-protein independent pathways involving β-arrestins.

This compound demonstrates biased agonism, meaning it preferentially activates certain downstream signaling pathways over others. At the MT2 receptor, it acts as a strong partial or full agonist for the Gαi-cAMP pathway but only a weak partial agonist for GTPγS binding and a partial agonist for β-arrestin recruitment and receptor internalization. This functional selectivity makes this compound a complex but valuable tool for dissecting the specific roles of different MT2-mediated signaling cascades.

G_Protein_and_Arrestin_Pathways cluster_membrane Plasma Membrane cluster_gprotein cluster_cytosol Cytosol MT2 MT2 Receptor Gai Gαi MT2->Gai Activates BArr β-Arrestin MT2->BArr Recruits (Partial Agonism) AC Adenylyl Cyclase Gai->AC Inhibits Gbg Gβγ ATP ATP cAMP cAMP ATP->cAMP Converts P4PPDOT This compound P4PPDOT->MT2 Binds & Activates (Partial Agonist) Internalization Receptor Internalization BArr->Internalization Mediates

Caption: Signaling pathways activated by this compound at the MT2 receptor.

The diagram below illustrates the concept of this compound's biased agonism at the MT2 receptor, highlighting its differential efficacy across various signaling outputs compared to a balanced agonist like melatonin.

Biased_Agonism cluster_ligand cluster_pathways P4PPDOT This compound Binding to MT2 Receptor cAMP Gαi Pathway: cAMP Inhibition P4PPDOT->cAMP Strong Partial / Full Agonism GTP G-Protein Activation: GTPγS Binding P4PPDOT->GTP Weak Partial Agonism BArr β-Arrestin Pathway: Recruitment & Internalization P4PPDOT->BArr Partial Agonism

Caption: Biased agonism profile of this compound at the MT2 receptor.

Key Experimental Protocols

The characterization of this compound's partial agonism relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

cAMP Inhibition Assay

This assay measures the ability of a ligand to inhibit the production of cyclic AMP, typically after stimulation with forskolin, which directly activates adenylyl cyclase.

Principle: The assay quantifies intracellular cAMP levels. In cells expressing the Gαi-coupled MT2 receptor, agonist activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production. This reduction is measured using competitive immunoassays, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MT2 receptor are cultured to ~80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 384-well assay plates at a predetermined density and incubated to allow attachment.

  • Compound Addition: Serial dilutions of this compound, melatonin (positive control), and a vehicle (negative control) are added to the wells.

  • Stimulation: Forskolin is added to all wells (except for basal controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. The plate is incubated for a defined period (e.g., 30 minutes) at room temperature.

  • Lysis and Detection: A lysis buffer containing the detection reagents (e.g., HTRF donor and acceptor antibodies) is added. The reagents compete with the cAMP produced by the cells.

  • Signal Reading: After incubation, the plate is read on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

  • Data Analysis: The data are normalized and plotted as a concentration-response curve to determine the IC50 (potency) and Emax (efficacy) for each compound.

cAMP_Workflow start Start: Culture MT2-expressing HEK293 cells plate Plate cells in 384-well format start->plate add_compounds Add this compound and control compounds plate->add_compounds add_forskolin Add Forskolin to stimulate cAMP production add_compounds->add_forskolin incubate Incubate at RT (~30 min) add_forskolin->incubate lyse Lyse cells and add HTRF detection reagents incubate->lyse read Read plate on HTRF-compatible reader lyse->read analyze Data Analysis: Calculate IC50 and Emax read->analyze end End analyze->end

Caption: Experimental workflow for a cAMP inhibition HTRF assay.

β-Arrestin Recruitment Assay

This assay measures the translocation of cytosolic β-arrestin proteins to an activated GPCR at the cell membrane.

Principle: The most common methods, such as the PathHunter assay, use enzyme fragment complementation (EFC). The MT2 receptor is fused to a small enzyme fragment, while β-arrestin is fused to the larger, complementing fragment. Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and reconstituting a functional enzyme. This enzyme converts a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.

Methodology:

  • Cell Line: Use a cell line engineered to co-express the MT2 receptor fused to an enzyme donor fragment (e.g., ProLink) and β-arrestin fused to an enzyme acceptor (EA).

  • Cell Plating: Seed the engineered cells into white, opaque 384-well assay plates.

  • Compound Addition: Add serial dilutions of this compound and control ligands to the wells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for receptor activation and β-arrestin recruitment (e.g., 60-90 minutes).

  • Detection: Add the substrate solution according to the manufacturer's protocol and incubate at room temperature to allow for signal development.

  • Signal Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the concentration-response data to calculate the EC50 and Emax for β-arrestin recruitment for each compound.

BArrestin_Workflow start Start: Culture cells expressing MT2-PK and β-arrestin-EA plate Plate cells in white 384-well assay plates start->plate add_compounds Add this compound and control compounds plate->add_compounds incubate Incubate at 37°C (~90 min) add_compounds->incubate add_substrate Add chemiluminescent substrate solution incubate->add_substrate incubate_rt Incubate at RT (signal development) add_substrate->incubate_rt read Read chemiluminescence incubate_rt->read analyze Data Analysis: Calculate EC50 and Emax read->analyze end End analyze->end

Caption: Experimental workflow for a β-arrestin recruitment assay.

Conclusion

The pharmacological profile of this compound is more nuanced than that of a simple competitive antagonist. At the MT2 receptor, it is a potent, biased partial agonist. It strongly engages the Gαi-cAMP pathway while demonstrating weaker partial agonism in G-protein activation (GTPγS binding) and β-arrestin-mediated pathways. This complex behavior underscores the importance of characterizing ligands across multiple signaling pathways to fully understand their mechanism of action. For researchers in drug development, the functional selectivity of this compound provides a critical framework for designing novel MT2 ligands with specific signaling profiles, potentially separating desired therapeutic effects from unwanted side effects.

References

Stereochemical Nuances of 4-P-PDOT: A Technical Deep Dive into Receptor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Urbino, Italy – A comprehensive understanding of the stereochemical requirements for the activity of 4-phenyl-2-propionamidotetralin (4-P-PDOT) at melatonin receptors is critical for the rational design of next-generation subtype-selective ligands. This technical guide synthesizes the current knowledge on the subject, providing researchers, scientists, and drug development professionals with a detailed overview of the structure-activity relationships, experimental methodologies, and signaling pathways associated with this important pharmacological tool.

This compound is widely recognized as a selective antagonist for the MT2 melatonin receptor, exhibiting significantly higher affinity for this subtype over the MT1 receptor.[1][2][3] However, its pharmacological profile is more complex than that of a simple antagonist. Studies have revealed that this compound can act as a partial agonist or even a full agonist at both MT1 and MT2 receptors, depending on the specific signaling pathway being assayed.[4] This phenomenon, known as biased agonism or functional selectivity, underscores the importance of a multi-faceted approach to characterizing the activity of this compound and its analogs.

Stereochemistry: The Key to Activity and Selectivity

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The spatial arrangement of the substituents at these centers profoundly influences the molecule's interaction with the melatonin receptors. It has been established that the individual stereoisomers of this compound have been successfully synthesized and pharmacologically evaluated.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data for racemic this compound at human MT1 and MT2 receptors across various functional assays. This data illustrates the compound's biased signaling profile.

Table 1: Binding Affinity of Racemic this compound at Melatonin Receptors

ReceptorpKiReference
MT16.85
MT28.97

Table 2: Functional Activity of Racemic this compound in cAMP Inhibition Assays

ReceptorpEC50Efficacy (% of Melatonin)Intrinsic ActivityReference
MT1-~50%Partial Agonist
MT28.7~90%Full Agonist

Table 3: Functional Activity of Racemic this compound in GTPγS Binding Assays

ReceptorAgonist Activity (Efficacy)Antagonist Activity (% Inhibition of Melatonin Response)Reference
MT1No induction100%
MT234%49%

Table 4: Functional Activity of Racemic this compound in β-Arrestin Recruitment Assays

ReceptorActivityEfficacy (% of Melatonin)Reference
MT1No recruitment-
MT2Recruitment~50%

Signaling Pathways Modulated by this compound

The differential activity of this compound across various functional assays can be attributed to its modulation of distinct downstream signaling cascades. Melatonin receptors, being G protein-coupled receptors (GPCRs), primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, they can also signal through other pathways, including the recruitment of β-arrestin.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MT2 MT2 Receptor G_protein Gi/o Protein MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression Regulates Melatonin Melatonin / Agonist Melatonin->MT2 Binds Four_P_PDOT This compound (Partial/Full Agonist) Four_P_PDOT->MT2 Binds Antagonist Antagonist Antagonist->MT2 Blocks

Figure 1: G-protein dependent signaling pathway of the MT2 receptor.

The diagram above illustrates the canonical Gi/o-coupled signaling pathway. This compound's agonistic activity in cAMP assays suggests it effectively activates this cascade, particularly at the MT2 receptor.

Arrestin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MT2 MT2 Receptor GRK GRK MT2->GRK Activates Beta_Arrestin β-Arrestin MT2->Beta_Arrestin Recruits GRK->MT2 Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates MAPK MAPK Signaling Beta_Arrestin->MAPK Activates Agonist Agonist (e.g., Melatonin, this compound) Agonist->MT2 Binds & Activates

Figure 2: β-arrestin mediated signaling and receptor regulation.

This compound's ability to induce β-arrestin recruitment at the MT2 receptor, as shown in Figure 2, highlights its functional selectivity and provides a mechanistic basis for its role in receptor desensitization and internalization.

Experimental Protocols

A thorough understanding of the experimental methodologies used to characterize this compound is essential for interpreting the available data and for designing future studies. The following are detailed protocols for the key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing MT1 or MT2 receptors start->prepare_membranes incubate Incubate membranes with a radioligand (e.g., [3H]-melatonin) and varying concentrations of this compound isomer prepare_membranes->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound ligand using scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki values quantify->analyze end End analyze->end

Figure 3: Workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation: Cells stably expressing either the human MT1 or MT2 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.

  • Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and a range of concentrations of the unlabeled test compound (each stereoisomer of this compound).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a receptor agonist.

Protocol:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Incubation: The cell membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Filtration: The reaction is stopped by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified.

  • Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) for G protein activation.

cAMP Functional Assay

This assay measures the ability of a compound to inhibit the production of cAMP, a downstream effector of Gi/o-coupled receptors.

Protocol:

  • Cell Culture: Whole cells expressing the receptor of interest are used.

  • Stimulation: The cells are first stimulated with a compound that increases intracellular cAMP levels, such as forskolin (a direct activator of adenylyl cyclase).

  • Incubation with Test Compound: The cells are then incubated with varying concentrations of the test compound.

  • cAMP Measurement: The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF) or a reporter gene assay.

  • Data Analysis: The inhibition of forskolin-stimulated cAMP production is plotted against the concentration of the test compound to determine its IC50 (potency) and the maximal inhibition (efficacy).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR.

Protocol:

  • Cell Line: A specialized cell line is used, often engineered to express the receptor of interest and a β-arrestin fusion protein that is part of a reporter system (e.g., enzyme fragment complementation or BRET).

  • Incubation: The cells are incubated with varying concentrations of the test compound.

  • Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the reporter system generates a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The signal is measured and plotted against the concentration of the test compound to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

The stereochemical configuration of this compound is a paramount determinant of its activity and selectivity at melatonin receptors. While the (2S,4S) enantiomer is the most active for the cis-isomer, a complete quantitative pharmacological profile of all four stereoisomers would be invaluable for the field. The complex, pathway-dependent pharmacology of this compound, ranging from antagonism to full agonism, highlights the necessity of a comprehensive experimental approach to fully elucidate the mechanism of action of melatonin receptor ligands. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing the understanding and therapeutic application of compounds targeting the melatonergic system.

References

Methodological & Application

Application Notes and Protocols for 4-P-PDOT In Vitro Assays in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-phenyl-2-propionamidotetralin (4-P-PDOT), a selective melatonin receptor type 2 (MT2) antagonist, in in vitro assays with cultured cells. This document is intended to guide researchers in designing and executing experiments to investigate the role of MT2 receptors in various cellular processes.

Introduction

This compound is a valuable pharmacological tool for dissecting the distinct physiological roles of melatonin receptors MT1 and MT2. Due to its significantly higher affinity for the MT2 receptor over the MT1 receptor, this compound allows for the selective blockade of MT2-mediated signaling pathways.[1] In vitro studies using this compound are crucial for understanding the mechanisms of action of melatonin and for the development of novel therapeutics targeting the melatoninergic system. The following protocols are generalized from published research and should be optimized for specific cell lines and experimental conditions.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in cultured cells.

Table 1: Effects of this compound on Melatonin-Induced Hormone Secretion and Gene Expression in Bovine Granulosa Cells [1]

TreatmentProgesterone SecretionEstradiol SecretionStAR ExpressionCYP19A1 Expression
ControlBaselineBaselineBaselineBaseline
Melatonin (10⁻⁹ M)IncreasedNo significant changeIncreasedDecreased
Melatonin (10⁻⁹ M) + this compound (10⁻⁹ M)Reverted melatonin's effectDecreasedReverted melatonin's effectIncreased
Melatonin (10⁻⁵ M)IncreasedNo significant changeIncreasedDecreased
Melatonin (10⁻⁵ M) + this compound (10⁻⁵ M)Enhanced melatonin's effectNo significant changeAltered melatonin's effectAltered melatonin's effect

Table 2: Functional Activity of this compound at Human MT1 and MT2 Receptors [2]

AssayReceptorThis compound Activity
cAMP InhibitionMT1Partial agonist (efficacy ~50% of melatonin)
MT2Full agonist (efficacy ~90% of melatonin)
GTPγS BindingMT1No induction
MT2Low efficacy induction (~34%)
Melatonin-induced GTPγS BindingMT1Potent inhibition (100%)
MT2Partial inhibition (~49%)
β-arrestin RecruitmentMT1Agonist activity
MT2Agonist activity
Receptor InternalizationMT1No induction
MT2Partial induction (~50% efficacy of melatonin)

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general framework for treating cultured cells with this compound to assess its effect on a downstream cellular response, often in the context of melatonin stimulation.

Materials:

  • Cultured cells of interest (e.g., bovine granulosa cells, HEK293 cells expressing MT1/MT2 receptors, Colon 38 cancer cells)[3][4]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • This compound (Sigma-Aldrich or other supplier)

  • Melatonin (Sigma-Aldrich or other supplier)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in multi-well plates at a density appropriate for the specific cell line and assay duration. Ensure cells are evenly distributed and reach a consistent confluency before treatment.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

    • Prepare a stock solution of melatonin (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw the stock solutions.

    • Prepare serial dilutions of this compound and melatonin in complete cell culture medium to achieve the desired final concentrations. Typical concentrations for this compound range from 10⁻⁹ M to 10⁻⁵ M. A common concentration for melatonin is 10⁻⁹ M (physiological) or 10⁻⁵ M (pharmacological).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the treatment wells.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • For antagonist studies, pre-incubate the cells with medium containing this compound or vehicle for a specific duration (e.g., 30-60 minutes) before adding melatonin. This allows the antagonist to bind to the receptors.

    • Add the final treatment media:

      • Vehicle control

      • Melatonin alone

      • This compound alone

      • Melatonin + this compound

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the endpoint being measured.

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream assay, such as cell viability assays, gene expression analysis, or protein analysis.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

Materials:

  • Treated cells in a 96-well plate (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Plate reader

Procedure:

  • At the end of the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).

  • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • If using MTT, add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Subtract the background absorbance from a blank well (medium only).

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is used to quantify the expression levels of target genes in response to treatment with this compound and/or melatonin.

Materials:

  • Treated cells in a multi-well plate (from Protocol 1)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (containing SYBR Green or probes)

  • Primers for target genes (e.g., Bcl2, Bax, Caspase-3, p53) and a housekeeping gene (e.g., β-actin, GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture wells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity.

    • Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit.

  • Quantitative PCR:

    • Set up the qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

    • Run the qPCR plate on a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

G cluster_0 Melatonin Signaling Pathways Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi Gi Protein MT1->Gi MT2->Gi PKC PKC Activation MT2->PKC Gβγ FourPPDOT This compound FourPPDOT->MT2 AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream PKC->Downstream

Caption: Melatonin signaling and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for this compound Assay A 1. Seed Cells in Multi-well Plate B 2. Prepare this compound & Melatonin Solutions A->B C 3. Pre-incubate with This compound (Antagonist) B->C D 4. Add Melatonin (Agonist) C->D E 5. Incubate for Desired Time D->E F 6. Perform Downstream Assay E->F G Cell Viability (MTT) F->G H Gene Expression (qPCR) F->H I Protein Analysis F->I

Caption: General workflow for in vitro this compound antagonism studies.

G cluster_2 Logical Relationship of Reagents Melatonin Melatonin (Agonist) MT2 MT2 Receptor Melatonin->MT2 Activates Signal Cellular Signal MT2->Signal Initiates FourPPDOT This compound (Antagonist) FourPPDOT->MT2 Blocks

Caption: Logical interaction between melatonin, this compound, and the MT2 receptor.

References

Application of 4-P-PDOT for Studying Circadian Rhythm Phase Shifts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective competitive antagonist of the MT₂ melatonin receptor. This characteristic makes it an invaluable tool for elucidating the specific role of the MT₂ receptor in mediating the phase-shifting effects of melatonin on the circadian clock. These application notes provide a comprehensive overview of the use of this compound in circadian rhythm research, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

The master circadian pacemaker in mammals is located in the suprachiasmatic nucleus (SCN) of the hypothalamus. Melatonin, a hormone primarily released at night, can phase-shift the SCN clock, primarily through activation of two G protein-coupled receptors: MT₁ and MT₂. This compound selectively blocks the MT₂ receptor, thereby inhibiting the downstream signaling cascade initiated by melatonin binding to this specific receptor subtype.[1][2] In the SCN, activation of the MT₂ receptor by melatonin leads to an increase in protein kinase C (PKC) activity, which is a key step in mediating phase advances of the neuronal firing rhythm.[1] By antagonizing the MT₂ receptor, this compound prevents this melatonin-induced activation of PKC and the subsequent phase shift.[1] It is important to note that this compound, when applied alone to SCN slices, does not alter the circadian phase, indicating it acts as a pure antagonist in this system.[1]

Signaling Pathway of Melatonin-Mediated Phase Advance via the MT₂ Receptor

Melatonin_Pathway Melatonin Melatonin MT2 MT₂ Receptor Melatonin->MT2 Binds G_protein G-protein (Pertussis Toxin Sensitive) MT2->G_protein Activates FourPPDOT This compound FourPPDOT->MT2 Blocks PKC Protein Kinase C (PKC) G_protein->PKC Activates Phase_Advance Phase Advance of Circadian Rhythm PKC->Phase_Advance Leads to

Caption: Signaling pathway of melatonin-induced circadian phase advance via the MT₂ receptor and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on melatonin-induced phase shifts and downstream signaling in the rat SCN.

Table 1: Effect of this compound on Melatonin-Induced Phase Advances of Neuronal Firing Rate in Rat SCN Slices

Treatment GroupConcentrationResulting Phase Shift (Mean ± SE)
Melatonin3 pM~4 hour advance
This compound1 µMNo significant phase shift
Melatonin + this compound3 pM + 1 nMAttenuated phase advance by ~2 hours (1.75 ± 0.25 h)
Melatonin + this compound3 pM + 10 nMComplete block of phase advance (0.25 ± 0.25 h)
Melatonin + this compound3 pM + 1 µMComplete block of phase advance (0.00 ± 0.25 h)

Data compiled from studies on rat SCN slices where treatments were applied at Circadian Time (CT) 10 or CT 23.

Table 2: Effect of this compound on Melatonin-Induced Protein Kinase C (PKC) Activity in Rat SCN Slices

Treatment GroupConcentrationPKC Activity
Control-Basal level
Melatonin-~2-fold increase over basal
Melatonin + this compound- + 1 µMBlocked the melatonin-induced increase in PKC activity

Data from experiments conducted at CT 10.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study circadian rhythm phase shifts.

Protocol 1: In Vitro SCN Slice Electrophysiology for Measuring Neuronal Firing Rhythms

Objective: To assess the effect of this compound on melatonin-induced phase shifts of the circadian rhythm of neuronal firing rate in the SCN.

Materials:

  • Adult male Long-Evans rats

  • Brain slice chamber

  • Extracellular recording electrodes

  • Perfusion system

  • Earle's Balanced Salt Solution (EBSS)

  • Melatonin

  • This compound

  • Ethanol (for stock solutions)

Procedure:

  • SCN Slice Preparation:

    • House animals in a controlled light-dark cycle (e.g., 12:12) for at least two weeks.

    • During the subjective day, decapitate the rat and rapidly remove the brain.

    • Prepare coronal hypothalamic slices (500 µm) containing the SCN using a vibratome.

    • Transfer the slice containing the SCN to a brain slice chamber.

  • Electrophysiological Recording:

    • Perifuse the SCN slice with warmed, oxygenated EBSS.

    • Lower a recording electrode into the SCN to monitor the multi-unit neuronal firing rate.

    • Record the baseline circadian rhythm of neuronal activity for at least one full cycle (24 hours) to establish a stable rhythm.

  • Drug Application:

    • Prepare stock solutions of melatonin (1 mM in 95% ethanol) and this compound (10 mM in 95% ethanol). Further dilute in EBSS to the desired final concentrations. The final ethanol concentration should not exceed 0.001%.

    • For antagonist studies, begin bath application of this compound at the desired concentration (e.g., 1 µM) prior to melatonin application.

    • At the desired circadian time (e.g., CT 10 or CT 23, when the SCN is sensitive to melatonin), apply melatonin (e.g., 3 pM) via microdrop directly onto the SCN.

    • Continue the recording for at least another 24-48 hours to observe any phase shifts.

  • Data Analysis:

    • Determine the peak of neuronal firing activity for each cycle.

    • Calculate the phase shift by comparing the time of the peak activity on the day of treatment to the projected time from the baseline recordings.

Experimental Workflow for SCN Electrophysiology

SCN_Workflow A SCN Slice Preparation B Establish Baseline Neuronal Firing Rhythm (≥ 24h) A->B C Bath Application of This compound (Antagonist) B->C D Microdrop Application of Melatonin (Agonist) at specific CT C->D E Continue Recording (24-48h) D->E F Data Analysis: Determine Phase Shift E->F

Caption: Workflow for in vitro SCN slice electrophysiology experiments to study the effect of this compound on melatonin-induced phase shifts.

Protocol 2: Protein Kinase C (PKC) Activity Assay in SCN Slices

Objective: To determine if this compound blocks the melatonin-induced activation of PKC in the SCN.

Materials:

  • SCN slices prepared as in Protocol 1.

  • Melatonin

  • This compound

  • PKC activity assay kit

  • Homogenization buffer

Procedure:

  • SCN Slice Treatment:

    • Prepare SCN slices as described previously.

    • At the desired circadian time (e.g., CT 10), incubate the slices in EBSS containing the treatment conditions:

      • Control (vehicle)

      • Melatonin

      • This compound

      • Melatonin + this compound

    • Incubate for a short duration (e.g., 10-15 minutes).

  • Sample Preparation:

    • Following incubation, rapidly homogenize the SCN tissue in an appropriate buffer.

    • Centrifuge the homogenate and collect the supernatant containing the protein lysate.

  • PKC Activity Assay:

    • Perform the PKC activity assay on the protein lysates according to the manufacturer's instructions of a commercial kit. This typically involves measuring the phosphorylation of a specific substrate by PKC.

  • Data Analysis:

    • Quantify the PKC activity for each treatment group.

    • Compare the PKC activity in the melatonin-treated group to the control and the melatonin + this compound group to determine if the antagonist blocked the activation.

Conclusion

This compound is a critical pharmacological tool for dissecting the role of the MT₂ receptor in circadian physiology. Its selectivity allows researchers to specifically probe the MT₂-mediated signaling pathways involved in melatonin's ability to phase shift the master circadian clock. The protocols and data presented here provide a framework for utilizing this compound in studies aimed at understanding the molecular mechanisms of circadian entrainment and for the development of novel chronobiotic drugs.

References

Application Notes and Protocols for 4-P-PDOT in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist for the melatonin receptor 2 (MT2), a G protein-coupled receptor critically involved in regulating circadian rhythms, sleep, and other physiological processes. Its high selectivity for the MT2 over the MT1 receptor subtype makes it an invaluable tool in neuroscience research for dissecting the specific roles of MT2 receptor signaling in various neuronal functions. These application notes provide an overview of this compound's utility, quantitative data on its receptor binding affinity, and detailed protocols for its use in both in vitro and in vivo experimental settings.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinities and effective concentrations in various experimental models.

Table 1: Receptor Binding Affinities of this compound

Receptor SubtypeLigandSpeciesKi (nM)Fold Selectivity (MT1/MT2)Reference
MT2 This compoundHuman0.03 - 0.1>300[1]
MT1 This compoundHuman9 - 30[1]

Table 2: Effective Concentrations of this compound in Functional Assays

Experimental ModelAssayEffectConcentration RangeReference
Rat Suprachiasmatic Nucleus (SCN) SlicesNeuronal Firing RateBlockade of melatonin-induced phase advance1 nM - 1 µM[2][3]
Rat Hypothalamo-neurohypophysial ExplantsVasopressin ReleaseNo effect on melatonin-induced inhibition10-9 M, 10-7 M[4]
Bovine Granulosa CellsGene ExpressionBlocks low-dose melatonin effects10-9 M
Murine Colon 38 Cancer CellsCell ViabilityNo change in melatonin's inhibitory effect10-7 M, 10-9 M
C3H/HeN MiceCircadian Activity RhythmsAntagonism of melatonin-induced phase advances90 µ g/mouse (s.c.)

Experimental Protocols

In Vitro Application of this compound in Cell Culture

This protocol describes the use of this compound to block melatonin-induced effects in a neuronal cell line expressing MT2 receptors.

Materials:

  • Neuronal cell line (e.g., U2OS cells stably expressing human MT2 receptors)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Melatonin (Sigma-Aldrich)

  • This compound (Tocris Bioscience, Cat. No. 1994)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., for cAMP measurement or protein phosphorylation analysis)

Protocol:

  • Cell Culture: Culture the neuronal cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a 1 mM stock solution of melatonin in DMSO. Store at -20°C.

    • Further dilute the stock solutions in cell culture medium to the desired working concentrations immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Antagonist Pre-incubation:

    • Wash the cells once with warm PBS.

    • Add fresh, serum-free medium to the cells.

    • Add this compound to the desired final concentration (e.g., 100 nM).

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

  • Melatonin Stimulation:

    • Following the pre-incubation period, add melatonin to the desired final concentration (e.g., 10 nM) to the wells already containing this compound.

    • Incubate for the desired period depending on the downstream assay (e.g., 15-30 minutes for signaling pathway studies).

  • Downstream Analysis:

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells and proceed with the desired downstream analysis, such as:

      • cAMP Assay: Use a commercially available cAMP assay kit to measure changes in intracellular cAMP levels.

      • Western Blotting: Analyze the phosphorylation status of key signaling proteins like ERK1/2 or CREB.

      • Gene Expression Analysis: Perform qRT-PCR to measure changes in the expression of melatonin-responsive genes.

In Vivo Administration of this compound in Rodents

This protocol outlines the procedure for administering this compound to rodents to investigate its effects on behavior or physiological parameters.

Materials:

  • Male Wistar rats or C3H/HeN mice

  • This compound

  • Vehicle solution (e.g., saline containing 5% DMSO and 5% Tween 80)

  • Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injection

  • Animal handling and monitoring equipment

Protocol:

  • Animal Acclimation: Acclimate the animals to the housing conditions and handling for at least one week before the experiment. Maintain a regular light-dark cycle (e.g., 12:12).

  • Preparation of Dosing Solution:

    • Dissolve this compound in the vehicle solution to the desired concentration. For example, to achieve a dose of 10 mg/kg in a 25g mouse with an injection volume of 100 µL, prepare a 2.5 mg/mL solution.

    • Vortex or sonicate the solution to ensure complete dissolution.

  • Administration:

    • Thirty minutes before the administration of melatonin or the behavioral test, inject the animals with this compound or the vehicle solution.

    • The route of administration can be subcutaneous (s.c.) or intraperitoneal (i.p.), depending on the experimental design.

  • Melatonin Administration or Behavioral Testing:

    • Following the pre-treatment period, administer melatonin or proceed with the planned behavioral tests (e.g., forced swim test, elevated plus maze).

  • Data Collection and Analysis:

    • Record the behavioral or physiological parameters of interest.

    • At the end of the experiment, euthanize the animals according to approved protocols and collect tissues for further analysis if required (e.g., brain tissue for receptor occupancy studies or analysis of neuronal activity markers).

Mandatory Visualizations

Signaling Pathways

MT2_Signaling_Pathway Melatonin Melatonin MT2 MT2 Receptor Melatonin->MT2 Activates PDOT This compound PDOT->MT2 Blocks G_protein Gi/o Protein MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB PKC PKC Neuronal_Activity Modulation of Neuronal Activity PKC->Neuronal_Activity IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->PKC Activates Ca2 Ca2+ IP3_DAG->Ca2 Increases CREB->Neuronal_Activity

Caption: MT2 Receptor Signaling Pathway and Blockade by this compound.

Experimental Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Neuronal Cells Stock_Solution 2. Prepare Stock Solutions (this compound & Melatonin) Pre_incubation 3. Pre-incubate with this compound Stock_Solution->Pre_incubation Stimulation 4. Stimulate with Melatonin Pre_incubation->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Downstream_Assay 6. Downstream Assays (cAMP, Western Blot, etc.) Lysis->Downstream_Assay

Caption: In Vitro Experimental Workflow for this compound Application.

Logical Relationships

Logical_Relationship cluster_ligands Ligands cluster_receptors Receptors cluster_effects Cellular Effects Melatonin Melatonin (Agonist) MT1 MT1 Receptor Melatonin->MT1 Activates MT2 MT2 Receptor Melatonin->MT2 Activates PDOT This compound (Antagonist) PDOT->MT2 Selectively Blocks Effect_A MT1-mediated Effects MT1->Effect_A Effect_B MT2-mediated Effects MT2->Effect_B

Caption: Logical Relationship of this compound's Selective Antagonism.

References

Application Notes and Protocols for Investigating Sleep-Wake Cycles Using 4-P-PDOT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-P-PDOT (4-Phenyl-2-propionamidotetralin) is a potent and selective antagonist for the melatonin MT2 receptor. Melatonin, a hormone primarily synthesized by the pineal gland during the dark phase of the light-dark cycle, plays a crucial role in regulating circadian rhythms and sleep-wake patterns through its interaction with MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.

Recent research has highlighted the distinct roles of MT1 and MT2 receptors in sleep regulation, with evidence suggesting that MT2 receptors are particularly involved in the modulation of non-rapid eye movement (NREM) sleep. As a selective MT2 antagonist, this compound serves as a valuable pharmacological tool to dissect the specific contributions of the MT2 receptor in sleep-wake architecture and to investigate the therapeutic potential of targeting this receptor for sleep disorders.

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to investigate its effects on sleep-wake cycles.

Mechanism of Action

This compound acts as a competitive antagonist at the MT2 receptor, thereby blocking the intracellular signaling cascade typically initiated by melatonin binding. In the SCN, activation of MT2 receptors by melatonin is known to cause a phase shift in the circadian clock, a process that can be blocked by this compound[1]. The MT2 receptor is a G-protein coupled receptor (GPCR), and its activation by agonists has been shown to promote NREM sleep. Consequently, this compound is expected to attenuate or inhibit these effects.

Signaling Pathway of Melatonin via the MT2 Receptor in the SCN

MT2_Signaling_Pathway Melatonin Melatonin MT2 MT2 Receptor Melatonin->MT2 Gi Gαi MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA CREB ↓ CREB Phosphorylation Gene Clock Gene Expression PhaseShift Phase Shift Gene->PhaseShift FourPPDOT This compound FourPPDOT->MT2 Blocks

Caption: Melatonin signaling cascade via the MT2 receptor and its blockade by this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound in Blocking Melatonin-Induced Phase Advances in Rat SCN Slices

Concentration of this compoundMelatonin ConcentrationResultReference
1 nM3 pMAttenuated phase advance by ~2 hours[1]
10 nM3 pMCompletely blocked ~4-hour phase advance[1]
1 µM3 pMCompletely blocked ~4-hour phase advance[1]

Table 2: In Vivo Effects of MT2 Receptor Modulation on Sleep Parameters in Rodents

CompoundDoseRoute of AdministrationEffect on NREM SleepEffect on REM SleepReference
This compound 90 µ g/mouse s.c.No significant standalone effect reported; blocks MT2 agonist-induced NREM increase.No significant standalone effect reported.[2]
UCM765 (MT2 partial agonist)Not SpecifiedNot SpecifiedDecreased latency and increased amount.Not Specified
IIK7 (MT2 agonist)10 mg/kgi.p.Increased duration.No effect.

Note: Direct quantitative data on the standalone effects of this compound on sleep architecture (e.g., percentage change in NREM/REM sleep, sleep latency) is limited in publicly available literature. The primary use of this compound has been to antagonize the effects of MT2 agonists, thereby confirming the receptor's involvement.

Experimental Protocols

In Vivo Investigation of this compound on Sleep-Wake Cycles in Rodents

This protocol outlines the essential steps for assessing the impact of this compound on sleep architecture using electroencephalography (EEG) and electromyography (EMG) in a rodent model.

Experimental Workflow

in_vivo_workflow A Animal Acclimation (1-2 weeks) B EEG/EMG Electrode Implantation Surgery A->B C Surgical Recovery (1-2 weeks) B->C D Habituation to Recording Setup C->D E Baseline EEG/EMG Recording (24-48 hours) D->E F This compound or Vehicle Administration E->F G Post-treatment EEG/EMG Recording (24-48 hours) F->G H Data Analysis: Sleep Scoring & Architecture Analysis G->H

Caption: Workflow for in vivo sleep-wake cycle investigation using this compound.

1. Animal Preparation and Housing:

  • Animals: Adult male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6J, 8-10 weeks old).

  • Housing: Individually housed in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle. Provide ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week before any procedures.

2. EEG/EMG Electrode Implantation Surgery:

  • Anesthesia: Anesthetize the animal with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Frame: Secure the animal in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Drill small burr holes through the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.

    • Insert EMG wire electrodes into the nuchal (neck) muscles to record muscle tone.

    • Secure the electrode assembly to the skull with dental acrylic.

  • Post-operative Care: Administer analgesics as prescribed and monitor the animal's recovery. Allow for a recovery period of at least one week.

3. Habituation and Baseline Recording:

  • Habituation: Connect the animals to the recording cables in their home cages and allow them to habituate to the setup for 2-3 days.

  • Baseline Recording: Record baseline EEG and EMG data for 24-48 hours to establish normal sleep-wake patterns for each animal.

4. This compound Administration:

  • Compound Preparation: Dissolve this compound in a suitable vehicle. A common vehicle is a solution of ethanol, propylene glycol, and saline. The final concentration of ethanol should be minimized.

  • Dosage: Based on literature, a starting dose for in vivo studies in mice is around 90 µ g/mouse , administered subcutaneously. Dose-response studies may be necessary to determine the optimal dose for the desired effect.

  • Administration: Administer this compound or the vehicle control at a specific time of day, typically at the beginning of the light or dark phase, depending on the experimental question.

5. Post-Treatment Recording and Data Analysis:

  • Recording: Immediately following administration, record EEG and EMG data for at least 24 hours.

  • Data Analysis:

    • Sleep Scoring: Manually or automatically score the recorded data into wakefulness, NREM sleep, and REM sleep epochs (typically 10-30 seconds).

    • Sleep Architecture Analysis: Quantify the following parameters:

      • Sleep Latency: Time from lights out or injection to the first epoch of consolidated NREM sleep.

      • Total Sleep Time: Total duration of NREM and REM sleep over a defined period.

      • NREM and REM Sleep Duration: Total time spent in each sleep stage.

      • Sleep Bout Analysis: Number and duration of individual sleep bouts.

      • Sleep Efficiency: (Total sleep time / Total recording time) x 100.

    • Statistical Analysis: Compare the sleep parameters between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Conclusion

This compound is a critical tool for elucidating the role of the MT2 receptor in sleep and circadian rhythm regulation. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate mechanisms governing sleep-wake cycles. Further research focusing on the standalone effects of this compound on sleep architecture will be invaluable for a more complete understanding of its pharmacological profile and the therapeutic potential of MT2 receptor modulation.

References

Application of 4-P-PDOT in Reproductive Biology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and highly selective antagonist for the melatonin MT2 receptor.[1][2] In the field of reproductive biology, this compound serves as a critical pharmacological tool to investigate the specific roles of the MT2 receptor in mediating the effects of melatonin on various physiological processes. Melatonin, a hormone primarily known for regulating circadian rhythms, is also synthesized in reproductive organs and plays a significant role in follicular development, oocyte maturation, and steroidogenesis.[1][3] By selectively blocking the MT2 receptor, researchers can dissect its contribution from that of the MT1 receptor, for which the non-selective antagonist luzindole is often used as a comparator.[1] This allows for a more precise understanding of the signaling pathways governed by individual melatonin receptor subtypes in reproductive tissues.

The primary application of this compound in reproductive biology research has been to elucidate the mechanisms of melatonin action in ovarian granulosa cells. These cells are crucial for the development of the ovarian follicle and the production of sex steroids. Studies utilizing this compound have been instrumental in demonstrating the role of the MT2 receptor in melatonin-induced regulation of hormone secretion and the expression of genes related to steroidogenesis, cell cycle, and apoptosis.

Mechanism of Action

This compound functions as a competitive antagonist at the MT2 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, this compound prevents melatonin from activating the receptor and initiating downstream signaling cascades. The MT2 receptor is known to be coupled to inhibitory G proteins (Gi), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound allows researchers to determine which cellular effects of melatonin are dependent on this specific pathway. It exhibits a much higher affinity for the MT2 receptor compared to the MT1 receptor, making it a valuable tool for distinguishing the physiological roles of these two receptor subtypes.

Applications in Reproductive Biology Research

The principal application of this compound in this field is as a selective antagonist to probe the function of the MT2 receptor in ovarian physiology, particularly in granulosa cells.

Investigating Melatonin-Regulated Steroidogenesis

This compound has been used to demonstrate the involvement of the MT2 receptor in melatonin's regulation of progesterone and estradiol secretion from granulosa cells. By treating cells with melatonin in the presence and absence of this compound, researchers can attribute changes in hormone levels to the activation of the MT2 receptor.

Elucidating Gene Expression Pathways

Studies have employed this compound to investigate how melatonin, via the MT2 receptor, modulates the expression of key genes involved in follicular development and steroidogenesis, such as:

  • StAR (Steroidogenic Acute Regulatory Protein): Essential for the transport of cholesterol into the mitochondria, a rate-limiting step in steroid hormone production.

  • CYP11A1 and CYP19A1 (Aromatase): Key enzymes in the steroidogenic pathway.

  • FSHR (Follicle-Stimulating Hormone Receptor): Critical for follicular growth and differentiation.

  • EGFR (Epidermal Growth Factor Receptor) and DNMT1A (DNA Methyltransferase 1): Involved in cell proliferation and epigenetic regulation.

Studying Cell Cycle and Apoptosis

This compound is utilized to understand the role of the MT2 receptor in mediating melatonin's effects on granulosa cell proliferation, cell cycle progression, and apoptosis (programmed cell death). This is crucial for understanding follicle fate – whether it continues to develop or undergoes atresia.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of melatonin and this compound on hormone secretion and gene expression in bovine granulosa cells.

Table 1: Effect of Melatonin and this compound on Progesterone and Estradiol Secretion

Treatment GroupProgesterone (ng/mL)Estradiol (pg/mL)
Control (DMSO)125.3 ± 8.735.6 ± 2.1
Melatonin (10⁻⁹ M)189.6 ± 12.433.8 ± 1.9
Melatonin (10⁻⁹ M) + this compound (10⁻⁹ M)131.5 ± 9.1#45.2 ± 3.5#
Melatonin (10⁻⁵ M)195.2 ± 15.136.1 ± 2.5
Melatonin (10⁻⁵ M) + this compound (10⁻⁵ M)188.9 ± 13.8*34.9 ± 2.2

* P < 0.05 compared to Control. # P < 0.05 compared to Melatonin alone. Data are presented as mean ± SEM and are hypothetical representations based on published findings.

Table 2: Relative mRNA Expression of Key Genes in Bovine Granulosa Cells

Treatment GroupStARCYP19A1FSHREGFR
Control (DMSO)1.00 ± 0.121.00 ± 0.091.00 ± 0.151.00 ± 0.11
Melatonin (10⁻⁹ M)1.85 ± 0.210.65 ± 0.080.58 ± 0.071.62 ± 0.18
Melatonin (10⁻⁹ M) + this compound (10⁻⁹ M)1.15 ± 0.14#0.95 ± 0.10#0.89 ± 0.11#1.08 ± 0.13#
Melatonin (10⁻⁵ M)1.92 ± 0.250.61 ± 0.070.55 ± 0.061.75 ± 0.20
Melatonin (10⁻⁵ M) + this compound (10⁻⁵ M)1.88 ± 0.230.63 ± 0.080.59 ± 0.071.69 ± 0.19

* P < 0.05 compared to Control. # P < 0.05 compared to Melatonin alone. Gene expression is normalized to a housekeeping gene and expressed relative to the control group. Data are presented as mean ± SEM and are hypothetical representations based on published findings.

Experimental Protocols

Protocol 1: Isolation and Culture of Bovine Granulosa Cells

This protocol is adapted from methodologies described in the literature.

Materials:

  • Bovine ovaries

  • Sterile 0.9% NaCl solution

  • 0.25% Trypsin-EDTA

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Plasmocin

  • 60-mm cell culture dishes

  • Syringes and needles

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Collect bovine ovaries from a local abattoir and transport them to the laboratory within 3 hours in a thermos containing sterile saline.

  • Wash the ovaries three times with 70% alcohol followed by three washes with sterile 0.9% NaCl.

  • Aspirate follicular fluid from small to medium-sized antral follicles (3-8 mm in diameter) using a syringe with a sterile needle.

  • Centrifuge the collected follicular fluid at 1,500 rpm for 5 minutes to pellet the granulosa cells.

  • Discard the supernatant and resuspend the cell pellet in 0.25% Trypsin-EDTA. Incubate for 5 minutes at 37°C to dissociate the cells.

  • Centrifuge the digested cell suspension at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in DMEM supplemented with 10% FBS, 50 IU/mL penicillin, 50 µg/mL streptomycin, and 25 µg/mL plasmocin.

  • Seed the cells into 60-mm cell culture dishes.

  • Culture the cells in an incubator at 37°C with 5% CO2. Allow the cells to adhere and reach approximately 70-80% confluency before starting treatments.

Protocol 2: In Vitro Treatment with Melatonin and this compound

Materials:

  • Cultured bovine granulosa cells (from Protocol 1)

  • Melatonin

  • This compound

  • Luzindole (optional, as a non-selective antagonist)

  • Dimethyl sulfoxide (DMSO)

  • DMEM (serum-free or low-serum for specific assays)

Procedure:

  • Prepare stock solutions of melatonin, this compound, and luzindole in DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the stock solutions in culture medium to the desired final concentrations (e.g., 10⁻⁵ M and 10⁻⁹ M). Ensure the final concentration of DMSO in the culture medium is consistent across all groups and does not exceed 0.2%.

  • Design the experimental groups:

    • Control (vehicle - DMSO)

    • Melatonin (e.g., 10⁻⁹ M)

    • Melatonin (e.g., 10⁻⁹ M) + this compound (e.g., 10⁻⁹ M)

    • This compound alone (e.g., 10⁻⁹ M)

    • Repeat for high concentrations (e.g., 10⁻⁵ M) and with luzindole if desired.

  • Remove the culture medium from the granulosa cells and replace it with the treatment media.

  • Incubate the cells for the desired period (e.g., 48 hours for gene expression and hormone secretion analysis).

  • After incubation, collect the culture medium for hormone analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.

Mandatory Visualizations

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 activates MT2 MT2 Receptor Melatonin->MT2 activates AC Adenylyl Cyclase MT1->AC inhibits MT2->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., StAR, CYP19A1) CREB->Gene_Expression regulates Luzindole Luzindole (Non-selective Antagonist) Luzindole->MT1 Luzindole->MT2 FourPPDOT This compound (Selective MT2 Antagonist) FourPPDOT->MT2

Caption: Melatonin signaling pathway and points of antagonism.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment In Vitro Treatment (48h) cluster_analysis Downstream Analysis Ovaries Bovine Ovaries Aspiration Follicular Fluid Aspiration Ovaries->Aspiration Isolation Granulosa Cell Isolation Aspiration->Isolation Culture Cell Culture Isolation->Culture Control Control (DMSO) Mel Melatonin Mel_PDOT Melatonin + this compound Medium Collect Culture Medium Control->Medium Cells Harvest Cells Control->Cells Mel->Medium Mel->Cells Mel_PDOT->Medium Mel_PDOT->Cells ELISA Hormone Analysis (ELISA) Medium->ELISA RNA_Extraction RNA Extraction Cells->RNA_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR

References

Application Notes and Protocols for 4-P-PDOT Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the dissolution of 4-P-PDOT (cis-4-Phenyl-2-propionamidotetralin), a potent and selective MT2 melatonin receptor antagonist, for experimental use in research and drug development. Adherence to these guidelines will help ensure solution stability and reproducibility of experimental results.

Summary of this compound Solubility

This compound is a white to beige powder.[1] Its solubility is dependent on the solvent and may be influenced by temperature and the hygroscopic nature of the solvent. The following table summarizes the quantitative solubility data for this compound in common laboratory solvents. It is crucial to use the batch-specific molecular weight, found on the product vial or Certificate of Analysis, for precise concentration calculations.[2]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO41.67149.15Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic.[3]
DMSO27.94100-
DMSO5-Warmed DMSO is recommended.[1]
Ethanol27.94100-
95% Ethanol10 mM stock-Used for subsequent dilutions in experimental buffer.[4]

Molecular Weight of this compound is approximately 279.38 g/mol .

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM solution, weigh out 27.94 mg of this compound (assuming a molecular weight of 279.38 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minute intervals until the solution is clear.

    • Gentle warming can also be applied to aid dissolution, but avoid excessive heat to prevent degradation.

  • Storage:

    • Once fully dissolved, the stock solution can be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • For long-term storage, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.

Preparation of Working Solutions for In Vitro Experiments

This protocol outlines the dilution of the DMSO stock solution for use in cell-based assays.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Appropriate sterile cell culture medium or experimental buffer

Procedure:

  • Serial Dilution: Perform serial dilutions of the high-concentration stock solution with the desired cell culture medium or buffer to achieve the final working concentration.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Example Dilution: To prepare a 10 µM working solution from a 100 mM stock, you can perform a 1:10,000 dilution. For instance, add 0.1 µL of the 100 mM stock to 1 mL of culture medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Usage: It is recommended to prepare fresh working solutions for each experiment.

Preparation of Working Solutions for In Vivo Experiments

For animal studies, the formulation of the working solution is critical and may require specific solvent systems to ensure biocompatibility and solubility upon administration.

Materials:

  • This compound powder or high-concentration stock solution

  • Sterile, biocompatible solvents (e.g., saline, PBS, ethanol, Cremophor EL, etc.)

Procedure:

  • Solvent System Selection: The choice of solvent will depend on the route of administration and the required concentration. A common approach involves dissolving this compound in a minimal amount of an organic solvent like ethanol and then diluting it with an aqueous vehicle.

  • Example Formulation: One study prepared a 10 mM stock in 95% ethanol, which was then diluted to 1 mM in 50% ethanol, with further dilutions made in an experimental buffer.

  • Fresh Preparation: Working solutions for in vivo experiments should be prepared freshly on the day of use to ensure stability and prevent precipitation.

  • Clarity Check: Before administration, visually inspect the solution to ensure it is clear and free of any precipitates. If precipitation occurs, sonication or gentle warming may be used to redissolve the compound.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage & Use weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex ultrasonicate 4. Ultrasonicate (if needed) vortex->ultrasonicate check_clarity 5. Check for Clarity ultrasonicate->check_clarity check_clarity->ultrasonicate Not Clear aliquot 6. Aliquot into Single-Use Vials check_clarity->aliquot Solution is Clear store 7. Store at -20°C or -80°C aliquot->store dilute 8. Dilute for Working Solution aliquot->dilute

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway Context: MT2 Receptor Antagonism

This compound acts as a selective antagonist at the MT2 melatonin receptor. This action can counteract the effects of melatonin, which are often mediated through G-protein coupled receptor signaling to influence downstream pathways.

G melatonin Melatonin mt2_receptor MT2 Receptor melatonin->mt2_receptor Activates g_protein G-protein Signaling (e.g., Gi) mt2_receptor->g_protein downstream Downstream Effects (e.g., ↓cAMP) g_protein->downstream four_p_pdot This compound four_p_pdot->mt2_receptor Blocks

Caption: this compound's role as an MT2 receptor antagonist.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-2-propionamidotetralin (4-P-PDOT) is a potent and selective antagonist of the melatonin MT2 receptor.[1] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the MT2 receptor in various cellular processes. These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the signaling pathways involving this compound for use in cell culture experiments.

Data Presentation: Recommended Working Concentrations

The optimal working concentration of this compound is cell-type and assay-dependent. The following table summarizes concentrations used in published studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Cell Line/TissueAssay TypeThis compound ConcentrationIncubation TimeKey Findings
Bovine Granulosa CellsHormone Secretion, Gene Expression10⁻⁹ M and 10⁻⁵ M48 hoursAntagonized the effects of melatonin on hormone secretion and gene expression.[2][3]
Bovine Granulosa CellsApoptosis, Cell Cycle10⁻⁹ M and 10⁻⁵ M48 hoursBlocked the effects of low-dose melatonin on apoptosis and cell cycle.[4][5]
Murine Colon 38 Cancer CellsCell Viability (Mosmann method)10⁻⁹ M and 10⁻⁷ M48 hoursDid not affect cancer cell viability on its own but was used to investigate the role of MT2 in melatonin's oncostatic effects.
Rat Suprachiasmatic Nucleus (SCN) SlicesNeuronal Firing Rate, PKC Activity1 nM - 1 µMNot specifiedBlocked melatonin-induced phase advances in the circadian clock.
HEK293 cells expressing MT1 or MT2 receptorscAMP Production, GTPγS Binding, β-arrestin Recruitment100 nM range for MT1 affinityNot specifiedCharacterized as a partial agonist at both MT1 and MT2 receptors, inhibiting cAMP production.

Experimental Protocols

Protocol 1: Cell Viability Assay to Investigate the Role of MT2 Receptor in Melatonin-Induced Effects

This protocol describes how to use this compound to determine if the effect of melatonin on cell viability is mediated by the MT2 receptor using a colorimetric MTT assay.

Materials:

  • Cells of interest (e.g., Colon 38 murine colon cancer cells)

  • Complete cell culture medium

  • Melatonin (MLT)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of melatonin (e.g., 100 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare serial dilutions of melatonin and this compound in culture medium to achieve the desired final concentrations. A final DMSO concentration should be kept below 0.1%.

  • Treatment:

    • Remove the medium from the wells.

    • Add 100 µL of medium containing the different treatments to the respective wells. Include the following controls:

      • Vehicle control (medium with the same concentration of DMSO used for the highest drug concentration)

      • Melatonin only (at various concentrations, e.g., 10⁻⁹ M, 10⁻⁷ M)

      • This compound only (at various concentrations, e.g., 10⁻⁹ M, 10⁻⁷ M)

      • Melatonin + this compound (co-treatment)

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently by pipetting up and down to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • If this compound reverses the effect of melatonin on cell viability, it suggests the involvement of the MT2 receptor.

Signaling Pathways and Experimental Workflows

Melatonin MT2 Receptor Signaling and Nrf2/Keap1 Pathway

Melatonin, upon binding to its MT2 receptor, can activate downstream signaling pathways that lead to various cellular responses. One such pathway involves the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the antioxidant defense system. This compound, by blocking the MT2 receptor, can inhibit these downstream effects.

MT2_Nrf2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin MT2 MT2 Receptor Melatonin->MT2 Binds & Activates FourPPDOT This compound FourPPDOT->MT2 Binds & Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex MT2->Keap1_Nrf2 Inhibits (via downstream signaling) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Promotes Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Induces

Caption: MT2-Nrf2/Keap1 signaling pathway with this compound inhibition.

Experimental Workflow for Investigating MT2 Antagonism

The following diagram illustrates a typical workflow for an in vitro experiment designed to test the antagonistic properties of this compound on melatonin-induced cellular effects.

Experimental_Workflow start Start cell_culture Seed cells in 96-well plate start->cell_culture incubation_24h Incubate 24h (Cell Attachment) cell_culture->incubation_24h treatment Treat cells with: - Vehicle - Melatonin - this compound - Melatonin + this compound incubation_24h->treatment incubation_48h Incubate 48h treatment->incubation_48h assay Perform Cellular Assay (e.g., MTT, Gene Expression) incubation_48h->assay data_acquisition Data Acquisition (e.g., Plate Reader, qPCR) assay->data_acquisition data_analysis Data Analysis and Interpretation data_acquisition->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying this compound.

References

Application Notes and Protocols for 4-P-PDOT Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for administering 4-phenyl-2-propionamidotetralin (4-P-PDOT), a selective antagonist of the melatonin MT2 receptor, in animal research settings. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes quantitative data from various studies.

Mechanism of Action

This compound is a potent and selective antagonist of the MT2 melatonin receptor, exhibiting a significantly higher affinity for the MT2 receptor over the MT1 receptor.[1][2][3] This selectivity makes it an invaluable tool for differentiating the physiological and pharmacological effects mediated by the two receptor subtypes. In research, this compound is frequently employed to block the effects of melatonin or MT2-selective agonists, thereby elucidating the specific roles of the MT2 receptor in various biological processes. While primarily known as an antagonist, some studies suggest that this compound may also act as a partial agonist or an inverse agonist depending on the cellular context and the specific signaling pathway being investigated.[4][5]

The MT2 receptor is a G-protein coupled receptor (GPCR) primarily linked to inhibitory G-proteins (Gαi). Upon activation by an agonist like melatonin, the MT2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this action by competitively binding to the receptor. The MT2 receptor has also been shown to modulate other signaling pathways, including the inhibition of cyclic GMP (cGMP) formation and the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.

Signaling Pathway of the MT2 Receptor

The following diagram illustrates the primary signaling cascade associated with the MT2 receptor, which is antagonized by this compound.

MT2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MT2 MT2 Receptor G_protein Gαi/βγ MT2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK G_protein->ERK Activation PKC PKC G_protein->PKC Activation cGMP cGMP Inhibition G_protein->cGMP Modulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation Melatonin Melatonin (Agonist) Melatonin->MT2 Binds & Activates PPDOT This compound (Antagonist) PPDOT->MT2 Binds & Blocks

Caption: MT2 receptor signaling pathway antagonized by this compound.

Quantitative Data Summary

The following tables summarize dosages and concentrations of this compound used in various animal studies.

Table 1: In Vivo Administration of this compound

Animal ModelRoute of AdministrationDosageVehicle/SolventStudy Focus
MouseIntraperitoneal (i.p.)4 mg/kgNot specifiedAntinociceptive effects
MouseIntracerebroventricular (i.c.v.)10 µ g/animal Not specifiedAntinociceptive effects
RatIntracerebroventricular (i.c.v.)Not specifiedNot specifiedVasopressin and ACTH release

Table 2: In Vitro Application of this compound

SystemConcentration RangeSolventStudy Focus
Isolated Rat Hypothalamo-neurohypophysial Explants10⁻⁹ M - 10⁻⁷ M0.1% DMSOVasopressin release
Bovine Granulosa Cells10⁻⁹ M - 10⁻⁵ MNot specifiedHormone secretion and gene expression
Murine Colon 38 Cancer Cells10⁻⁹ M, 10⁻⁷ MNot specifiedCancer cell viability
Rat Suprachiasmatic Nucleus Slices1 nM - 1 µMEthanol, further diluted in EBSSCircadian rhythm

Experimental Protocols

The following are detailed methodologies for the administration of this compound in animal studies.

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO or ethanol, diluted to a biocompatible concentration)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • Due to its hydrophobic nature, this compound may require a solubilizing agent. A common approach is to first dissolve the compound in a small amount of a solvent like dimethyl sulfoxide (DMSO) or ethanol.

    • Further dilute the stock solution with a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration.

    • The final concentration of the organic solvent should be minimized (typically <10% for DMSO) to avoid toxicity.

    • Warm the final solution to room temperature before injection.

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

    • Turn the mouse to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to move away from the injection site.

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle, bevel up.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into a vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, discomfort, or adverse reactions.

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Rats

This is a surgical procedure that requires aseptic technique and appropriate anesthesia, to be performed in accordance with an approved IACUC protocol.

Materials:

  • This compound

  • Sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid (aCSF) or sterile saline)

  • Stereotaxic apparatus

  • Anesthesia machine and anesthetics (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and internal cannula

  • Hamilton syringe

  • Suturing material

Procedure:

  • Cannula Implantation (Surgical Procedure):

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Mount the animal in a stereotaxic frame.

    • Surgically expose the skull and clean the surface.

    • Using stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma), drill a small hole in the skull.

    • Implant a guide cannula to the correct depth and secure it to the skull with dental cement and surgical screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the animal to recover from surgery for a specified period (e.g., one week).

  • Preparation of this compound Solution:

    • Prepare a sterile, pyrogen-free solution of this compound in the chosen vehicle. Ensure complete dissolution.

  • Injection:

    • Gently restrain the conscious and recovered rat.

    • Remove the dummy cannula from the guide cannula.

    • Load a Hamilton syringe with the this compound solution and attach it to an internal cannula that extends slightly beyond the guide cannula.

    • Insert the internal cannula into the guide cannula.

    • Infuse the solution slowly over a set period (e.g., 1-2 minutes) to avoid a rapid increase in intracranial pressure.

    • Leave the internal cannula in place for a short duration after infusion to prevent backflow.

    • Withdraw the internal cannula and replace the dummy cannula.

  • Post-injection Monitoring:

    • Return the animal to its home cage and monitor for any behavioral changes or adverse effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow A Animal Acclimatization B Baseline Measurements (Optional) A->B C Randomization into Groups (e.g., Vehicle, Melatonin, this compound, Melatonin + this compound) B->C E Administration of this compound (e.g., i.p. or i.c.v.) C->E D Drug Preparation (this compound and/or other compounds) D->E F Administration of Agonist (e.g., Melatonin) E->F Pre-treatment G Behavioral/Physiological Testing F->G H Sample Collection (Blood, Tissue) G->H I Data Analysis H->I J Interpretation of Results I->J

References

Application Notes and Protocols: Utilizing 4-P-PDOT to Elucidate the Oncostatic Effects of Melatonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin, a hormone primarily synthesized by the pineal gland, has garnered significant attention for its oncostatic properties. It exerts anti-cancer effects through a variety of mechanisms, including the modulation of cell proliferation, apoptosis, and autophagy. These effects are mediated through both receptor-dependent and receptor-independent pathways. The G protein-coupled melatonin receptors, MT1 and MT2, are key players in the receptor-mediated actions of melatonin.

To dissect the specific contributions of each receptor subtype to melatonin's anti-cancer activity, selective antagonists are invaluable tools. 4-phenyl-2-propionamidotetralin (4-P-PDOT) is a selective antagonist for the MT2 receptor. By blocking the binding of melatonin to MT2, researchers can investigate whether the observed oncostatic effects are mediated through this specific receptor. This allows for a more precise understanding of melatonin's mechanism of action and aids in the development of targeted cancer therapies.

These application notes provide a comprehensive guide for utilizing this compound in studying the oncostatic effects of melatonin. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Data Presentation

The following tables summarize quantitative data from studies investigating the oncostatic effects of melatonin in the presence and absence of the MT2 receptor antagonist, this compound.

Table 1: Effect of Melatonin and this compound on Cancer Cell Viability

Cell LineTreatmentConcentrationIncubation Time (hrs)% Cell Viability (Mean ± SEM)Reference
Murine Colon 38Control-48100[1]
Melatonin10⁻⁹ M48Significantly decreased vs. Control[1]
Melatonin10⁻⁷ M48Significantly decreased vs. Control[1]
This compoundNot specified48No significant effect vs. Control[1]
Melatonin + this compound10⁻⁷ M + Not specified48No significant change vs. Melatonin alone[1]
HT-29 (Human Colon Cancer)Control-48100
Melatonin1 mM48~60%
This compound50 µM48~100%
Melatonin + this compound1 mM + 50 µM48~65%
HeLa (Human Cervical Cancer)Control-48100
Melatonin1 mM48~55%
This compound50 µM48~100%
Melatonin + this compound1 mM + 50 µM48~75%

Table 2: Effect of Melatonin and this compound on Apoptosis-Related Gene Expression in Bovine Granulosa Cells (Non-Cancer Model for Protocol Adaptation)

GeneTreatmentConcentrationFold Change in mRNA Expression (vs. Control)Reference
Bcl-2Melatonin10⁻⁹ MIncreased
Melatonin + this compound10⁻⁹ M + Not specifiedInhibited the effect of melatonin
BaxMelatonin10⁻⁹ MDecreased
Melatonin + this compound10⁻⁹ M + Not specifiedInhibited the effect of melatonin
Caspase-3Melatonin10⁻⁹ MDecreased
Melatonin + this compound10⁻⁹ M + Not specifiedInhibited the effect of melatonin

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for studying the effects of melatonin and this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., HT-29, HeLa)

  • Complete cell culture medium

  • Melatonin (stock solution in DMSO or ethanol)

  • This compound (stock solution in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of melatonin and this compound in culture medium.

  • For antagonist studies, pre-incubate the cells with the desired concentration of this compound (e.g., 50 µM) for 30 minutes to 1 hour before adding melatonin.

  • Add the melatonin treatment to the wells. Include appropriate controls: vehicle control (medium with the same concentration of DMSO or ethanol used for the stock solutions), melatonin only, and this compound only.

  • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis in cancer cells treated with melatonin and this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Melatonin

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Pre-treat cells with this compound for 30 minutes to 1 hour before adding melatonin.

  • Treat cells with melatonin at the desired concentration and for the desired duration. Include vehicle, melatonin only, and this compound only controls.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Signaling Pathways

This protocol allows for the investigation of how melatonin and this compound affect the expression and phosphorylation of key proteins in oncostatic signaling pathways.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Melatonin

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well or 10 cm plates and treat with melatonin and/or this compound as described in the previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Oncostatic Effect Analysis cluster_data Data Analysis & Interpretation A Seed Cancer Cells B Pre-incubation with this compound (or vehicle) A->B C Treatment with Melatonin (or vehicle) B->C D Cell Viability Assay (MTT) C->D E Apoptosis Assay (Annexin V/PI) C->E F Signaling Pathway Analysis (Western Blot) C->F G Quantify Cell Viability D->G H Quantify Apoptosis E->H I Quantify Protein Expression F->I J Elucidate MT2 Receptor Role G->J H->J I->J

Caption: Experimental workflow for studying melatonin's oncostatic effects using this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling melatonin Melatonin mt1 MT1 Receptor melatonin->mt1 mt2 MT2 Receptor melatonin->mt2 pi3k_akt PI3K/Akt Pathway mt1->pi3k_akt ? apoptosis Apoptosis mt1->apoptosis ? erk ERK Pathway mt2->erk ? proliferation Cell Proliferation mt2->proliferation ? four_p_pdot This compound four_p_pdot->mt2 pi3k_akt->apoptosis pi3k_akt->proliferation erk->proliferation

Caption: Hypothesized signaling pathways of melatonin's oncostatic effects and the action of this compound.

Conclusion

This compound is a critical tool for dissecting the role of the MT2 receptor in the oncostatic effects of melatonin. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at understanding the nuanced mechanisms of melatonin's anti-cancer activity. By selectively blocking the MT2 receptor, scientists can determine its specific contribution to inhibiting cell viability, inducing apoptosis, and modulating key signaling pathways in various cancer types. This knowledge is essential for the future development of targeted, melatonin-based cancer therapies.

References

Troubleshooting & Optimization

4-P-PDOT solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 4-P-PDOT.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For preparing high-concentration stock solutions of this compound, dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents.[1] It is crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly impact the solubility of the product.[1]

Q2: What is the maximum solubility of this compound in common organic solvents?

A2: The maximum documented solubility of this compound is 41.67 mg/mL (149.15 mM) in DMSO, which may require ultrasonication to fully dissolve.[1] In both DMSO and ethanol, a solubility of 27.94 mg/mL (100 mM) has also been reported.

Q3: How should I store stock solutions of this compound?

A3: Prepared stock solutions of this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).

Q4: Is this compound soluble in aqueous solutions?

A4: Direct data on the aqueous solubility of this compound is limited, suggesting it is poorly soluble in aqueous buffers. For in vitro experiments requiring aqueous dilutions, it is common practice to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute the stock solution into the aqueous experimental medium. It is important to ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Q5: My this compound is not dissolving properly in DMSO. What should I do?

A5: If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and absorbed water can reduce the solubility of your compound.

  • Apply gentle heating: Warming the solution gently (e.g., to 37°C) can aid in dissolution.

  • Use sonication: A brief period of sonication can help to break up any clumps and facilitate dissolution.

  • Check for potential precipitation: If you are diluting a DMSO stock solution into an aqueous buffer, ensure that the final concentration of this compound does not exceed its solubility limit in the final solvent mixture to avoid precipitation.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO41.67149.15Ultrasonic may be needed. Use of newly opened DMSO is recommended.
DMSO27.94100
Ethanol27.94100

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDuration
-20°C1 month
-80°C6 months

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (279.38 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 2.79 mg of this compound.

  • Weigh the compound: Carefully weigh the calculated amount of this compound in a suitable microcentrifuge tube.

  • Add solvent: Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as per the recommended guidelines.

General Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a chosen solvent over time and under different storage conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.

Materials:

  • Prepared stock solution of this compound

  • Solvent of interest (e.g., DMSO, ethanol, buffered aqueous solution)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Incubators or environmental chambers for controlled temperature and light exposure

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the solution of this compound in the solvent of interest, perform an initial analysis using a validated HPLC method to determine the initial concentration and purity. This will serve as the baseline.

  • Sample Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples using the same HPLC method as in the initial analysis.

  • Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial (Time 0) values. The appearance of new peaks in the chromatogram may indicate the formation of degradation products. A significant decrease in the main peak area suggests degradation of the compound.

Visualizations

G Workflow for Preparing this compound Solutions start Start weigh Weigh this compound start->weigh choose_solvent Choose Solvent (DMSO or Ethanol) weigh->choose_solvent add_solvent Add Solvent to Calculated Concentration choose_solvent->add_solvent dissolve Dissolve Compound (Vortex/Sonicate) add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No store Aliquot and Store (-20°C or -80°C) check_dissolution->store Yes end End store->end

Caption: Workflow for Preparing this compound Stock Solutions.

G Troubleshooting this compound Dissolution Issues start Start: This compound not dissolving check_solvent Is the DMSO anhydrous and new? start->check_solvent use_new_dmso Use fresh, anhydrous DMSO check_solvent->use_new_dmso No sonicate Have you tried sonication? check_solvent->sonicate Yes use_new_dmso->start apply_sonication Apply brief sonication sonicate->apply_sonication No check_concentration Is the concentration too high? sonicate->check_concentration Yes apply_sonication->start gentle_heat Consider gentle warming (e.g., 37°C) dilute Prepare a more dilute solution check_concentration->dilute Yes fully_dissolved Compound Dissolved check_concentration->fully_dissolved No dilute->start

Caption: Troubleshooting Guide for this compound Dissolution.

References

Technical Support Center: Interpreting Unexpected Agonist-like Effects of 4-P-PDOT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected agonist-like effects with 4-P-PDOT, a compound traditionally classified as a melatonin receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and what is its expected pharmacological profile?

4-phenyl-2-propionamidotetralin (this compound) is a well-established pharmacological tool used in melatonin receptor research. It was historically developed and characterized as a competitive antagonist, particularly selective for the MT2 melatonin receptor subtype over the MT1 subtype.[1][2] An antagonist is expected to bind to the receptor but not provoke a biological response on its own; instead, it should block the effects of an agonist like melatonin.[3]

Q2: I observed an agonist-like effect (e.g., inhibition of cAMP) with this compound alone in my experiment. Is this an error?

Not necessarily. While historically considered an antagonist, multiple studies have now documented that this compound can exhibit significant agonist-like activity on its own, particularly at the MT2 receptor.[4] It has been shown to inhibit cAMP production, acting as a partial agonist at the MT1 receptor and a nearly full agonist at the MT2 receptor.[4] Therefore, observing an agonist-like response, especially in a cAMP assay, is a documented behavior for this compound.

Q3: What are the potential mechanisms behind this compound's unexpected agonist-like activity?

The agonist-like effects of this compound can be attributed to several key pharmacological concepts:

  • Partial Agonism: this compound may act as a partial agonist. Unlike a full agonist which elicits a maximal response, a partial agonist produces a submaximal response even at saturating concentrations. At the MT1 receptor, this compound has been shown to inhibit cAMP production with about 50% the efficacy of melatonin.

  • Biased Agonism (Functional Selectivity): This is a critical concept for understanding this compound. A biased agonist selectively activates one signaling pathway over another downstream of the same receptor. This compound demonstrates this by acting as an agonist in cAMP inhibition assays (a G-protein mediated pathway) while behaving differently in other pathways. For instance, it induces β-arrestin recruitment but shows low efficacy for GTPγS binding at the MT2 receptor, highlighting its pathway-specific effects.

  • Inverse Agonism: In systems with high constitutive receptor activity (receptors that are active even without an agonist), some compounds can reduce this basal activity and are termed inverse agonists. At high concentrations (100 nM and above), this compound has been suggested to act as an inverse agonist in some recombinant systems.

Q4: How can I experimentally confirm if the effects I'm seeing are due to biased agonism?

To dissect the potential biased agonism of this compound, you should measure its activity across multiple signaling pathways downstream of the melatonin receptors and compare its efficacy and potency to a reference agonist like melatonin. Key assays include:

  • G-Protein Dependent Pathway Assays:

    • cAMP Inhibition Assay: Measures the canonical Gαi-mediated pathway.

    • GTPγS Binding Assay: Directly measures G-protein activation.

  • G-Protein Independent Pathway Assays:

    • β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin proteins to the activated receptor, a key step in a separate signaling cascade.

  • Phenotypic or Downstream Assays:

    • Receptor Internalization Assay: Measures the agonist-induced removal of receptors from the cell surface. This compound has been shown to induce internalization of MT2 but not MT1.

    • ERK/MAPK Phosphorylation Assay: Measures activation of another downstream signaling cascade.

If this compound shows different levels of efficacy (Emax) and/or potency (EC50) in these different assays relative to melatonin, it is strong evidence for biased agonism.

Q5: Could my experimental conditions be influencing these agonist-like effects?

Yes, experimental context is crucial. Several factors can influence the observed pharmacology of this compound:

  • Receptor Subtype: The agonist-like effects are more pronounced at the MT2 receptor compared to the MT1 receptor.

  • Receptor Expression Level: The density of receptors in your cell system can impact the observed efficacy of a partial agonist. In a system with a high receptor reserve, a partial agonist might appear to produce a near-maximal response.

  • Cellular Background: The specific G-proteins, arrestins, and other signaling molecules present in your chosen cell line can influence which signaling pathways are favored.

  • Ligand Concentration: The concentration of this compound used is critical. Dose-response curves are essential. Some studies note that higher concentrations of this compound can lead to different pharmacological profiles, potentially acting as inverse agonists.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data on this compound's activity at human MT1 and MT2 receptors from published literature.

Table 1: Binding Affinity of this compound

Receptor Subtype Parameter Value Reference
MT1 pKi 6.85
MT2 pKi 8.97

pKi is the negative logarithm of the inhibition constant (Ki). A higher value indicates higher binding affinity.

Table 2: Functional Activity of this compound in G-Protein Signaling Pathways

Receptor Assay Parameter Efficacy (% of Melatonin) Potency (pEC50/pIC50) Reference
MT1 cAMP Inhibition pIC50 ~50% -
MT2 cAMP Inhibition pIC50 ~90-100% 8.7
MT1 GTPγS Binding pEC50 0% (acts as antagonist) -
MT2 GTPγS Binding pEC50 34% -

Efficacy is the maximal response induced by the compound relative to the natural agonist, melatonin. Potency is the concentration required to produce 50% of the maximal response.

Table 3: Functional Activity of this compound in β-Arrestin Pathway

Receptor Subtype Assay Efficacy (% of Melatonin) Reference
MT1 β-Arrestin Recruitment Agonist activity observed
MT2 β-Arrestin Recruitment Agonist activity observed

| MT2 | Receptor Internalization | ~50% | |

Mandatory Visualizations

Signaling Pathways

GpcrSignaling cluster_membrane Plasma Membrane cluster_gprotein_pathway G-Protein Pathway cluster_arrestin_pathway β-Arrestin Pathway Ligand This compound Receptor MT1 / MT2 Receptor Ligand->Receptor Binding G_Protein Gαi/βγ Receptor->G_Protein Activation Arrestin β-Arrestin Receptor->Arrestin Recruitment AC Adenylate Cyclase (AC) G_Protein->AC Inhibition cAMP ↓ cAMP AC->cAMP ATP to cAMP Downstream ERK/MAPK Signaling & Internalization Arrestin->Downstream Scaffolding

Caption: Melatonin receptor signaling pathways.

Experimental Troubleshooting Workflow

TroubleshootingWorkflow start Start: Unexpected agonist effect observed with this compound dose_response Step 1: Perform full dose-response curve in primary assay (e.g., cAMP) start->dose_response confirm_agonist Is agonist activity confirmed? dose_response->confirm_agonist pathway_assays Step 2: Test in multiple pathways - cAMP Assay (Gi) - β-Arrestin Assay - GTPγS Assay (G-protein activation) confirm_agonist->pathway_assays Yes no_agonist Result: No agonist activity. Re-evaluate initial finding. Check experimental setup. confirm_agonist->no_agonist No analyze_bias Step 3: Analyze for Biased Agonism Compare Potency (EC50) and Efficacy (Emax) vs. Melatonin pathway_assays->analyze_bias different_efficacy Different Efficacy/Potency across pathways? analyze_bias->different_efficacy biased_agonist Conclusion: this compound is a Biased Agonist partial_agonist Conclusion: this compound is a Partial/Full Agonist in this pathway different_efficacy->biased_agonist Yes different_efficacy->partial_agonist No

Caption: Troubleshooting workflow for this compound.

Potential Causes of Agonist-like Effects

LogicalRelationships A Observed Agonist-like Effect of this compound B Intrinsic Property of Ligand A->B C Experimental Context A->C B1 Partial Agonism (Submaximal Efficacy) B->B1 B2 Biased Agonism (Pathway Selectivity) B->B2 C1 Receptor Subtype (MT1 vs. MT2) C->C1 C2 Cellular Background (Expression levels, etc.) C->C2 C3 Ligand Concentration C->C3 B1->B2 Can be concurrent

Caption: Potential causes of this compound effects.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA.

  • Non-specific control: 10 µM unlabeled melatonin.

  • 96-well plates and filtration apparatus (e.g., Brandel harvester).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, add in order: 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (near its Kd), 50 µL of your this compound dilution (or melatonin for non-specific binding, or buffer for total binding), and 100 µL of cell membrane suspension (typically 5-30 µg protein/well).

  • Incubate the plate for 2-4 hours at 37°C.

  • Terminate the reaction by rapid filtration through GF/B filters, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl).

  • Allow filters to dry, then add scintillation fluid and count radioactivity using a scintillation counter.

  • Analyze data using non-linear regression (one-site or two-site competition model) in software like GraphPad Prism to calculate IC50 values.

  • Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (GloSensor™)

This protocol measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gαi activation.

Materials:

  • HEK293 cells co-transfected with the desired melatonin receptor (MT1 or MT2) and a cAMP-sensitive biosensor plasmid (e.g., pGloSensor™-22F).

  • GloSensor™ cAMP Reagent (Promega).

  • Forskolin (to stimulate adenylate cyclase).

  • Reference agonist: Melatonin.

  • Test compound: this compound.

  • White, opaque 96-well or 384-well cell culture plates.

  • Luminometer.

Procedure:

  • Plate the transfected cells in white, opaque-walled plates and incubate for 24-48 hours.

  • Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and equilibrate the cells with the reagent for 2 hours at room temperature.

  • Establish a baseline luminescence reading using a luminometer.

  • Prepare serial dilutions of this compound and melatonin.

  • To measure agonist activity, add the compound dilutions to the cells along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.

  • To measure antagonist activity, pre-incubate the cells with this compound for 15-30 minutes before adding a fixed concentration of melatonin (e.g., its EC80) plus forskolin.

  • Read luminescence every 2-5 minutes for 15-30 minutes.

  • Generate dose-response curves by plotting the change in luminescence against the log of the compound concentration to determine IC50/EC50 and Emax values.

Protocol 3: β-Arrestin Recruitment Assay (PathHunter®)

This protocol measures the recruitment of β-arrestin to the receptor upon ligand binding, a key G-protein-independent event.

Materials:

  • PathHunter® cell line co-expressing the melatonin receptor fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • PathHunter® Detection Reagents (DiscoverX).

  • Reference agonist: Melatonin.

  • Test compound: this compound.

  • White, opaque 96-well or 384-well cell culture plates.

  • Chemiluminescent plate reader.

Procedure:

  • Plate the PathHunter® cells in white, opaque-walled plates and incubate overnight.

  • Prepare serial dilutions of this compound and melatonin in assay buffer.

  • Add the compound dilutions to the cells.

  • Incubate the plates for 60-90 minutes at 37°C.

  • Prepare the detection reagent mixture according to the manufacturer's protocol.

  • Add the detection reagent to each well and incubate for 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a plate reader.

  • Generate dose-response curves by plotting the signal against the log of the compound concentration to determine EC50 and Emax values for β-arrestin recruitment.

References

Troubleshooting 4-P-PDOT experiments with inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-P-PDOT. The information is presented in a question-and-answer format to directly address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing agonist-like effects with this compound when it's supposed to be an MT2 receptor antagonist?

A1: This is a critical and well-documented aspect of this compound pharmacology. While initially characterized as a selective MT2 antagonist, further studies have revealed a more complex profile.[1] this compound can act as a partial agonist at the MT1 receptor and a full agonist at the MT2 receptor, particularly in cAMP inhibition assays.[1] Its function is highly dependent on the specific signaling pathway being investigated and the cellular context. This phenomenon is known as biased agonism or functional selectivity. Therefore, observing agonist activity does not necessarily indicate an experimental error but rather reflects the compound's intrinsic properties.

Q2: My results with this compound vary significantly between different experimental runs. What are the potential causes?

A2: Inconsistent results with this compound can stem from several factors:

  • Compound Stability and Storage: Improper storage of this compound stock solutions can lead to degradation. It is recommended to store DMSO stock solutions at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Concentration-Dependent Effects: this compound can exhibit different effects at different concentrations.[2] What may appear as antagonism at one concentration might be agonism at another. It is crucial to perform thorough dose-response experiments.

  • Cellular System Variability: The expression levels of MT1 and MT2 receptors, as well as downstream signaling components, can vary between cell lines and even with passage number. This "system bias" can significantly influence the observed effects of this compound.

  • Inconsistent Experimental Conditions: Minor variations in incubation times, temperature, and reagent concentrations can lead to significant differences in results, especially when working with a compound with a complex pharmacological profile.

Q3: How can I confirm the quality and purity of my this compound sample?

A3: It is essential to use high-purity this compound (≥98%) for reproducible results. If you suspect issues with your compound, consider the following:

  • Certificate of Analysis (CoA): Always review the CoA provided by the supplier for information on purity and identity.

  • Analytical Chemistry: If you have access to analytical instrumentation, you can verify the purity and identity of your sample using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Functional Validation: Before conducting large-scale experiments, perform a small-scale functional assay with a known positive control (e.g., melatonin) to ensure your this compound is behaving as expected in your system.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound experiments.

Observed Issue Potential Cause Troubleshooting Steps
No effect of this compound 1. Compound Degradation: Improper storage or handling. 2. Low Receptor Expression: The cell line may not express sufficient levels of MT1 or MT2 receptors. 3. Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. 4. Assay Insensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound.1. Prepare fresh stock solutions of this compound from a reputable source. Follow recommended storage conditions. 2. Confirm receptor expression using techniques like qPCR or western blotting. Consider using a cell line known to express high levels of melatonin receptors. 3. Perform a wide-range dose-response curve to identify the optimal concentration. 4. Optimize your assay conditions or consider using a more sensitive detection method.
Unexpected Agonist Activity 1. Biased Agonism: this compound can act as an agonist in certain signaling pathways (e.g., cAMP inhibition).[1] 2. High Compound Concentration: At high concentrations, off-target effects or receptor-independent effects may occur.1. Investigate multiple signaling pathways (e.g., cAMP, β-arrestin recruitment, calcium mobilization) to fully characterize the functional profile of this compound in your system. 2. Carefully titrate the concentration of this compound and use the lowest effective concentration. Include appropriate vehicle controls.
High Variability in Replicates 1. Poor Pipetting Technique: Inaccurate or inconsistent pipetting of small volumes. 2. Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation or temperature gradients across the plate. 4. Reagent Instability: Degradation of reagents during the experiment.1. Use calibrated pipettes and practice proper pipetting techniques. For viscous solutions, consider reverse pipetting. 2. Ensure cells are thoroughly resuspended before plating and that the cell suspension is homogenous. 3. Avoid using the outer wells of the plate or fill them with media/PBS to minimize edge effects. Ensure proper plate sealing and incubation conditions. 4. Prepare fresh reagents and keep them on ice during the experiment.
Inconsistent Dose-Response Curves 1. Ligand Depletion: At high receptor concentrations and low ligand concentrations, the free ligand concentration may be significantly reduced. 2. Incomplete Equilibration: Incubation times may not be sufficient for the binding to reach equilibrium. 3. Complex Binding Kinetics: this compound may have complex association and dissociation rates.1. Optimize the cell density or membrane protein concentration to avoid ligand depletion. 2. Determine the time to reach binding equilibrium through kinetic experiments and use an appropriate incubation time in your assays. 3. Analyze your data using appropriate pharmacological models that can account for complex binding behaviors.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.794 mg of this compound (MW: 279.38 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be required.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

cAMP Inhibition Assay

This protocol is designed to measure the effect of this compound on forskolin-stimulated cAMP production in cells expressing melatonin receptors.

  • Materials:

    • Cells expressing MT1 or MT2 receptors (e.g., HEK293 or CHO cells)

    • Cell culture medium

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Forskolin

    • 3-isobutyl-1-methylxanthine (IBMX)

    • This compound

    • Melatonin (as a positive control)

    • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Procedure:

    • Seed the cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

    • On the day of the assay, remove the culture medium and wash the cells once with assay buffer.

    • Add assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) to each well and incubate for 30 minutes at 37°C.

    • Prepare serial dilutions of this compound and melatonin in assay buffer.

    • To measure agonist activity, add different concentrations of this compound or melatonin to the cells.

    • To measure antagonist activity, pre-incubate the cells with different concentrations of this compound for 15-30 minutes before adding a fixed concentration of melatonin (e.g., EC80).

    • Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production.

    • Incubate for the optimized time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP detection kit.

    • Analyze the data using a non-linear regression model to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay

This protocol outlines a general procedure to measure this compound-mediated β-arrestin recruitment to melatonin receptors using a commercially available assay system (e.g., DiscoverX PathHunter).

  • Materials:

    • PathHunter cell line expressing a tagged melatonin receptor and a β-arrestin-enzyme fragment fusion.

    • Cell culture medium

    • Assay buffer

    • This compound

    • Melatonin (as a positive control)

    • Detection reagents from the assay kit

  • Procedure:

    • Seed the PathHunter cells in a white, clear-bottom 96-well or 384-well plate at the density recommended by the manufacturer. Culture overnight.

    • Prepare serial dilutions of this compound and melatonin in assay buffer.

    • To measure agonist-induced recruitment, add the diluted compounds directly to the cells.

    • To measure antagonist activity, pre-incubate the cells with this compound for 15-30 minutes before adding a fixed concentration of melatonin.

    • Incubate the plate at 37°C for the time specified in the assay protocol (typically 60-90 minutes).

    • Allow the plate to equilibrate to room temperature.

    • Prepare the detection reagent according to the manufacturer's instructions and add it to each well.

    • Incubate at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a plate reader.

    • Analyze the data to determine the potency and efficacy of this compound in inducing or blocking β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

G_protein_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 4P_PDOT This compound MT1 MT1 Receptor 4P_PDOT->MT1 Partial Agonist MT2 MT2 Receptor 4P_PDOT->MT2 Full Agonist Gi Gi Protein MT1->Gi MT2->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Caption: G-protein signaling pathway for MT1 and MT2 receptors modulated by this compound.

B_arrestin_recruitment cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 4P_PDOT This compound MT2 MT2 Receptor 4P_PDOT->MT2 Agonist GRK GRK MT2->GRK Activation B_arrestin β-Arrestin MT2->B_arrestin Recruitment GRK->MT2 Phosphorylation Internalization Receptor Internalization B_arrestin->Internalization Downstream Downstream Signaling (e.g., MAPK) B_arrestin->Downstream

Caption: β-arrestin recruitment and signaling pathway for the MT2 receptor activated by this compound.

troubleshooting_workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity (Storage, Purity) Start->Check_Compound Check_Protocols Review Experimental Protocols (Concentrations, Timings) Start->Check_Protocols Check_System Assess Cellular System (Receptor Expression, Passage #) Start->Check_System Issue_Identified Address Identified Issue Check_Compound->Issue_Identified Check_Protocols->Issue_Identified Check_System->Issue_Identified Re_run Re-run Experiment with Controls Issue_Identified->Re_run Issue Addressed Analyze Analyze and Compare Results Re_run->Analyze Resolved Results Consistent Analyze->Resolved Yes Further_Troubleshooting Further Troubleshooting Required Analyze->Further_Troubleshooting No

References

Potential off-target effects of 4-P-PDOT to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-P-PDOT. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Melatonin Receptor 2 (MT2).[1][2] It is characterized by its high binding affinity for the MT2 receptor and is used in research to investigate the physiological and pathological roles of this specific melatonin receptor subtype. Its selectivity for MT2 is reported to be over 300-fold higher than for the Melatonin Receptor 1 (MT1).[1][2]

Q2: I am seeing unexpected results in my experiment. Could this compound be interacting with the MT1 receptor?

While this compound is highly selective for the MT2 receptor, it is not completely devoid of affinity for the MT1 receptor. At higher concentrations, there is a possibility of MT1 receptor blockade. The selectivity of this compound for MT2 over MT1 is reported to be greater than 300-fold, and in some cases, as high as 1,300-fold.[1] Therefore, if you are using high concentrations of this compound, you should consider the potential for MT1 receptor antagonism as a confounding factor.

Q3: Can this compound exhibit agonist activity?

Unexpectedly, in some cellular contexts, this compound can act as an agonist. For instance, in Chinese Hamster Ovary (CHO) cells expressing the MT2 receptor (CHO-MT2), this compound has been observed to function as an agonist by inhibiting forskolin-stimulated cyclic AMP production in a concentration-dependent manner. This highlights that the pharmacological activity of this compound can be cell-type and context-dependent.

Q4: Why are my results with this compound concentration-dependent and sometimes contradictory?

Research has demonstrated that the effects of this compound can be highly dependent on the concentration used. For example, in studies with bovine granulosa cells, low (10⁻⁹ M) and high (10⁻⁵ M) concentrations of this compound had different, and in some cases opposing, effects on melatonin-mediated hormone secretion and gene expression. It is crucial to perform dose-response experiments to determine the optimal concentration for achieving selective MT2 antagonism in your specific experimental model and to be aware that high concentrations may lead to off-target effects or a switch in pharmacological activity.

Q5: What downstream signaling pathways are known to be affected by this compound?

As an MT2 antagonist, this compound is expected to block the downstream signaling pathways activated by melatonin through the MT2 receptor. Experimental evidence shows that this compound can counteract melatonin-mediated effects on the phosphorylation of extracellular signal-regulated kinase (ERK) and the nuclear translocation of Nrf2. When designing experiments, it is important to consider these and other potential downstream pathways that may be modulated by MT2 receptor blockade.

Q6: Are there any known off-target interactions of this compound with other, unrelated receptors or enzymes?

Quantitative Data Summary

The following table summarizes the selectivity profile of this compound based on available data.

ParameterReceptorValueNotes
Selectivity MT2 vs. MT1>300-foldThis compound is significantly more selective for the MT2 receptor.
Selectivity MT2 vs. MT1>100-foldConsistently reported high preference for the MT2 receptor.
Selectivity MT2 vs. MT11,300-foldReported in a study on bovine granulosa cells.
Agonist Activity MT2pEC₅₀ = 8.72Observed in CHO-MT2 cells, where it inhibited forskolin-stimulated cyclic AMP.
Intrinsic Activity MT20.86In CHO-MT2 cells, indicating it acts as a nearly full agonist in this system.

Experimental Protocols

Methodology for Assessing Receptor Selectivity (General Approach)

A common method to determine the selectivity of a compound like this compound involves competitive radioligand binding assays.

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing the human MT1 and MT2 receptors (e.g., CHO or HEK293 cells).

    • Harvest the cells and prepare cell membranes through homogenization and centrifugation.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a constant concentration of a high-affinity radiolabeled melatonin receptor agonist (e.g., 2-[¹²⁵I]-iodomelatonin).

    • Add increasing concentrations of the unlabeled competitor compound (this compound).

    • Allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to determine the inhibition constant (Ki) for each receptor subtype.

    • The selectivity ratio is calculated by dividing the Ki value for the MT1 receptor by the Ki value for the MT2 receptor.

Visualizations

G Mel Melatonin MT2 MT2 Receptor Mel->MT2 Activates PDOT This compound PDOT->MT2 Blocks (On-Target) MT1 MT1 Receptor PDOT->MT1 Blocks (Off-Target, High Conc.) Agonist_Effect Agonist Effect (High Conc.) PDOT->Agonist_Effect May Cause Gi Gi Protein MT2->Gi Activates ERK ↓ p-ERK MT2->ERK Nrf2 ↓ Nrf2 Translocation MT2->Nrf2 AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Agonist_Effect->Gi

Caption: On-target and potential off-target effects of this compound.

G cluster_workflow Troubleshooting Workflow for Unexpected Results with this compound Start Unexpected Experimental Result Check_Conc Is the concentration of this compound high? Start->Check_Conc Consider_MT1 Consider potential MT1 receptor blockade. Check_Conc->Consider_MT1 Yes Check_Agonism Could the results be due to agonist activity? Check_Conc->Check_Agonism No Dose_Response Perform a dose-response experiment to confirm the optimal concentration. Consider_MT1->Dose_Response Final_Conclusion Re-evaluate data considering potential off-target effects. Dose_Response->Final_Conclusion Check_Agonism->Dose_Response No Review_System Review literature for agonist effects in your specific cell type or system. Check_Agonism->Review_System Yes Alternative_Antagonist Consider using an alternative MT2 antagonist with a different chemical scaffold. Review_System->Alternative_Antagonist Alternative_Antagonist->Final_Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

How to address the concentration-dependent effects of 4-P-PDOT

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-phenyl-2-propionamidotetralin (4-P-PDOT). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the concentration-dependent effects of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on its complex concentration-dependent and receptor-specific effects.

Issue Potential Cause Suggested Solution
No observable antagonist effect Inappropriate Agonist Concentration: The concentration of the agonist may be too high, overcoming the competitive antagonism of this compound.Determine the EC80 of your agonist in your specific assay system. Use this submaximal concentration to create a window for observing antagonism.
This compound Concentration Too Low: The concentration of this compound may be insufficient to effectively compete with the agonist at the MT2 receptor.Perform a dose-response curve for this compound to determine its IC50. Concentrations ranging from 1 nM to 1 µM have been shown to be effective in blocking melatonin-induced effects.[1]
Receptor Subtype Specificity: this compound is highly selective for the MT2 receptor and is a poor antagonist at the MT1 receptor.[2] Your experimental system may predominantly express MT1 receptors.Verify the melatonin receptor subtype expression in your cell line or tissue model using techniques like qPCR or western blotting. Consider using a non-selective antagonist like luzindole for comparison.
Unexpected Agonist Activity Partial Agonism: this compound can act as a partial agonist at both MT1 and MT2 receptors, particularly in cAMP inhibition assays.[2]Be aware of the dual functionality of this compound. When studying its antagonist effects, ensure your assay is designed to differentiate between antagonism and partial agonism. For example, in cAMP assays, this compound alone can inhibit cAMP production.[2]
Biased Signaling: The agonistic or antagonistic effects of this compound can be pathway-dependent. For instance, it can induce β-arrestin recruitment at concentrations similar to its binding affinities.[2]Characterize the effect of this compound across multiple signaling pathways (e.g., cAMP, GTPγS binding, β-arrestin recruitment, receptor internalization) to fully understand its pharmacological profile in your system.
Variability in Results Compound Stability and Solubility: Repeated freeze-thaw cycles or improper storage can degrade this compound. It is typically dissolved in ethanol or DMSO.Prepare fresh stock solutions of this compound and store them in small aliquots at -20°C or -80°C. Ensure the final solvent concentration in your assay does not exceed a level that affects cell viability or assay performance (e.g., <0.1% DMSO).
Cell Health and Receptor Expression: Over-passaged or unhealthy cells can exhibit altered receptor expression levels and signaling responses.Maintain a consistent cell passage number and ensure cell viability before each experiment. Periodically check receptor expression levels.
Difficulty Interpreting Data Complex Pharmacology: The multifaceted nature of this compound as a selective MT2 antagonist with partial agonist and biased signaling properties can make data interpretation challenging.Carefully design experiments with appropriate controls, including a known full agonist (e.g., melatonin), a non-selective antagonist (e.g., luzindole), and vehicle controls. A Schild analysis can help confirm competitive antagonism.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a selective antagonist of the melatonin MT2 receptor, with a much lower affinity for the MT1 receptor. However, its pharmacology is complex, as it can also exhibit partial agonist activity, particularly in inhibiting cAMP production, and can induce β-arrestin recruitment.

Q2: At what concentrations should I use this compound as an antagonist?

A2: The effective antagonist concentration of this compound is concentration-dependent and assay-specific. In studies on circadian rhythms in rat suprachiasmatic nucleus, 1 nM of this compound significantly antagonized the effects of 3 pM melatonin, while 1 µM completely blocked the melatonin-induced phase shift. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: Can this compound act as an agonist?

A3: Yes, this compound can act as a partial agonist. For example, it has been shown to inhibit cAMP production on its own at both MT1 (approximately 50% efficacy of melatonin) and MT2 receptors (nearly full agonist efficacy). It also induces GTPγS binding at the MT2 receptor with low efficacy.

Q4: How does the effect of this compound differ between MT1 and MT2 receptors?

A4: this compound is highly selective for the MT2 receptor. Its affinity for MT2 is significantly higher than for MT1. As an antagonist, it is potent at MT2 but a poor antagonist at MT1. Its partial agonist activity also differs between the two receptor subtypes.

Q5: What are the best practices for preparing and storing this compound?

A5: this compound is typically dissolved in 95% ethanol or DMSO to create a stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, further dilutions should be made in the appropriate assay buffer. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound from various studies.

Table 1: Antagonist and Agonist Activity of this compound at Melatonin Receptors

ParameterReceptorValueAssay System
Antagonist Activity
Inhibition of melatonin-induced phase advanceMT2IC50 ≈ 1 nMRat Suprachiasmatic Nucleus Slices
MT2Complete block at 1 µMRat Suprachiasmatic Nucleus Slices
Inhibition of melatonin-induced GTPγS bindingMT1100% inhibitionRecombinant HEK cells
MT249% inhibitionRecombinant HEK cells
Agonist Activity
pKiMT16.85Recombinant HEK cells
MT28.97Recombinant HEK cells
cAMP Inhibition Efficacy (% of melatonin)MT1~50%Recombinant HEK cells
MT2~90%Recombinant HEK cells
GTPγS Binding Efficacy (% of melatonin)MT1No inductionRecombinant HEK cells
MT234%Recombinant HEK cells
β-arrestin RecruitmentMT1 & MT2Induced at concentrations similar to binding affinitiesRecombinant HEK cells
Receptor InternalizationMT2~50% efficacy of melatoninRecombinant HEK cells

Table 2: Concentration-Dependent Effects of this compound in Bovine Granulosa Cells

ConcentrationEffect on Melatonin (10⁻⁹ M) ActionExperimental Context
10⁻⁹ MSignificantly inhibited progesterone secretionHormone secretion assay
Decreased StAR expressionGene expression analysis
Increased CYP11A1 transcriptionGene expression analysis
Blocked the anti-apoptotic effects of melatoninApoptosis-related gene expression
10⁻⁵ MDid not block the anti-apoptotic effects of melatoninApoptosis-related gene expression

Experimental Protocols

Detailed methodologies for key experiments are provided below.

cAMP Inhibition Assay

This protocol is adapted for measuring the effect of this compound on cAMP levels in cells expressing melatonin receptors.

Materials:

  • Cells expressing MT1 or MT2 receptors

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • Melatonin

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

Procedure:

  • Cell Seeding: Seed cells in a 384-well plate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and melatonin in assay buffer. Prepare a stock solution of forskolin.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.

    • Add a submaximal concentration (e.g., EC80) of melatonin and a stimulatory concentration of forskolin (e.g., 1-10 µM) to the wells.

    • Incubate for 30-60 minutes at 37°C.

  • Agonist Mode:

    • Add varying concentrations of this compound or melatonin to the cells in the presence of a stimulatory concentration of forskolin.

    • Incubate for 30-60 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the data as a percentage of the forskolin-stimulated response against the log concentration of the compound. For antagonist mode, calculate the IC50 of this compound. For agonist mode, calculate the EC50 and Emax of this compound.

GTPγS Binding Assay

This protocol measures the binding of [³⁵S]GTPγS to G proteins upon receptor activation.

Materials:

  • Cell membranes expressing MT1 or MT2 receptors

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP

  • [³⁵S]GTPγS

  • Melatonin

  • This compound

  • Unlabeled GTPγS

  • Scintillation cocktail

  • Glass fiber filter mats

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-30 µM), and the cell membranes (10-20 µg protein/well).

  • Compound Addition:

    • Antagonist Mode: Add varying concentrations of this compound or vehicle and incubate for 15 minutes at 30°C. Then add a submaximal concentration of melatonin.

    • Agonist Mode: Add varying concentrations of this compound or melatonin.

  • Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to initiate the reaction. For non-specific binding, add unlabeled GTPγS (final concentration 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the log concentration of the compound to determine EC50/IC50 and Emax.

Visualizations

Signaling Pathways of this compound

G cluster_MT2 MT2 Receptor cluster_MT1 MT1 Receptor MT2 MT2 Gi_MT2 Gαi/βγ MT2->Gi_MT2 Melatonin (Full Agonist) This compound (Partial Agonist) Arrestin_MT2 β-Arrestin MT2->Arrestin_MT2 Melatonin This compound AC_MT2 Adenylate Cyclase Gi_MT2->AC_MT2 Inhibition cAMP_MT2 cAMP AC_MT2->cAMP_MT2 ATP Internalization_MT2 Internalization Arrestin_MT2->Internalization_MT2 PPDOT_antagonist This compound (Antagonist) PPDOT_antagonist->MT2 Blocks Melatonin MT1 MT1 Gi_MT1 Gαi/βγ MT1->Gi_MT1 Melatonin (Full Agonist) This compound (Partial Agonist) AC_MT1 Adenylate Cyclase Gi_MT1->AC_MT1 Inhibition cAMP_MT1 cAMP AC_MT1->cAMP_MT1 ATP PPDOT_poor_antagonist This compound (Poor Antagonist) PPDOT_poor_antagonist->MT1

Caption: Signaling pathways of this compound at MT1 and MT2 melatonin receptors.

Experimental Workflow for Characterizing this compound

G start Start: Characterize this compound binding Receptor Binding Assay (Determine Ki) start->binding cAMP cAMP Assay (Agonist/Antagonist Mode) binding->cAMP GTP GTPγS Binding Assay (Agonist/Antagonist Mode) cAMP->GTP arrestin β-Arrestin Recruitment Assay GTP->arrestin internalization Receptor Internalization Assay arrestin->internalization analyze Analyze Data: Determine EC50, IC50, Emax, and Biased Signaling Profile internalization->analyze

Caption: Experimental workflow for characterizing this compound pharmacology.

Logical Relationship of this compound's Concentration-Dependent Effects

G conc This compound Concentration low Low Concentration (e.g., 10⁻⁹ M) conc->low high High Concentration (e.g., 10⁻⁵ - 10⁻⁶ M) conc->high receptor_mediated Receptor-Mediated Effects (MT2 > MT1) low->receptor_mediated non_receptor Potential Non-Receptor Mediated or Off-Target Effects high->non_receptor antagonism Antagonism of Melatonin (e.g., in apoptosis) receptor_mediated->antagonism partial_agonism Partial Agonism (e.g., cAMP inhibition) receptor_mediated->partial_agonism no_antagonism Failure to Antagonize Melatonin (e.g., in apoptosis) non_receptor->no_antagonism

Caption: Concentration-dependent effects of this compound.

References

Overcoming challenges in 4-P-PDOT delivery for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the in vivo application of 4-P-PDOT, a potent and selective MT2 receptor antagonist. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Formulation & Administration

Q1: I am having trouble dissolving this compound for my in vivo experiment. What are the recommended solvents and procedures?

A1: Poor aqueous solubility is a common challenge with this compound. A multi-step dissolution process is often necessary. Here are two established protocols:

  • Protocol 1: Cyclodextrin-based Formulation: This is suitable for intravenous or intraperitoneal injections where an aqueous vehicle is preferred.

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 41.7 mg/mL).

    • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

    • For the final working solution, add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution. Mix thoroughly. This results in a final vehicle of 10% DMSO and 18% SBE-β-CD.[1]

  • Protocol 2: Oil-based Formulation: This is suitable for subcutaneous or intramuscular injections, allowing for slower release.

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 41.7 mg/mL).

    • For the final working solution, add 10% of the DMSO stock solution to 90% corn oil. Mix thoroughly.[1]

Troubleshooting Tip: If you observe precipitation, gentle warming and/or sonication can aid in dissolution.[1] Always prepare the working solution fresh on the day of the experiment to ensure stability.[1]

Q2: My this compound solution is precipitating upon dilution or during the experiment. How can I prevent this?

A2: Precipitation is often due to the low aqueous solubility of this compound. Consider the following:

  • Vehicle Mismatch: Ensure the vehicle is appropriate for the route of administration and is compatible with the compound. Direct dilution of a DMSO stock into an aqueous buffer without a solubilizing agent like SBE-β-CD will likely cause precipitation.

  • Temperature Changes: A decrease in temperature can reduce solubility. Try to maintain the solution at a stable temperature.

  • Fresh Preparation: As recommended, always prepare solutions fresh before each experiment.[1] The stability of this compound in solution over time may be limited.

Q3: What is the recommended dosage for in vivo studies?

A3: The effective dose of this compound can vary significantly depending on the animal model, the research question, and the route of administration. A review of published studies suggests a range of 0.5 mg/kg to 1.0 mg/kg for intravenous injection in mice has been shown to counteract the effects of melatonin. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

2. Experimental Design & Interpretation

Q4: I am not observing the expected antagonistic effect of this compound on melatonin-induced signaling. What could be the reason?

A4: Several factors could contribute to a lack of efficacy:

  • Inadequate Dose: The administered dose may be too low to effectively block the MT2 receptors. Consider performing a dose-response study.

  • Formulation Issues: Poor solubility or precipitation of the compound can lead to a lower than expected bioavailability. Re-evaluate your formulation and preparation method.

  • Route of Administration: The chosen route of administration might not be optimal for reaching the target tissue. For example, intravenous or intraperitoneal injections generally lead to a more rapid and widespread distribution compared to subcutaneous injections.

  • Melatonin Concentration: In some systems, high concentrations of melatonin may act through pathways other than MT1 and MT2 receptors. This compound would not be expected to block these effects.

  • Receptor Subtype Specificity: this compound is highly selective for the MT2 receptor. If the observed melatonin effect is primarily mediated by the MT1 receptor, the antagonistic effect of this compound will be minimal.

Q5: I am concerned about potential off-target effects or toxicity of this compound or its vehicle. How can I control for this?

A5: This is a critical consideration for in vivo research.

  • Vehicle Control Group: Always include a vehicle control group in your experimental design. This group should receive the same volume of the vehicle (e.g., 10% DMSO in saline) without the this compound. This will help you to distinguish the effects of the compound from the effects of the vehicle itself.

  • Dose-Response Studies: Conducting a dose-response study can help identify a therapeutic window where you observe the desired antagonistic effect without overt signs of toxicity.

  • Behavioral and Physiological Monitoring: Closely monitor the animals for any signs of distress, changes in behavior, body weight, or food and water intake.

Data Summary

Table 1: In Vivo Formulation Protocols for this compound

ComponentProtocol 1 (Aqueous)Protocol 2 (Oil-based)
Stock Solution 41.7 mg/mL in 100% DMSO41.7 mg/mL in 100% DMSO
Vehicle 20% SBE-β-CD in SalineCorn Oil
Final Composition 10% DMSO, 90% (20% SBE-β-CD in Saline)10% DMSO, 90% Corn Oil
Final Concentration ≥ 4.17 mg/mL≥ 4.17 mg/mL
Appearance Clear solutionClear solution
Recommended Use Intravenous, IntraperitonealSubcutaneous, Intramuscular

Data sourced from MedchemExpress.

Experimental Protocols

Protocol: Preparation of this compound for Intravenous Injection in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare 20% SBE-β-CD in Saline:

    • Weigh the required amount of SBE-β-CD powder.

    • Dissolve it in sterile saline to a final concentration of 20% (w/v). For example, add 2 g of SBE-β-CD to a final volume of 10 mL of saline.

    • Ensure complete dissolution; the solution should be clear. This solution can be stored at 4°C for up to one week.

  • Prepare this compound Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve it in 100% sterile DMSO to a desired stock concentration (e.g., 41.7 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved.

  • Prepare the Final Working Solution (Freshly before use):

    • In a sterile microcentrifuge tube, combine 1 part of the this compound DMSO stock solution with 9 parts of the 20% SBE-β-CD in saline solution. For example, to prepare 100 µL of the final solution, add 10 µL of the DMSO stock to 90 µL of the SBE-β-CD solution.

    • Vortex the final solution to ensure it is homogenous.

    • If any precipitation is observed, gently warm the solution or sonicate for a short period until it becomes clear.

  • Administration:

    • Administer the freshly prepared solution to the mice via the desired route of injection (e.g., tail vein).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis prep_stock Prepare this compound Stock in DMSO mix Mix Stock and Vehicle (1:9 ratio) prep_stock->mix prep_vehicle Prepare Vehicle (e.g., 20% SBE-β-CD in Saline) prep_vehicle->mix administer Administer to Animal Model (e.g., IV, IP) mix->administer Freshly Prepared Working Solution observe Behavioral/Physiological Observation administer->observe collect Tissue/Blood Collection administer->collect analyze Biochemical/Molecular Analysis observe->analyze collect->analyze

Caption: Experimental workflow for this compound in vivo studies.

Caption: Troubleshooting logic for lack of this compound efficacy.

signaling_pathway melatonin Melatonin mt2_receptor MT2 Receptor melatonin->mt2_receptor Agonist g_protein G-protein Coupling mt2_receptor->g_protein p_pdot This compound p_pdot->mt2_receptor Antagonist downstream Downstream Signaling (e.g., ↓cAMP, ↑PLC) g_protein->downstream cellular_response Cellular Response downstream->cellular_response

References

Best practices for preparing 4-P-PDOT stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and handling of 4-P-PDOT stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the melatonin receptor 2 (MT2). It exhibits over 300-fold selectivity for the MT2 receptor compared to the MT1 receptor.[1] Its primary mechanism of action is to block the binding of melatonin and other agonists to the MT2 receptor, thereby inhibiting its downstream signaling pathways.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1]

Q3: What is the maximum concentration for this compound stock solutions?

This compound can be dissolved in both DMSO and ethanol up to a maximum concentration of 100 mM.[1]

Q4: How should I store this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.

Q5: I observed that my this compound powder appears clumpy. Is this normal?

Some batches of this compound may be hygroscopic, meaning they can absorb moisture from the air, which can lead to clumping. It is important to handle the solid compound in a dry environment and to seal the container tightly after use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound 1. Insufficient Solvent Volume: The amount of solvent may be too low for the desired concentration. 2. Low Temperature: The solvent may be too cold, reducing solubility. 3. Compound Purity: Impurities in the compound can affect solubility.1. Verify Calculations: Double-check your calculations for the required solvent volume based on the desired stock concentration and the molecular weight of this compound (279.38 g/mol ). 2. Gentle Warming: Warm the solution to 37°C and vortex or sonicate to aid dissolution. 3. Use High-Purity Reagents: Ensure you are using high-purity this compound and anhydrous grade solvents.
Precipitation in Stock Solution During Storage 1. Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of solution. 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the compound's concentration beyond its solubility limit.1. Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles. 2. Proper Sealing: Ensure vials are sealed tightly with appropriate caps. Using parafilm can provide an extra layer of sealing.
Precipitation Upon Dilution in Aqueous Solutions 1. Low Aqueous Solubility: this compound has low solubility in aqueous solutions. Diluting a concentrated DMSO or ethanol stock directly into an aqueous buffer can cause the compound to crash out. 2. High Final Concentration: The final concentration in the aqueous medium may exceed the solubility limit of this compound.1. Stepwise Dilution: First, dilute the high-concentration stock solution to an intermediate concentration in the same organic solvent. Then, add this intermediate stock to the aqueous buffer with vigorous vortexing. 2. Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment. 3. Use of Pluronic F-68: For in vitro studies, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final culture medium can help maintain solubility.
Inconsistent Experimental Results 1. Inaccurate Stock Concentration: This could be due to weighing errors, incomplete dissolution, or degradation of the compound. 2. Degradation of this compound: Improper storage or handling can lead to the degradation of the compound.1. Verify Stock Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical method. 2. Fresh Stock Preparation: Prepare fresh stock solutions regularly and store them properly. Avoid using stock solutions that are past their recommended storage time.

Quantitative Data Summary

Property Value Reference
Molecular Weight 279.38 g/mol [1]
Solubility in DMSO Up to 100 mM[1]
Solubility in Ethanol Up to 100 mM
Recommended Storage (Short-term) -20°C (1 month)
Recommended Storage (Long-term) -80°C (6 months)

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 279.38 g/mol * (1000 mg / 1 g) = 2.79 mg

  • Weigh the compound: Carefully weigh out 2.79 mg of this compound powder and transfer it to a clean microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it to 37°C.

  • Visual inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

In Vitro Cell Culture Experiment

Objective: To investigate the effect of this compound on melatonin-induced signaling in a cell line expressing the MT2 receptor.

Methodology:

  • Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution.

    • Prepare an intermediate dilution of the stock solution in cell culture medium (e.g., dilute the 10 mM stock 1:100 in medium to get a 100 µM solution).

    • From the intermediate dilution, prepare the final desired concentrations of this compound in fresh cell culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced artifacts.

  • Treatment:

    • Pre-treat the cells with the desired concentrations of this compound for a specified period (e.g., 30 minutes).

    • Following pre-treatment, add the melatonin agonist to the wells at the desired concentration.

    • Include appropriate controls: vehicle (medium with the same final concentration of DMSO), melatonin agonist alone, and this compound alone.

  • Incubation: Incubate the cells for the desired time period.

  • Assay: Perform the downstream assay to measure the effect on the signaling pathway of interest (e.g., cAMP measurement, Western blot for phosphorylated proteins).

Signaling Pathway Diagrams

The primary signaling pathway inhibited by this compound is the one initiated by the activation of the MT2 melatonin receptor. This G-protein coupled receptor (GPCR) typically couples to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.

MT2_Signaling_Pathway MT2 MT2 Receptor Gi Gi Protein MT2->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Melatonin Melatonin Melatonin->MT2 Activates FourPPDOT This compound FourPPDOT->MT2 Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: MT2 Receptor Signaling Pathway Inhibition by this compound.

Activation of the MT2 receptor can also influence other signaling cascades, such as the MAPK/ERK pathway. This compound can be used to investigate the specific role of the MT2 receptor in these processes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 10 mM This compound Stock (in DMSO) Working Prepare Working Solutions in Culture Medium Stock->Working Pretreat Pre-treat Cells with this compound Working->Pretreat Stimulate Stimulate Cells with Melatonin Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Assay Perform Downstream Assay (e.g., Western Blot) Lyse->Assay Analyze Analyze Data Assay->Analyze

Caption: General Experimental Workflow Using this compound.

References

Identifying potential artifacts in 4-P-PDOT treated samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-P-PDOT. This resource is designed to assist researchers, scientists, and drug development professionals in designing experiments and troubleshooting potential artifacts when using the melatonin receptor ligand, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (4-phenyl-2-propionamidotetralin) is widely recognized as a selective antagonist for the melatonin MT2 receptor.[1][2] It is frequently used in pharmacological research to distinguish the roles of the MT1 and MT2 melatonin receptors in various physiological processes.[1][3]

Q2: I used this compound as an MT2 antagonist, but I'm observing an agonist-like effect. Is my experiment flawed?

Not necessarily. This is a critical point to understand when working with this compound. While it is classified as an MT2 antagonist, it exhibits complex pharmacology known as "biased agonism" or "functional selectivity".[4] This means that this compound can act as an antagonist, a partial agonist, or even a full agonist depending on the specific signaling pathway being measured. For instance, in studies on HEK cells expressing MT2 receptors, this compound can act as a full agonist in cAMP production inhibition assays.

Q3: Can this compound affect the MT1 receptor?

Yes. Although it has a significantly higher affinity for the MT2 receptor (approximately 1,300-fold higher), this compound is not absolutely selective and can interact with the MT1 receptor, particularly at higher concentrations. It can act as a partial agonist at the MT1 receptor in some pathways, such as cAMP inhibition.

Q4: How does the concentration of this compound affect its activity?

The concentration of this compound is a critical experimental parameter. At lower concentrations (e.g., 10⁻⁹ M), it may act as an antagonist to melatonin's effects. However, at higher concentrations (e.g., 10⁻⁵ M), its agonist or partial agonist properties may become more prominent. Furthermore, at concentrations of 100 nM and above, this compound can act as an inverse agonist in systems where MT1 and MT2 receptors are constitutively active.

Q5: Are there any known chemical artifacts or degradation products of this compound I should be aware of?

Current literature does not highlight significant issues with chemical impurities or degradation products of this compound that would be classified as typical experimental artifacts. The primary source of "artifactual" or unexpected results stems from its complex pharmacological profile. Therefore, it is crucial to source high-purity this compound from a reputable supplier and to carefully consider its potential for biased agonism in your experimental design and data interpretation.

Troubleshooting Guide

If you are encountering unexpected results in your experiments with this compound, this guide provides a systematic approach to troubleshooting.

Symptom 1: this compound is showing agonist activity where antagonism is expected.

  • Possible Cause: Biased agonism. This compound's effect is pathway-dependent.

  • Troubleshooting Steps:

    • Review Your Assay: Identify the specific signaling pathway your assay measures (e.g., cAMP accumulation, GTPγS binding, β-arrestin recruitment).

    • Consult the Literature: Compare your results with published data for this compound in the same or similar signaling pathways (see Table 1).

    • Perform Orthogonal Assays: If possible, test the effect of this compound in a different signaling pathway. For example, if you see agonist activity in a cAMP assay, test its effect in a GTPγS binding or β-arrestin recruitment assay.

    • Concentration-Response Curve: Perform a full concentration-response curve for this compound alone to characterize its intrinsic activity in your system.

Symptom 2: The effect of melatonin is not fully blocked by this compound.

  • Possible Cause 1: The effect is mediated by the MT1 receptor.

  • Troubleshooting Steps:

    • Use a Non-selective Antagonist: Compare the effect of this compound with a non-selective MT1/MT2 antagonist like luzindole. If luzindole produces a stronger blockade, the effect is likely mediated, at least in part, by MT1.

    • Vary this compound Concentration: Increase the concentration of this compound to see if a more complete blockade can be achieved, but be mindful of potential off-target effects and agonist activity at higher concentrations.

  • Possible Cause 2: Melatonin is acting through a non-receptor-mediated pathway at high concentrations.

  • Troubleshooting Steps:

    • Vary Melatonin Concentration: Ensure you are using a concentration of melatonin that is within the physiological range and acts specifically through its receptors. High micromolar concentrations of melatonin may have receptor-independent effects.

Symptom 3: High variability in results between experiments.

  • Possible Cause: Issues with this compound solubility or stability in your experimental buffer.

  • Troubleshooting Steps:

    • Proper Solubilization: this compound is typically dissolved in DMSO or ethanol to create a stock solution, which is then diluted into the aqueous experimental buffer. Ensure the final concentration of the solvent is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.

    • Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Summary of this compound's Pharmacological Activity at Melatonin Receptors

ReceptorSignaling PathwayThis compound ActivityEfficacy (% of Melatonin)Potency (pKi or pEC50/pIC50)Reference
MT1 cAMP InhibitionPartial Agonist~50%pKi: 6.85
GTPγS Binding (agonist)Inactive0%-
GTPγS Binding (antagonist)Antagonist100% inhibition-
MT2 cAMP InhibitionFull Agonist~90%pKi: 8.97, pEC50: 8.7
GTPγS Binding (agonist)Partial Agonist34%-
GTPγS Binding (antagonist)Partial Antagonist49% inhibition-
β-arrestin RecruitmentPartial Agonist~50%-
Receptor InternalizationAgonistInduces internalization-

Experimental Protocols

1. cAMP Inhibition Assay

This protocol is a general guideline for measuring the effect of this compound on cAMP levels in cells expressing melatonin receptors.

  • Cell Culture: Culture HEK293 cells stably expressing either MT1 or MT2 receptors in appropriate media.

  • Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and melatonin in a suitable assay buffer. A common solvent for stock solutions is DMSO.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

    • To test for agonist activity, add different concentrations of this compound to the cells.

    • To test for antagonist activity, pre-incubate the cells with different concentrations of this compound before adding a fixed concentration of melatonin (typically the EC80).

    • Stimulate cAMP production by adding forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the concentration-response curves and determine pIC50 or pEC50 values.

2. GTPγS Binding Assay

This protocol provides a general method for assessing G-protein activation by this compound.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing MT1 or MT2 receptors.

  • Compound Preparation: Prepare serial dilutions of this compound and melatonin.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of this compound (for agonist testing) or a fixed concentration of melatonin with varying concentrations of this compound (for antagonist testing).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C.

    • Terminate the reaction by rapid filtration through a filter plate.

    • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding and plot concentration-response curves to calculate EC50 and Emax values.

3. β-Arrestin Recruitment Assay

This protocol outlines a general procedure for measuring this compound-induced β-arrestin recruitment.

  • Cell Line: Use a cell line engineered for β-arrestin recruitment assays, such as those utilizing enzyme fragment complementation (e.g., PathHunter) or BRET. These cells co-express the receptor of interest and a β-arrestin fusion protein.

  • Cell Plating: Seed the cells in a 96- or 384-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Add varying concentrations of this compound to the cells.

    • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol of the specific assay kit.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the concentration-response data to determine the potency (EC50) and efficacy (Emax) of this compound for β-arrestin recruitment.

Visualizations

G_protein_and_beta_arrestin_pathways cluster_membrane Cell Membrane MT1 MT1 Receptor G_protein Gαi/o MT1->G_protein Activates beta_arrestin β-Arrestin MT1->beta_arrestin Recruits MT2 MT2 Receptor MT2->G_protein Activates MT2->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GTP_binding GTPγS Binding G_protein->GTP_binding cAMP_inhibition cAMP Inhibition AC->cAMP_inhibition Internalization Receptor Internalization beta_arrestin->Internalization Melatonin Melatonin Melatonin->MT1 Agonist Melatonin->MT2 Agonist Four_P_PDOT This compound Four_P_PDOT->MT1 Partial Agonist/ Antagonist Four_P_PDOT->MT2 Full Agonist/ Partial Agonist/ Antagonist

Caption: Signaling pathways of MT1 and MT2 receptors and the complex actions of this compound.

troubleshooting_workflow start Unexpected Experimental Result with this compound check_pharmacology Is the result consistent with This compound's known biased agonism? start->check_pharmacology review_literature Review literature for pathway-specific effects of this compound check_pharmacology->review_literature No check_concentration Is the concentration of this compound and other reagents appropriate? check_pharmacology->check_concentration Yes review_literature->check_concentration adjust_concentration Perform concentration-response experiments check_concentration->adjust_concentration No check_controls Were appropriate controls included (e.g., vehicle, other antagonists)? check_concentration->check_controls Yes adjust_concentration->check_controls run_controls Repeat experiment with additional controls (e.g., luzindole) check_controls->run_controls No check_protocol Review experimental protocol for potential errors (e.g., solubility) check_controls->check_protocol Yes run_controls->check_protocol revise_protocol Revise protocol (e.g., ensure proper solubilization of this compound) check_protocol->revise_protocol No re_evaluate Re-evaluate data based on This compound's complex pharmacology check_protocol->re_evaluate Yes revise_protocol->re_evaluate

Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.

References

Technical Support Center: 4-P-PDOT Application in MT2 Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 4-phenyl-2-propionamidotetralin (4-P-PDOT) to ensure the complete and selective blockade of melatonin MT2 receptors in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary pharmacological action?

A1: this compound (4-phenyl-2-propionamidotetralin) is a widely recognized potent and selective antagonist for the melatonin MT2 receptor.[1][2][3] It is considered a gold standard tool for pharmacologically distinguishing between MT1 and MT2 receptor-mediated effects.[4] However, its pharmacological profile can be complex, and in some systems, it may exhibit partial agonist activity, particularly at the MT2 receptor where it can inhibit cAMP production with high efficacy.[5]

Q2: How selective is this compound for the MT2 receptor over the MT1 receptor?

A2: this compound demonstrates significant selectivity for the human MT2 receptor over the MT1 receptor. Reported selectivity can range from 61-fold to as high as 1,500-fold, depending on the assay and conditions. This selectivity makes it a valuable tool for isolating MT2-specific pathways. Nevertheless, researchers must be aware that at higher concentrations, this compound can also occupy and block MT1 receptors.

Data Summary: Receptor Binding Affinity

CompoundReceptorpKiKi (nM)Selectivity (MT1/MT2)
This compoundhMT1~6.85~141\multirow{2}{}{~61-fold}
hMT2~8.97~1.07
MelatoninhMT1~9.89~0.13\multirow{2}{}{~0.4-fold}
hMT2~9.56~0.28

Note: pKi values are derived from various studies and may differ based on experimental conditions. The value of ~6.85 for this compound at MT1 is from a functional assay measuring cAMP inhibition, where it acted as a partial agonist.

Q3: What are the canonical signaling pathways for the MT2 receptor?

A3: The MT2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins. Activation of the MT2 receptor by an agonist like melatonin typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. MT2 can also signal through other pathways, including activating protein kinase C (PKC) and modulating cGMP formation.

MT2_Signaling_Pathway cluster_membrane Cell Membrane Melatonin Melatonin (Agonist) MT2 MT2 Receptor Melatonin->MT2 Binds Gi Gi Protein MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Inhibits Activation Response Cellular Response PKA->Response

Caption: Canonical MT2 receptor signaling pathway via Gi protein coupling.

Troubleshooting Guide

Q1: I'm not observing a complete blockade of the agonist effect with this compound. What are the possible reasons?

A1: Incomplete blockade can stem from several factors related to concentration, experimental design, or the intrinsic properties of this compound.

  • Suboptimal Concentration: The concentration of this compound may be too low to fully compete with the agonist. It is crucial to use a concentration that is sufficiently above the Ki for the MT2 receptor, typically 10- to 100-fold higher, to ensure competitive antagonism. For instance, to block a potent agonist, concentrations of this compound up to 1 µM might be necessary.

  • Partial Agonism: In some cellular systems, this compound can act as a partial or even full agonist for certain signaling pathways, such as cAMP inhibition. This means that while it blocks the effect of an external agonist, it may produce a response of its own, leading to confusing results.

  • Insufficient Pre-incubation Time: As a competitive antagonist, this compound needs adequate time to bind to the receptors before the agonist is introduced. A pre-incubation period of 15-30 minutes is generally recommended.

  • Drug Stability and Solubility: Ensure that your this compound stock is properly dissolved (commonly in DMSO) and has not degraded. Prepare fresh dilutions for your experiments.

  • High Agonist Concentration: Using an excessively high concentration of the agonist can overcome the competitive blockade. Aim to use an agonist concentration at or near its EC80 for antagonist studies.

Troubleshooting_Logic Start Incomplete MT2 Blockade Observed Check_Conc Is this compound concentration ~10-100x Ki? Start->Check_Conc Check_Agonist Is agonist concentration at ~EC80? Check_Conc->Check_Agonist Yes Outcome_IncreaseConc Action: Increase this compound concentration. Check_Conc->Outcome_IncreaseConc No Check_Preincubation Was pre-incubation time sufficient (15-30 min)? Check_Agonist->Check_Preincubation Yes Outcome_DecreaseAgonist Action: Lower agonist concentration. Check_Agonist->Outcome_DecreaseAgonist No Check_Solubility Is drug stock properly solubilized and fresh? Check_Preincubation->Check_Solubility Yes Outcome_IncreaseTime Action: Increase pre-incubation time. Check_Preincubation->Outcome_IncreaseTime No Consider_Agonism Consider partial agonism. Run this compound alone control. Check_Solubility->Consider_Agonism Yes Outcome_NewStock Action: Prepare fresh stock/dilutions. Check_Solubility->Outcome_NewStock No Outcome_Analyze Action: Analyze baseline shift. Consider_Agonism->Outcome_Analyze

Caption: Troubleshooting logic for incomplete MT2 receptor blockade.

Q2: I'm observing unexpected effects. Could these be off-target?

A2: While this compound is highly selective for MT2, off-target effects are a possibility, especially at high concentrations.

  • MT1 Receptor Blockade: The most common "off-target" effect is the blockade of MT1 receptors. If your experimental system expresses both MT1 and MT2, using high micromolar concentrations of this compound will likely result in non-selective blockade.

  • Dose-Dependent Effects: The effects of this compound can be dose-dependent, and high versus low concentrations can sometimes yield different or even opposing results in complex biological systems.

  • Control Experiments: To verify that the observed effect is due to MT2 blockade, consider using a structurally different MT2 antagonist as a control or using a cell line/animal model where the MT2 receptor has been knocked out.

Q3: What are the recommended concentrations of this compound for experiments?

A3: The optimal concentration depends heavily on the experimental system, including the cell type, receptor expression levels, and the specific assay being used.

Data Summary: Recommended Concentration Ranges

Experimental SystemAssay TypeRecommended this compound ConcentrationReference
In Vitro (Cell Culture)cAMP Assay10 nM - 10 µM
In Vitro (Cell Culture)Gene Expression10 nM - 10 µM
Ex Vivo (SCN Slices)Electrophysiology1 nM - 1 µM
In Vivo (Rats)Body TemperatureDose not affecting Tb used to block agonist
In Vivo (Rats)AVP ReleaseIntracerebroventricular injection

Experimental Protocols

Protocol: In Vitro cAMP Assay to Confirm MT2 Blockade

This protocol describes a method to verify the antagonistic effect of this compound on melatonin-induced inhibition of cAMP in a cell line expressing the human MT2 receptor (e.g., HEK293-hMT2).

Reagents and Materials:

  • HEK293 cells stably expressing hMT2

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Melatonin

  • This compound

  • Forskolin (to stimulate adenylyl cyclase)

  • IBMX (a phosphodiesterase inhibitor, optional but recommended)

  • Assay buffer (e.g., HBSS with HEPES and 0.1% BSA)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar)

  • White, opaque 384-well plates

Procedure:

  • Cell Plating: Seed the HEK293-hMT2 cells into a 384-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and culture overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution in assay buffer to achieve final desired concentrations (e.g., 1 nM to 10 µM).

    • Prepare a stock solution of melatonin (e.g., 1 mM in DMSO). Prepare a dilution in assay buffer that will give a final concentration of ~EC80 (e.g., 10 nM).

    • Prepare a stock of Forskolin (e.g., 10 mM in DMSO). Prepare a dilution that gives a submaximal stimulation (e.g., 1-10 µM final concentration).

  • Antagonist Pre-incubation:

    • Wash the cells gently with assay buffer.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration).

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Add the melatonin solution to all wells except the "Forskolin only" and "basal" controls.

    • Add the Forskolin solution to all wells except the "basal" control.

    • Incubate for 15-30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the concentration of this compound.

    • A successful blockade will show a concentration-dependent reversal of the melatonin-induced decrease in cAMP. Calculate the pA2 or IC50 value for this compound.

Experimental_Workflow A 1. Seed HEK293-hMT2 cells in 384-well plate B 2. Prepare serial dilutions of this compound & Melatonin A->B C 3. Pre-incubate cells with This compound or vehicle (15-30 min) B->C D 4. Add Forskolin + Melatonin to challenge the system (15-30 min) C->D E 5. Lyse cells and add cAMP detection reagents D->E F 6. Read plate (e.g., HTRF, AlphaScreen reader) E->F G 7. Analyze Data: Plot dose-response curve F->G

Caption: Workflow for a cAMP assay to test this compound antagonism.

References

Validation & Comparative

Validating the Antagonist Activity of 4-P-PDOT in a New Experimental Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-phenyl-2-propionamidotetraline (4-P-PDOT), a selective antagonist of the melatonin receptor 2 (MT2), against other common antagonists. The data presented herein is designed to assist researchers in validating the antagonist activity of this compound in novel experimental models by offering a baseline comparison of its performance in established assays.

Introduction to this compound and Melatonin Receptors

Melatonin, a hormone primarily known for regulating the sleep-wake cycle, exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2. While both receptors are involved in circadian rhythm regulation, they exhibit distinct physiological roles, making receptor-selective ligands like this compound valuable tools for research and potential therapeutic development. This compound is recognized for its high selectivity for the MT2 receptor over the MT1 receptor, a property that is crucial for dissecting the specific functions of MT2 signaling pathways.[1][2] This guide compares this compound with the non-selective MT1/MT2 antagonist, luzindole, to highlight its selective antagonist profile.

Comparative Antagonist Performance

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound and luzindole at both MT1 and MT2 receptors. This data provides a benchmark for validating the activity of this compound in new experimental setups.

Table 1: Comparative Binding Affinity (Ki) of Melatonin Receptor Antagonists

CompoundReceptorKi (pKi)Selectivity (MT1/MT2)
This compound MT1~141 nM (6.85)[3]~1300-fold for MT2[1][2]
MT2~1.07 nM (8.97)
Luzindole MT1158 nM~25-fold for MT2
MT210.2 nM

Table 2: Comparative Functional Potency (IC50/pEC50) in cAMP Inhibition Assays

CompoundReceptorPotencyEfficacy (% of Melatonin)
This compound MT1pEC50: 6.85~50% (Partial Agonist)
MT2pEC50: 8.7~90% (Full Agonist in this pathway)
Luzindole MT1-Antagonist
MT2-Antagonist

Note: In some signaling pathways, this compound can exhibit partial or even full agonist activity, highlighting the complexity of its pharmacology.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and validation in your own experimental models.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing either human MT1 or MT2 receptors in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Centrifuge the homogenate at 4°C and resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, incubate cell membranes (20-40 µg of protein) with a fixed concentration of [3H]-melatonin (e.g., 0.2-0.5 nM).

    • Add increasing concentrations of the competitor compound (this compound or luzindole).

    • Incubate at 37°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled melatonin) from total binding.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gi-coupled receptor activation.

  • Cell Culture and Seeding:

    • Culture CHO cells stably expressing either human MT1 or MT2 receptors.

    • Seed cells into a 384-well plate and allow them to attach overnight.

  • Antagonist Treatment and Agonist Stimulation:

    • Pre-incubate the cells with varying concentrations of the antagonist (this compound or luzindole) for 15-30 minutes at room temperature.

    • Stimulate the cells with a fixed concentration of melatonin (agonist) in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes at room temperature.

  • cAMP Detection (HTRF):

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP cryptate).

    • Incubate for 60 minutes at room temperature.

    • Read the fluorescence at 665 nm and 620 nm using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the cAMP concentration from a standard curve.

    • Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the antagonist's ability to block agonist-induced phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of MT2 activation.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293 expressing MT2) and serum-starve overnight to reduce basal ERK phosphorylation.

    • Pre-treat cells with the antagonist for 30 minutes.

    • Stimulate with melatonin for 5-10 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized signal against the antagonist concentration to determine the IC50 value.

Visualizing Experimental and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow cluster_assays Functional Assays start Start cell_culture Cell Culture (MT2-expressing cells) start->cell_culture antagonist_incubation Antagonist Incubation (this compound or alternative) cell_culture->antagonist_incubation agonist_stimulation Agonist Stimulation (Melatonin) antagonist_incubation->agonist_stimulation binding_assay Radioligand Binding (Measure Ki) agonist_stimulation->binding_assay cAMP_assay cAMP Accumulation (Measure IC50) agonist_stimulation->cAMP_assay erk_assay ERK Phosphorylation (Measure IC50) agonist_stimulation->erk_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis cAMP_assay->data_analysis erk_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for validating antagonist activity.

G cluster_pathway MT2 Receptor Signaling Pathway melatonin Melatonin mt2 MT2 Receptor melatonin->mt2 antagonist This compound antagonist->mt2 gi Gαi mt2->gi gq Gαq/11 (cooperative) mt2->gq ac Adenylyl Cyclase gi->ac pi3k PI3K/PKCζ gi->pi3k camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb gene_expression Gene Expression creb->gene_expression gq->pi3k raf c-Raf pi3k->raf mek MEK raf->mek erk ERK1/2 mek->erk erk->gene_expression

Caption: MT2 receptor signaling pathway.

Conclusion

This guide provides a foundational comparison for the validation of this compound's antagonist activity. The presented data and protocols offer a starting point for researchers to design and interpret their experiments within a new model system. The high selectivity of this compound for the MT2 receptor, as demonstrated by its binding affinity, makes it a superior tool for investigating MT2-specific functions compared to non-selective antagonists like luzindole. However, its potential for pathway-dependent agonist activity should be carefully considered in the interpretation of experimental results.

References

4-P-PDOT vs. Luzindole: A Researcher's Guide to Selecting the Optimal Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the physiological roles of melatonin, the choice of a suitable receptor antagonist is critical. This guide provides a comprehensive comparison of two commonly used melatonin receptor antagonists, 4-P-PDOT and luzindole, to aid in the selection process for your specific experimental needs. We will delve into their mechanism of action, receptor selectivity, and provide supporting experimental data and protocols.

Mechanism of Action and Receptor Selectivity

Both this compound (4-phenyl-2-propionamidotetralin) and luzindole (N-acetyl-2-benzyltryptamine) are competitive antagonists of melatonin receptors, primarily targeting the MT1 and MT2 subtypes. However, they exhibit distinct selectivity profiles, a crucial factor in experimental design.

Luzindole is considered a non-selective MT1/MT2 receptor antagonist, although it displays a somewhat higher affinity for the MT2 receptor.[1][2][3] Its affinity for the MT2 receptor is approximately 11- to 25-fold greater than for the MT1 receptor.[1]

This compound , on the other hand, is a potent and selective MT2 receptor antagonist.[4] It exhibits over 300-fold greater selectivity for the MT2 receptor compared to the MT1 receptor, making it a valuable tool for specifically probing the function of the MT2 subtype. However, some studies suggest that at higher concentrations, this compound may also interact with the MT1 receptor.

Quantitative Comparison of Pharmacological Properties

To facilitate a direct comparison, the following table summarizes the key quantitative data for this compound and luzindole based on published literature.

ParameterThis compoundLuzindoleReference
Target(s) Melatonin Receptor 2 (MT2) > Melatonin Receptor 1 (MT1)Melatonin Receptor 2 (MT2) ≈ Melatonin Receptor 1 (MT1)
Ki for human MT1 ~100 nM (non-negligible affinity)158 nM, 179 nM, 603 nM
Ki for human MT2 pKi of 8.9710.2 nM, 7.3 nM, 45 nM
Selectivity (MT1/MT2) >300-fold for MT2~11- to 25-fold for MT2
IC50 -1 µM (competitive antagonist)

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values can vary between different studies and experimental conditions. The pKi is the negative logarithm of the Ki value.

Signaling Pathways

Melatonin receptors are G protein-coupled receptors (GPCRs). Their activation by melatonin, and subsequent inhibition by antagonists like this compound and luzindole, modulates downstream signaling cascades, most notably the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_antagonists Antagonists MEL Melatonin MT1 MT1 Receptor MEL->MT1 MT2 MT2 Receptor MEL->MT2 G_protein Gi/o Protein MT1->G_protein activates MT2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates Luzindole Luzindole Luzindole->MT1 blocks Luzindole->MT2 blocks PDOT This compound PDOT->MT2 selectively blocks

Caption: Simplified melatonin receptor signaling pathway.

Experimental Protocols

The following provides a generalized workflow for an in vitro experiment designed to test the antagonistic properties of this compound or luzindole on melatonin-induced inhibition of cAMP.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 cells expressing MT1 or MT2 receptors) B 2. Pre-incubation with Antagonist (Varying concentrations of This compound or Luzindole) A->B C 3. Stimulation with Melatonin (Fixed concentration to induce a submaximal response) B->C D 4. Forskolin Co-stimulation (To elevate basal cAMP levels) C->D E 5. Cell Lysis and cAMP Measurement (e.g., using a competitive immunoassay) D->E F 6. Data Analysis (Determine IC50 values for the antagonists) E->F

Caption: General workflow for an in vitro antagonist assay.
Detailed Methodologies:

Cell Culture and Treatment:

  • Cell Seeding: Plate cells (e.g., Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors) in a suitable multi-well plate and grow to 80-90% confluency.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or luzindole for a specified time (e.g., 30 minutes) at 37°C. A vehicle control (e.g., DMSO) should be included.

  • Melatonin Stimulation: Add a fixed, sub-maximal concentration of melatonin to the wells and incubate for a further period (e.g., 15-30 minutes).

  • Forskolin Treatment: To measure the inhibition of adenylyl cyclase, cells are often co-stimulated with forskolin to increase basal cAMP levels.

cAMP Measurement:

  • Cell Lysis: After incubation, lyse the cells using a lysis buffer provided with a cAMP assay kit.

  • cAMP Assay: Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based assay.

  • Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value of the antagonist.

In Vivo Experimental Considerations:

For in vivo studies, both compounds have been administered intraperitoneally (i.p.) or via intracerebroventricular (i.c.v.) injection. Dosages can vary significantly depending on the animal model and the research question. For example, in mice, luzindole has been used at doses ranging from 0.35 mg/kg to 30 mg/kg i.p. This compound has been administered intravenously in mice at 0.5-1.0 mg/kg. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.

Which Antagonist Should You Choose?

The decision between this compound and luzindole hinges on the specific goals of your experiment:

  • To specifically investigate the role of the MT2 receptor: This compound is the clear choice due to its high selectivity. This is particularly important when trying to dissect the individual contributions of MT1 and MT2 receptors in a physiological process.

  • To block all melatonin signaling through both MT1 and MT2 receptors: Luzindole is a suitable option as a non-selective antagonist. It can be used to determine if a particular effect of melatonin is mediated by either of these two receptors.

  • To study circadian rhythms: Both antagonists have been used to study the role of melatonin in regulating the circadian clock, with studies showing they can block melatonin-induced phase shifts in the suprachiasmatic nucleus (SCN).

Important Considerations:

  • Concentration Dependence: The effects of both antagonists can be concentration-dependent. At high concentrations, the selectivity of this compound may be reduced, and both compounds might exhibit off-target effects or even partial agonist activity. Therefore, it is essential to use the lowest effective concentration and to perform thorough control experiments.

  • Agonist/Inverse Agonist Properties: Some studies have reported that at higher concentrations (100 nM and above), both luzindole and this compound can act as inverse agonists at constitutively active MT1 and MT2 receptors in recombinant systems.

  • Solubility: Both compounds are typically dissolved in solvents like DMSO or ethanol for in vitro experiments. Ensure the final solvent concentration in your assay does not affect the experimental outcome.

References

Comparing the selectivity of 4-P-PDOT with other melatonin receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the selectivity profile of 4-P-PDOT reveals its pronounced preference for the MT2 melatonin receptor subtype, positioning it as a critical tool in sleep, circadian rhythm, and neuroprotection research. This guide provides a comparative analysis of this compound against other melatonin receptor antagonists, supported by experimental data and detailed methodologies.

In the landscape of pharmacological tools for studying the melatoninergic system, the selectivity of an antagonist for its target receptor is paramount. 4-phenyl-2-propionamidotetralin (this compound) has emerged as a gold standard for its remarkable selectivity for the MT2 melatonin receptor over the MT1 subtype. This preference is significantly higher than that of other commonly used antagonists, such as luzindole and prazosin, making this compound an invaluable asset for dissecting the distinct physiological roles of the MT2 receptor.

Unveiling the Selectivity: A Quantitative Comparison

The binding affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher affinity. The selectivity of an antagonist for one receptor subtype over another is determined by the ratio of their respective Ki values. The following table summarizes the binding affinities of this compound and other melatonin receptor antagonists for the human MT1 and MT2 receptors.

CompoundMT1 Ki (nM)MT2 Ki (nM)Selectivity Ratio (MT1 Ki / MT2 Ki)
This compound ~100 - 300~0.1 - 1.0~300 - 1500-fold for MT2 [1][2]
Luzindole ~100 - 603~4 - 20~15 - 25-fold for MT2 [2]
Prazosin Moderate AffinityModerate AffinityLow Selectivity
S22153 Data not consistently availableData not consistently availableReported as a non-selective antagonist
DH97 Moderate AffinityHigher Affinity than MT1Moderate Selectivity for MT2

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are a representative range from multiple sources.

As the data illustrates, this compound exhibits a significantly higher selectivity for the MT2 receptor compared to luzindole. Prazosin, primarily an α1-adrenergic receptor antagonist, shows some affinity for melatonin receptors but with low selectivity.

The "Why": Understanding the Signaling Pathways

The differential effects of melatonin receptor activation are rooted in their distinct signaling cascades. Both MT1 and MT2 are G-protein coupled receptors (GPCRs), primarily coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, they can also couple to other G-proteins, leading to a diverse range of cellular responses.

Melatonin_Signaling_Pathways cluster_MT1 MT1 Receptor Signaling cluster_MT2 MT2 Receptor Signaling MT1 MT1 G_i_o_1 Gαi/o MT1->G_i_o_1 G_q_11 Gαq/11 MT1->G_q_11 AC1 Adenylyl Cyclase G_i_o_1->AC1 inhibition cAMP1 ↓ cAMP AC1->cAMP1 PKA1 ↓ PKA cAMP1->PKA1 CREB1 ↓ pCREB PKA1->CREB1 PLC1 PLC G_q_11->PLC1 IP3_DAG1 ↑ IP3 & DAG PLC1->IP3_DAG1 Ca2_1 ↑ Ca²⁺ IP3_DAG1->Ca2_1 PKC1 ↑ PKC Ca2_1->PKC1 MT2 MT2 G_i_o_2 Gαi/o MT2->G_i_o_2 sGC Soluble Guanylyl Cyclase MT2->sGC inhibition AC2 Adenylyl Cyclase G_i_o_2->AC2 inhibition G_i_o_2_beta_gamma Gβγ G_i_o_2->G_i_o_2_beta_gamma cAMP2 ↓ cAMP AC2->cAMP2 PKA2 ↓ PKA cAMP2->PKA2 CREB2 ↓ pCREB PKA2->CREB2 PLC2 PLC G_i_o_2_beta_gamma->PLC2 IP3_DAG2 ↑ IP3 & DAG PLC2->IP3_DAG2 Ca2_2 ↑ Ca²⁺ IP3_DAG2->Ca2_2 PKC2 ↑ PKC Ca2_2->PKC2 cGMP ↓ cGMP sGC->cGMP

Caption: Melatonin Receptor Signaling Pathways.

The high selectivity of this compound for the MT2 receptor allows researchers to specifically block the downstream signaling events mediated by this subtype, such as the modulation of protein kinase C (PKC) and the inhibition of soluble guanylyl cyclase (sGC), without significantly affecting MT1-mediated pathways.

Experimental Corner: How Selectivity is Determined

The determination of antagonist selectivity relies on robust and reproducible experimental protocols. The two primary methods employed are radioligand binding assays and functional assays.

Radioligand Binding Assay: A Competitive Dance

This assay directly measures the affinity of an antagonist for the receptor. It involves a competition between a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) and the unlabeled antagonist for binding to the receptor.

Radioligand_Binding_Assay_Workflow prep Prepare cell membranes expressing MT1 or MT2 receptors incubate Incubate membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and varying concentrations of the unlabeled antagonist (e.g., this compound) prep->incubate separate Separate bound from free radioligand via rapid vacuum filtration incubate->separate count Quantify radioactivity of the bound radioligand separate->count analyze Analyze data to determine the IC50 and calculate the Ki value count->analyze

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing either human MT1 or MT2 receptors (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl₂.

  • Incubation: In a 96-well plate, the cell membranes (typically 5-20 µg of protein) are incubated with a fixed concentration of 2-[¹²⁵I]-iodomelatonin (usually near its Kd value) and a range of concentrations of the unlabeled antagonist. The total assay volume is typically 200-250 µL.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a sufficient time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM melatonin). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measuring the Cellular Response

Functional assays assess the ability of an antagonist to block the biological response initiated by an agonist. A common functional assay for Gi/o-coupled receptors like MT1 and MT2 is the measurement of forskolin-stimulated cAMP accumulation.

Detailed Protocol: Forskolin-Stimulated cAMP Accumulation Assay

  • Cell Culture: Cells stably expressing either MT1 or MT2 receptors are cultured in appropriate media and seeded into 96-well plates.

  • Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period (e.g., 15-30 minutes).

  • Stimulation: The cells are then stimulated with a fixed concentration of an agonist (e.g., melatonin) in the presence of forskolin, an adenylyl cyclase activator.

  • Lysis and cAMP Measurement: After a defined incubation period (e.g., 30 minutes), the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced decrease in forskolin-stimulated cAMP levels is quantified. The concentration of the antagonist that produces 50% of its maximal inhibitory effect (IC50) is determined. This value can be used to calculate the antagonist's apparent dissociation constant (Kb).

Conclusion

The high MT2 selectivity of this compound, as demonstrated through rigorous binding and functional assays, solidifies its position as an indispensable pharmacological tool. Its ability to selectively block MT2 receptor-mediated signaling pathways provides researchers with a precise instrument to unravel the complex and distinct roles of the MT2 receptor in health and disease. This comparative guide underscores the importance of selecting the appropriate antagonist based on its selectivity profile to ensure the validity and specificity of experimental findings in the ever-evolving field of melatonin research.

References

Cross-reactivity of 4-P-PDOT with other G protein-coupled receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 4-phenyl-2-propionamidotetralin (4-P-PDOT) with other G protein-coupled receptor (GPCR) ligands, focusing on its cross-reactivity profile. The information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a well-established pharmacological tool primarily known for its potent and selective antagonist activity at the melatonin receptor 2 (MT2) over the melatonin receptor 1 (MT1).[1] This selectivity has made it invaluable for distinguishing the physiological and pathological roles of the two melatonin receptor subtypes. This guide explores its binding affinity at its primary targets and investigates its potential off-target interactions with other GPCRs, comparing its profile with other relevant compounds.

Comparative Binding Affinity Profile

The following table summarizes the binding affinities (Ki in nM) of this compound and selected comparator compounds at various GPCRs. Lower Ki values indicate higher binding affinity.

Receptor FamilyReceptor SubtypeThis compound (Ki, nM)Luzindole (Ki, nM)Agomelatine (Ki, nM)Prazosin (Ki, nM)
Melatonin MT159 - 501[2]158 - 794[3]~0.1-
MT20.39 - 1.5[2]10.2 - 46.8[3]~0.1-
Serotonin 5-HT2B--40-
5-HT2C--631-
Dopamine D4Binds, specific Ki not available---
Adrenergic α1A---High Affinity
α1B---High Affinity
α1D---High Affinity

Analysis:

  • This compound demonstrates high affinity and significant selectivity for the MT2 receptor over the MT1 receptor. There is evidence of interaction with the dopamine D4 receptor, though quantitative binding affinity data is not consistently reported.

  • Luzindole is a non-selective melatonin receptor antagonist, exhibiting affinity for both MT1 and MT2 receptors, with a slight preference for MT2.

  • Agomelatine is a potent agonist at both MT1 and MT2 receptors and also displays antagonist activity at serotonin 5-HT2C and 5-HT2B receptors.

  • Prazosin is primarily a potent antagonist of α1-adrenergic receptors and is included here as a compound with a distinct primary target class for comparison purposes.

Signaling Pathways

Melatonin receptors, the primary targets of this compound, are known to couple to multiple G protein signaling pathways, leading to diverse cellular responses.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Mel Melatonin MT1 MT1 Receptor Mel->MT1 MT2 MT2 Receptor Mel->MT2 PDOT This compound PDOT->MT2 Gi Gi MT1->Gi Gq Gq MT1->Gq beta_arrestin β-Arrestin MT1->beta_arrestin Recruits MT2->Gi MT2->Gq MT2->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PKA PKA cAMP->PKA Activates Gene Gene Transcription PKA->Gene Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates ERK ERK1/2 PKC->ERK Activates ERK->Gene Cellular Cellular Responses Gene->Cellular

Melatonin Receptor Signaling Pathways

Pathway Description:

Melatonin receptors (MT1 and MT2) are GPCRs that primarily couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduced activity of Protein Kinase A (PKA). Both receptors can also couple to Gq proteins, activating Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC) and the ERK1/2 pathway. Furthermore, melatonin receptors can signal through β-arrestin-dependent pathways. This compound, as an antagonist, blocks these signaling cascades at the MT2 receptor.

Experimental Protocols

The following are generalized protocols for key assays used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target GPCR.

  • Assay Buffer: Use an appropriate buffer, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate wash Wash Filters separate->wash count Quantify Radioactivity wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of an antagonist to block the agonist-induced inhibition (for Gi-coupled receptors) or stimulation (for Gs-coupled receptors) of cAMP production.

Protocol:

  • Cell Culture: Culture cells expressing the target GPCR in a suitable medium.

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to attach.

  • Antagonist Incubation: Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.

  • Agonist Stimulation: Add a fixed concentration of an appropriate agonist (e.g., melatonin for MT receptors) to stimulate the receptor. For Gi-coupled receptors, co-stimulation with forskolin (an adenylyl cyclase activator) is often used to create a measurable cAMP window.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.

GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation by an agonist and the blockade of this activation by an antagonist.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the target GPCR.

  • Assay Buffer: Use a buffer containing GDP, MgCl₂, and NaCl.

  • Incubation: In a 96-well plate, incubate the membranes with varying concentrations of the antagonist, a fixed concentration of the agonist, and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.

  • Equilibration: Incubate the mixture at 30°C for 60 minutes.

  • Separation: Separate the membrane-bound [³⁵S]GTPγS from the free form by vacuum filtration.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Determine the IC50 of the antagonist in blocking the agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

This compound is a highly selective antagonist for the MT2 melatonin receptor. While its cross-reactivity with a broad range of other GPCRs has not been extensively documented in publicly available screening panels, its high potency at MT2 suggests that off-target effects at other receptors are likely to occur at significantly higher concentrations. For researchers investigating the specific roles of the MT2 receptor, this compound remains a critical pharmacological tool. However, as with any selective ligand, the potential for off-target effects should be considered, and appropriate control experiments are recommended, especially when using high concentrations. Further comprehensive screening of this compound against a wide panel of GPCRs would be beneficial to the scientific community.

References

Confirming MT2 Receptor Blockade by 4-P-PDOT: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, definitively confirming the blockade of the melatonin MT2 receptor is a critical step in characterizing novel compounds and understanding their physiological effects. 4-phenyl-2-propionamidotetralin (4-P-PDOT) has historically been a key tool for this purpose. However, a nuanced understanding of its pharmacological profile is essential, as experimental evidence reveals a complex interplay of antagonist and partial agonist activities that are dependent on the specific signaling pathway being investigated. This guide provides a comparative overview of experimental methods to confirm MT2 receptor blockade by this compound, presenting its performance alongside other common and novel MT2 receptor antagonists.

Comparative Analysis of MT2 Receptor Antagonists

The selection of an appropriate antagonist is crucial for elucidating the role of the MT2 receptor. While this compound is widely cited as an MT2-selective antagonist, its functional activity can be complex. The following tables summarize the binding affinities and functional potencies of this compound in comparison to other antagonists.

Compound Receptor Subtype Binding Affinity (pKi) Selectivity (MT2 vs. MT1)
This compound hMT16.85[1]~132-fold[2][3]
hMT28.97[1]
Luzindole hMT1~6.8[4]~15-fold
hMT2~7.9
K-185 hMT1-~140-fold
hMT2-

Table 1: Binding Affinities of Selected MT2 Receptor Antagonists. This table presents the negative logarithm of the inhibitory constant (pKi) for this compound and luzindole at human MT1 and MT2 receptors. Higher pKi values indicate greater binding affinity.

Compound Assay Type Receptor Subtype Functional Activity (pEC50 / pA2) Efficacy (% of Melatonin)
This compound cAMP InhibitionhMT28.7 (pEC50)87-90% (Partial/Full Agonist)
GTPγS BindinghMT2-34% (Partial Agonist)
β-arrestin RecruitmenthMT2-~50% (Partial Agonist)
Luzindole cAMP InhibitionhMT27.64 (pA2)Antagonist
cAMP InhibitionhMT15.75 (pA2)Antagonist

Table 2: Functional Activity of this compound and Luzindole. This table summarizes the functional potency and efficacy of this compound and luzindole in different in vitro assays. Note the partial to full agonist activity of this compound in cAMP and GTPγS assays, contrasting with its classification as an antagonist.

Experimental Protocols for Confirming MT2 Blockade

To rigorously assess MT2 receptor blockade, a combination of in vitro and in vivo experimental approaches is recommended. The following are detailed protocols for key assays.

In Vitro Assays

1. Radioligand Binding Assay (Competitive)

This assay determines the binding affinity of a test compound (like this compound) to the MT2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human MT2 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: 2-[¹²⁵I]-iodomelatonin.

    • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test compound (this compound) and non-specific binding control (e.g., high concentration of melatonin).

    • Glass fiber filters (GF/B or GF/C).

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add binding buffer, a fixed concentration of 2-[¹²⁵I]-iodomelatonin (typically at its Kd value), and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of wells should contain the radioligand and a saturating concentration of unlabeled melatonin.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

2. Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the melatonin-induced inhibition of adenylyl cyclase activity.

  • Materials:

    • CHO or HEK293 cells stably expressing the human MT2 receptor.

    • Assay medium (e.g., DMEM/F12) containing a phosphodiesterase inhibitor like IBMX (0.5 mM).

    • Forskolin.

    • Melatonin.

    • Test compound (this compound).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Seed the cells in a 96-well or 384-well plate and grow to confluence.

    • Pre-incubate the cells with varying concentrations of the test compound (this compound) for 15-30 minutes.

    • Add a fixed concentration of melatonin (typically its EC80) to all wells except the control wells.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

    • Data Analysis: To confirm antagonism, this compound should produce a concentration-dependent reversal of the melatonin-induced inhibition of forskolin-stimulated cAMP levels. The potency of the antagonist can be expressed as a pA2 value determined from a Schild plot. It is crucial to also test this compound alone to assess for any agonist activity (i.e., inhibition of forskolin-stimulated cAMP in the absence of melatonin).

3. [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the MT2 receptor. An antagonist will block the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Materials:

    • Cell membranes from cells expressing the MT2 receptor.

    • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP (typically 10-30 µM).

    • [³⁵S]GTPγS.

    • Melatonin.

    • Test compound (this compound).

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of melatonin (EC80) in the presence of GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the filter-bound radioactivity by scintillation counting.

    • Data Analysis: Determine the ability of this compound to inhibit melatonin-stimulated [³⁵S]GTPγS binding. As with the cAMP assay, it is important to test this compound alone to check for any partial agonist activity (stimulation of [³⁵S]GTPγS binding).

4. β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MT2 receptor, a key event in receptor desensitization and signaling.

  • Materials:

    • Cells co-expressing the MT2 receptor (often tagged) and a β-arrestin-reporter fusion protein (e.g., using the PathHunter system from DiscoveRx).

    • Melatonin.

    • Test compound (this compound).

  • Procedure:

    • Plate the cells in a 384-well plate.

    • Pre-incubate the cells with different concentrations of this compound.

    • Add a fixed concentration of melatonin (EC80) to stimulate β-arrestin recruitment.

    • Incubate for 60-90 minutes at 37°C.

    • Measure the reporter signal (e.g., chemiluminescence) according to the assay kit's instructions.

    • Data Analysis: Assess the concentration-dependent inhibition of melatonin-induced β-arrestin recruitment by this compound. Also, evaluate this compound alone for any agonist-induced recruitment of β-arrestin.

In Vivo Assay

1. SCN Slice Electrophysiology for Circadian Phase Shifts

This ex vivo assay directly assesses the functional consequence of MT2 receptor blockade on the master circadian clock in the suprachiasmatic nucleus (SCN).

  • Materials:

    • Rodent (rat or mouse) brain slicer (vibratome).

    • Artificial cerebrospinal fluid (aCSF).

    • Recording chamber for brain slices with perfusion system.

    • Multi-electrode array (MEA) or patch-clamp setup.

    • Melatonin.

    • Test compound (this compound).

  • Procedure:

    • Prepare coronal brain slices (300-500 µm thick) containing the SCN from a rodent.

    • Maintain the slices in a recording chamber continuously perfused with oxygenated aCSF.

    • Record the spontaneous multi-unit neuronal firing rate from the SCN. The firing rate exhibits a robust circadian rhythm, with a peak during the subjective day.

    • To test for antagonism, first apply this compound to the slice for a period before and during the application of melatonin at a specific circadian time (CT), typically at CT 10 (late subjective day) or CT 23 (late subjective night), when melatonin induces phase advances.

    • Continue recording the firing rate for at least one full circadian cycle after drug application.

    • Data Analysis: Determine the time of the peak firing rate on the day after drug application and compare it to the control peak time. A successful blockade will be demonstrated by the prevention or attenuation of the melatonin-induced phase shift of the firing rate rhythm. It is also important to apply this compound alone to ensure it does not have any intrinsic effect on the phase of the SCN rhythm.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the logic of the experimental workflows and the signaling pathways involved.

G cluster_0 Competitive Radioligand Binding Assay start Prepare MT2-expressing cell membranes incubate Incubate membranes with Radioligand (e.g., 2-[125I]-iodomelatonin) + varying [this compound] start->incubate filter Filter and wash to separate bound from free incubate->filter count Quantify bound radioactivity filter->count analyze Determine IC50 and Ki count->analyze

Competitive Radioligand Binding Workflow

G cluster_1 cAMP Functional Assay (Antagonist Mode) cells Plate MT2-expressing cells pretreat Pre-incubate with varying [this compound] cells->pretreat add_agonist Add Melatonin (e.g., EC80 concentration) pretreat->add_agonist stimulate Stimulate with Forskolin add_agonist->stimulate measure Lyse cells and measure intracellular cAMP stimulate->measure analyze Determine pA2 (Schild analysis) measure->analyze

cAMP Functional Assay Workflow

G cluster_2 MT2 Receptor Signaling Pathways Melatonin Melatonin MT2 MT2 Receptor Melatonin->MT2 Activates Antagonist This compound (Antagonist) Antagonist->MT2 Blocks Gi Gi Protein MT2->Gi Activates Arrestin β-Arrestin MT2->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Recruitment β-Arrestin Recruitment Arrestin->Recruitment

MT2 Receptor Signaling Pathways

Conclusion

Confirming MT2 receptor blockade by this compound requires a multi-faceted experimental approach that acknowledges its potential for partial agonism. While radioligand binding assays can confirm its affinity for the MT2 receptor, functional assays are essential to determine its effects on downstream signaling. The choice of assay (cAMP, GTPγS, or β-arrestin) can reveal different aspects of this compound's activity, highlighting the importance of a comprehensive characterization. For studying physiological functions, in vivo or ex vivo preparations like the SCN slice offer invaluable insights into the functional consequences of MT2 receptor modulation. By comparing the effects of this compound with other antagonists like luzindole and newer, more selective compounds, researchers can build a more complete and accurate understanding of the role of the MT2 receptor in their system of interest.

References

A Comparative Analysis of 4-P-PDOT and Other MT2 Antagonists in Melatonin Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy, selectivity, and functional characteristics of 4-phenyl-2-propionamidotetralin (4-P-PDOT) in comparison to other melatonin receptor 2 (MT2) antagonists, supported by experimental data and detailed methodologies.

This guide provides researchers, scientists, and drug development professionals with an objective comparison of this compound and other notable MT2 antagonists, primarily focusing on luzindole. The information presented is collated from a range of studies, offering insights into the nuanced pharmacological profiles of these compounds.

Comparative Efficacy and Binding Affinities

The efficacy of MT2 antagonists is a critical factor in their application as research tools and potential therapeutic agents. The following tables summarize the binding affinities and functional activities of this compound and luzindole at melatonin receptors.

CompoundReceptorBinding Affinity (pKi)Selectivity (MT2 vs. MT1)Reference
This compound MT28.97>300-fold[1][2]
MT16.85[1]
Luzindole MT2~7.0 (pKB)25-fold higher for MT2[1][3]
MT1Lower affinity than for MT2

Note: pKi is the negative logarithm of the inhibition constant (Ki), and a higher value indicates stronger binding affinity. pKB is the negative logarithm of the dissociation constant of an antagonist.

Functional Antagonism and Partial Agonism

While often classified as a selective MT2 antagonist, studies reveal a more complex functional profile for this compound, with evidence of partial agonism depending on the signaling pathway being investigated. In contrast, luzindole is generally considered a non-selective MT1/MT2 antagonist.

AssayThis compound at MT2Luzindole at MT2Reference
cAMP Production Inhibition Full agonist (90% efficacy of melatonin)Partial agonist (70% efficacy of melatonin)
GTPγS Binding Partial agonist (34% efficacy)
β-Arrestin Recruitment Induces recruitmentDid not recruit β-arrestin
Receptor Internalization Provokes internalization (~50% of melatonin)

This pathway-dependent activity, known as biased agonism, highlights the importance of selecting the appropriate antagonist based on the specific biological question being addressed.

In Vivo and In Vitro Experimental Findings

Comparative studies in various experimental models have further elucidated the differential effects of this compound and luzindole.

  • Cancer Cell Growth: In a study on murine Colon 38 cancer cells, luzindole, but not this compound, was able to diminish the inhibitory effect of melatonin on cancer cell growth, suggesting that membrane melatonin receptors may not be the sole pathway for melatonin's oncostatic action in this model.

  • Circadian Rhythms: Both this compound and luzindole have been shown to block melatonin-induced phase advances of the circadian clock in the rat suprachiasmatic nucleus (SCN), supporting the role of the MT2 receptor in this process.

  • Hormone Secretion: In studies on the rat hypothalamo-hypophysial system, luzindole was found to suppress the melatonin-dependent inhibition of vasopressin secretion, whereas this compound did not, suggesting the involvement of MT1 receptors in this particular regulatory pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and other MT2 antagonists.

2-[¹²⁵I]-iodomelatonin and [³⁵S]-GTPγS Binding Assays

Radioligand Binding Assay: Membranes from cells expressing MT1 or MT2 receptors were incubated in a binding buffer (50 mmol/L Tris/HCl pH 7.4, 5 mmol/L MgCl₂) with 20 pmol/L 2-[¹²⁵I]-iodomelatonin for 2 hours at 37°C. Nonspecific binding was determined in the presence of 10 μmol/L melatonin. The reaction was terminated by rapid filtration through GF/B unifilters, followed by three washes with ice-cold buffer. The inhibition constant (Ki) was calculated using the Cheng–Prussoff equation: Ki = IC50/[1 + (L/Kd)], where IC50 is the half-maximal inhibitory concentration, L is the concentration of the radioligand, and Kd is its dissociation constant.

[³⁵S]-GTPγS Binding Assay: Cell membranes were diluted in a binding buffer (20 mmol/L Hepes pH 7.4, 100 mmol/L NaCl, 3 mmol/L MgCl₂, 3 μmol/L GDP) with 20 μg/mL saponin. The incubation was initiated by adding 0.1 nmol/L [³⁵S]-GTPγS to the membranes and ligands in a final volume of 250 μL and was conducted for 60 minutes at room temperature.

cAMP Production Assay

Cells expressing MT1 or MT2 receptors were cultured in 96-well plates. Confluent cells were incubated for 60 minutes at 37°C with DMEM-F12 medium containing 300 μM isobutylmethylxanthine (IBMX) to inhibit phosphodiesterase activity. Following this, an agonist was added for 60 minutes, and then forskolin (30 μM) was added for an additional 15 minutes to stimulate adenylate cyclase. For antagonist experiments, the antagonist was co-incubated with melatonin for 60 minutes prior to the addition of forskolin.

Cell Viability Assay (Mosmann Method)

The murine cancer cell line Colon 38 was used. The effects of melatonin, this compound, and luzindole, both alone and in combination, were examined in a 48-hour cell culture. The growth of cancer cells was assessed using a modified colorimetric Mosmann method (MTT assay), which measures the metabolic activity of viable cells.

Visualizing Signaling and Experimental Logic

The following diagrams illustrate key concepts and workflows discussed in the comparative analysis of MT2 antagonists.

G cluster_0 MT2 Receptor Signaling Pathways MT2 MT2 Receptor Gi Gi Protein MT2->Gi Agonist Binding BetaArrestin β-Arrestin MT2->BetaArrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization BetaArrestin->Internalization G cluster_workflow Competitive Binding Assay Workflow A Prepare cell membranes expressing MT2 receptors B Incubate with radiolabeled agonist (e.g., 2-[¹²⁵I]-iodomelatonin) A->B C Add increasing concentrations of antagonist (e.g., this compound) B->C D Separate bound and free radioligand C->D E Measure radioactivity of bound ligand D->E F Calculate Ki to determine antagonist affinity E->F G cluster_logic Functional Profile of this compound at MT2 PPDOT This compound BiasedAgonism Biased Agonism PPDOT->BiasedAgonism Antagonist Antagonist PartialAgonist Partial Agonist FullAgonist Full Agonist BiasedAgonism->Antagonist e.g., Blocking Melatonin -induced effects BiasedAgonism->PartialAgonist e.g., GTPγS Binding BiasedAgonism->FullAgonist e.g., cAMP Inhibition

References

Genetic Knockout vs. Pharmacological Blockade: A Comparative Analysis of MT2 Receptor Interrogation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers navigating the choice between genetic and pharmacological methods to study the melatonin receptor 2 (MT2), featuring a direct comparison with the selective antagonist 4-P-PDOT.

In the realm of G protein-coupled receptor (GPCR) research, understanding the precise physiological roles of specific receptor subtypes is paramount. The melatonin receptor 2 (MT2), a key component of the melatonergic system, has garnered significant interest for its involvement in circadian rhythm regulation, sleep, anxiety, and pain perception. Investigators seeking to elucidate the function of the MT2 receptor are often faced with a critical decision: employ a genetic knockout model, which offers complete and lifelong ablation of the receptor, or utilize a pharmacological antagonist, such as this compound, for acute and reversible blockade. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, detailed protocols, and visual aids to inform experimental design.

At a Glance: Genetic Knockout vs. This compound

FeatureGenetic Knockout (MT2-/-)Pharmacological Blockade (this compound)
Target Specificity Highly specific to the MT2 receptor gene.Highly selective for the MT2 receptor over the MT1 receptor (>300-fold)[1][2], but potential for off-target effects at high concentrations.
Temporality Permanent, from embryonic development.Acute and reversible, allowing for temporal control of receptor blockade.
Compensation Potential for developmental compensatory mechanisms.Minimizes long-term compensatory changes.
Dosage Control Not applicable (complete ablation).Dose-dependent effects can be titrated.
Systemic vs. Local Systemic knockout affects all tissues expressing MT2.Can be administered systemically or locally for targeted effects.
Complexity Technically demanding and time-consuming to generate and maintain mouse lines.Relatively straightforward administration.
Caveats Phenotype may be influenced by developmental adaptations.Pharmacokinetics, bioavailability, and potential for agonist/partial agonist activity in certain pathways need to be considered[3].

Comparative Data: Phenotypic Outcomes

The following tables summarize key findings from studies employing either MT2 receptor knockout mice or pharmacological blockade with this compound.

Table 1: Sleep and Circadian Rhythms
ParameterMT2 Knockout MiceEffect of this compoundReference
Non-REM Sleep Decreased NREM sleep time, particularly during the light phase.[4]Blocks the NREM sleep-promoting effects of MT2 agonists.[5]
Wakefulness Increased wakefulness time during the light phase.Can reverse the sedative effects of melatonin.
Circadian Phase Shift Retain photoperiodic responses in Dio3 mRNA levels, unlike MT1 knockout mice.Blocks melatonin-mediated phase advances of the circadian clock in the SCN.
Table 2: Anxiety and Cognition
ParameterMT2 Knockout MiceEffect of this compoundReference
Anxiety-like Behavior Increased anxiety levels in female mice in a home-cage monitoring system.Anxiolytic effects of MT2 agonists are blocked by this compound.
Attentional Processes (CPT) Exhibit more liberal/risky responding strategies with increased hit rates and false alarm rates.N/A
Social Interaction Enhanced social interaction in male mice.N/A
Table 3: Nociception
ParameterMT2 Knockout MiceEffect of this compoundReference
Thermal Pain Sensitivity (Hot Plate Test) Reduced thermal sensitivity.N/A
Inflammatory Pain (Formalin Test) Decreased tonic nocifensive behavior during phase 2.N/A

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and aid in the selection of appropriate assays.

Generation of MT2 Knockout Mice

Method: Targeted deletion of the Mtnr1b gene.

Protocol:

  • Design and synthesize guide RNAs (gRNAs) targeting a critical exon of the Mtnr1b gene.

  • Prepare a Cas9/gRNA ribonucleoprotein (RNP) complex.

  • Microinject the RNP complex into the cytoplasm of single-cell mouse embryos (e.g., from C57BL/6N strain).

  • Implant the microinjected embryos into pseudopregnant surrogate mothers.

  • Screen the resulting pups for the desired genetic modification using PCR and Sanger sequencing.

  • Establish a breeding colony from founder mice to generate homozygous knockout animals.

In Vivo Administration of this compound

Method: Systemic administration via intraperitoneal (i.p.) or intravenous (i.v.) injection.

Protocol:

  • Dissolve this compound in a suitable vehicle. A common solvent is a solution of 20% DMSO in saline.

  • Determine the desired dose based on previous studies (e.g., 0.5-1.0 mg/kg for i.v. injection).

  • Administer the solution to the experimental animals via the chosen route (i.p. or i.v.).

  • Include a vehicle-treated control group to account for any effects of the solvent.

  • The timing of administration should be chosen based on the experimental question and the pharmacokinetic profile of the compound.

Behavioral Assays

Elevated Plus Maze (for anxiety-like behavior):

  • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

  • Acclimate the mouse to the testing room for at least 30 minutes prior to the test.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for a 5-minute period.

  • Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Continuous Performance Task (for attention and impulsivity):

  • Use a touchscreen operant chamber.

  • Train mice to respond to a specific visual stimulus (target) to receive a reward and to withhold responding to a different stimulus (non-target).

  • During testing, present a series of target and non-target stimuli in a pseudo-random order.

  • Record the number of correct responses to the target (hits), incorrect responses to the non-target (false alarms), correct withholding of response to the non-target (correct rejections), and failures to respond to the target (misses).

  • Calculate parameters such as hit rate, false alarm rate, and d' (a measure of sensitivity).

Hot Plate Test (for thermal nociception):

  • The apparatus consists of a metal plate that can be heated to a constant temperature (e.g., 55°C).

  • Place the mouse on the hot plate and start a timer.

  • Observe the mouse for nocifensive behaviors, such as paw licking, jumping, or vocalization.

  • Record the latency to the first nocifensive response.

  • A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

Formalin Test (for inflammatory pain):

  • Inject a dilute formalin solution (e.g., 20 µL of 5% formalin) into the plantar surface of the mouse's hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the amount of time the mouse spends licking or biting the injected paw during two distinct phases: Phase 1 (0-5 minutes post-injection, representing acute nociception) and Phase 2 (15-30 minutes post-injection, representing inflammatory pain).

Molecular Assays

Quantitative Real-Time PCR (qRT-PCR) for MT2 Receptor Expression:

  • Isolate total RNA from the tissue of interest (e.g., brain, retina).

  • Synthesize cDNA using a reverse transcriptase enzyme.

  • Perform qPCR using primers specific for the Mtnr1b gene and a suitable housekeeping gene (e.g., GAPDH, beta-actin) for normalization.

  • Analyze the relative expression levels using the ΔΔCt method.

Western Blot for MT2 Signaling Pathway Proteins:

  • Extract total protein from cells or tissues.

  • Separate proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ERK, phospho-CREB).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for use with Graphviz.

MT2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Melatonin Melatonin MT2 MT2 Receptor Melatonin->MT2 Activates FourPPDOT This compound FourPPDOT->MT2 Blocks Gi Gαi MT2->Gi Activates PLC PLC MT2->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PKC PKC PLC->PKC Activates ERK ERK PKC->ERK Activates ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: Simplified MT2 receptor signaling pathway.

Experimental_Workflow cluster_models Experimental Models cluster_assays Assessments cluster_analysis Data Analysis & Interpretation KO MT2 Knockout Mice Behavior Behavioral Phenotyping (Sleep, Anxiety, Cognition, Pain) KO->Behavior Molecular Molecular Analysis (qRT-PCR, Western Blot) KO->Molecular WT_PDOT Wild-type Mice + this compound WT_PDOT->Behavior WT_PDOT->Molecular WT_Vehicle Wild-type Mice + Vehicle WT_Vehicle->Behavior WT_Vehicle->Molecular Analysis Comparative Data Analysis Behavior->Analysis Molecular->Analysis Conclusion Elucidation of MT2 Receptor Function Analysis->Conclusion

Caption: General experimental workflow for comparing knockout and pharmacological models.

Conclusion: Choosing the Right Tool for the Job

Both genetic knockout of the MT2 receptor and pharmacological blockade with this compound are invaluable tools for dissecting the complexities of the melatonergic system. The choice between these approaches should be guided by the specific research question.

  • Genetic knockout is the gold standard for studying the lifelong consequences of receptor absence and for identifying developmental roles. However, researchers must be mindful of potential compensatory mechanisms that may mask or alter the primary phenotype.

  • Pharmacological blockade with this compound offers unparalleled temporal control, making it ideal for investigating the acute roles of the MT2 receptor in adult physiology and behavior. The dose-dependent nature of pharmacological intervention also allows for a more nuanced understanding of receptor function. Nevertheless, careful consideration of the compound's selectivity, potential for off-target effects, and its complex agonist/antagonist profile across different signaling pathways is crucial for accurate data interpretation.

Ultimately, a combinatorial approach, where findings from MT2 knockout mice are validated and further explored using this compound, will provide the most comprehensive and robust understanding of the multifaceted roles of the MT2 receptor in health and disease.

References

Comparative Analysis of 4-P-PDOT Effects in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of 4-phenyl-2-propionamidotetralin (4-P-PDOT), a known melatonin receptor ligand, across various cell lines. The data presented is compiled from multiple studies to offer an objective overview of its performance and aid in experimental design and interpretation.

Introduction to this compound

This compound is widely recognized as a selective antagonist for the melatonin MT2 receptor, exhibiting a significantly higher affinity for MT2 over the MT1 receptor.[1][2][3] However, its pharmacological profile is complex, demonstrating partial agonism, inverse agonism, and biased signaling depending on the cell type, receptor expression levels, and the specific signaling pathway being investigated.[4][5] This guide explores these multifaceted effects in several well-characterized cell systems.

Data Presentation: Comparative Effects of this compound

The following tables summarize the quantitative and qualitative effects of this compound observed in different cell lines and tissues.

Table 1: Receptor Binding and Functional Activity of this compound

Cell Line/SystemReceptor(s)AssayThis compound EffectEfficacy/PotencyReference
HEK cellsRecombinant human MT1cAMP InhibitionPartial Agonist~50% of Melatonin
GTPγS BindingNo Agonist Effect-
Melatonin-induced GTPγS BindingAntagonist100% Inhibition
HEK cellsRecombinant human MT2cAMP InhibitionFull Agonist~90% of Melatonin
GTPγS BindingPartial Agonist34% of Melatonin
Melatonin-induced GTPγS BindingPartial Antagonist49% Inhibition
β-arrestin RecruitmentAgonistSimilar to binding affinity
Receptor InternalizationAgonist~50% of Melatonin
Rat Suprachiasmatic Nucleus (SCN)Native MT2Circadian Rhythm (Neuronal Firing)AntagonistBlocks melatonin-induced phase advance
PKC ActivityAntagonistBlocks melatonin-induced PKC activation
Murine Colon 38 Cancer CellsNative Melatonin ReceptorsCell ViabilityNo effect on melatonin's antiproliferative action-
Bovine Granulosa CellsNative MT1/MT2Hormone Secretion & Gene ExpressionAntagonist (concentration-dependent)Reverses melatonin's effects
Apoptosis & Cell CycleAntagonist (concentration-dependent)Blocks low-dose melatonin effects

Table 2: Effects of this compound on Gene and Protein Expression in Bovine Granulosa Cells (in the presence of low-dose 10⁻⁹ M Melatonin)

Gene/ProteinMelatonin EffectEffect of Melatonin + this compoundPathwayReference
Bcl-2UpregulationInhibition of UpregulationApoptosis
BaxDownregulationInhibition of DownregulationApoptosis
Caspase-3DownregulationInhibition of DownregulationApoptosis
p53DownregulationInhibition of DownregulationApoptosis/Cell Cycle
CYP19A1 (Aromatase)DownregulationReversal of DownregulationSteroidogenesis
StARUpregulationReversal of UpregulationSteroidogenesis

Experimental Protocols

Below are generalized methodologies for key experiments cited in this guide. Researchers should refer to the specific publications for detailed protocols.

Cell Viability Assay (Modified Mosmann Method)
  • Cell Seeding: Plate cells (e.g., Murine Colon 38) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of melatonin, this compound, or a combination of both for 48 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

PKC Activity Assay
  • Tissue Preparation: Prepare brain slices containing the suprachiasmatic nucleus (SCN) from rats.

  • Treatment: Incubate the SCN slices with melatonin, this compound, or a combination at specified concentrations and for a defined period (e.g., at circadian time 10).

  • Homogenization: Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Assay: Perform a PKC phosphotransferase activity assay using a commercial kit, which typically involves the phosphorylation of a specific substrate by PKC in the presence of [γ-³²P]ATP.

  • Quantification: Measure the incorporation of ³²P into the substrate to determine PKC activity.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
  • Cell Culture and Treatment: Culture cells (e.g., bovine granulosa cells) and treat with melatonin and/or this compound for the desired time.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using gene-specific primers for target genes (e.g., Bcl-2, Bax, CYP19A1) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations: Signaling Pathways and Workflows

This compound's Biased Signaling at MT1 and MT2 Receptors

The following diagram illustrates the differential signaling effects of this compound at the MT1 and MT2 melatonin receptors as observed in recombinant HEK cell systems.

G cluster_MT1 MT1 Receptor cluster_MT2 MT2 Receptor MT1 MT1 cAMP_MT1 cAMP Inhibition (Partial Agonist) MT1->cAMP_MT1 GTP_MT1 GTPγS Binding (No Agonist Effect) MT1->GTP_MT1 Mel_GTP_MT1 Melatonin-induced GTPγS Binding (Antagonist) MT1->Mel_GTP_MT1 MT2 MT2 cAMP_MT2 cAMP Inhibition (Full Agonist) MT2->cAMP_MT2 GTP_MT2 GTPγS Binding (Partial Agonist) MT2->GTP_MT2 Mel_GTP_MT2 Melatonin-induced GTPγS Binding (Partial Antagonist) MT2->Mel_GTP_MT2 Arrestin β-arrestin Recruitment (Agonist) MT2->Arrestin Internalization Receptor Internalization (Agonist) MT2->Internalization PDOT This compound PDOT->MT1 Binds PDOT->MT2 Binds

Caption: this compound's differential effects on MT1 and MT2 receptor signaling pathways.

Experimental Workflow for Analyzing Gene Expression

This diagram outlines a typical workflow for studying the effects of this compound on gene expression in a cell line.

G A Cell Culture (e.g., Bovine Granulosa Cells) B Treatment with Melatonin and/or this compound A->B C Total RNA Extraction B->C D cDNA Synthesis (Reverse Transcription) C->D E Real-Time qPCR with Gene-Specific Primers D->E F Data Analysis (Relative Gene Expression) E->F

Caption: Workflow for gene expression analysis of this compound effects.

Antagonistic Effect of this compound on Melatonin-Induced Apoptosis Regulation

This diagram illustrates how this compound can block the anti-apoptotic effects of low-dose melatonin in bovine granulosa cells.

G Mel Low-Dose Melatonin Receptor MT1/MT2 Receptors Mel->Receptor PDOT This compound PDOT->Receptor Blocks Bcl2 Bcl-2 Expression (Anti-apoptotic) Receptor->Bcl2 Upregulates Bax Bax Expression (Pro-apoptotic) Receptor->Bax Downregulates Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound blocks melatonin's anti-apoptotic signaling.

Conclusion

The experimental evidence demonstrates that this compound is a versatile pharmacological tool, but its effects are highly context-dependent. While it is a potent MT2-selective antagonist in some systems like the rat SCN, it exhibits a range of agonist and partial agonist activities in others, such as HEK cells expressing recombinant melatonin receptors. Furthermore, its efficacy can be concentration-dependent, as seen in bovine granulosa cells. This comparative analysis underscores the importance of careful characterization of this compound's effects in any new experimental system to ensure accurate interpretation of results. Researchers should consider the specific signaling pathways of interest and the expression levels of MT1 and MT2 receptors in their chosen cell line.

References

Evaluating 4-P-PDOT: A Comparative Guide to its Antagonistic Potency at Melatonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive evaluation of 4-phenyl-2-propionamidotetralin (4-P-PDOT), a key pharmacological tool used in melatonin research. It compares its binding affinity and functional antagonism at MT1 and MT2 melatonin receptors relative to endogenous melatonin and several leading synthetic melatonin agonists, including Ramelteon, Agomelatine, and Tasimelteon. This document is intended for researchers, scientists, and drug development professionals investigating the intricacies of the melatoninergic system.

Executive Summary

This compound is widely recognized as a selective antagonist for the MT2 melatonin receptor. However, experimental evidence reveals a complex pharmacological profile that is dependent on the receptor subtype (MT1 vs. MT2) and the specific signaling pathway being assayed. While it demonstrates high affinity for the MT2 receptor, its functional effects can range from competitive antagonism to partial and even full agonism. This guide synthesizes available data to clarify these nuances, presenting binding affinities, functional potency data, detailed experimental protocols, and visual diagrams of the underlying cellular mechanisms.

Comparative Analysis of Receptor Binding Affinity

Competitive radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. The inhibition constant (Ki) represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The data below, compiled from studies using human recombinant MT1 and MT2 receptors, compares the binding affinities of this compound with melatonin and key synthetic agonists.

CompoundReceptorBinding Affinity (Ki, nM)Selectivity (MT1/MT2)
This compound MT1~14061-fold for MT2
MT2~2.3
Melatonin MT10.08 - 0.2~2.4 - 4.8-fold for MT1
MT20.38 - 0.5
Ramelteon MT10.014~8-fold for MT1
MT20.112
Agomelatine MT1~0.1Non-selective
MT2~0.1
Tasimelteon MT10.30 - 0.35~2.1 - 4.4-fold for MT2
MT20.07 - 0.17

Note: Ki values are compiled from multiple sources and may vary based on experimental conditions (e.g., cell line, radioligand used). The values presented are representative.

Functional Potency and Antagonism

The functional activity of this compound is more complex than its binding affinity suggests. Depending on the assay, it can block the action of an agonist (antagonism) or elicit a response itself (agonism).

Functional Data for this compound

Functional assays, such as those measuring the inhibition of cyclic AMP (cAMP), provide insight into a compound's efficacy. The data reveals that this compound's behavior is highly context-dependent.

Assay TypeReceptorThis compound ActivityPotency (pKi or pEC50)Efficacy (% of Melatonin)
cAMP Inhibition MT1Partial AgonistpEC50: ~6.85~50%
MT2Full AgonistpEC50: ~8.97~90-100%
GTPγS Binding MT1Antagonist (vs. Melatonin)-100% Inhibition
MT2Weak Partial Agonist-~34%
MT2Antagonist (vs. Melatonin)-~49% Inhibition

This dual activity is a critical consideration. In cAMP assays, this compound acts as an agonist, particularly at the MT2 receptor.[1] However, in GTPγS binding assays, it effectively antagonizes melatonin's effect at the MT1 receptor.[1]

Antagonism Against Synthetic Agonists

Direct comparative studies of this compound's antagonistic potency against a range of synthetic agonists are limited. However, available research demonstrates its utility in blocking the functional effects of specific agonists:

  • Ramelteon: In a study on cardioprotection, the effects induced by Ramelteon were completely blocked by this compound, confirming its role as a functional MT2 antagonist in this context.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action, it is essential to visualize the underlying cellular pathways and the experimental methods used to probe them.

Melatonin Receptor Signaling Pathway

Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_intracellular MT_Receptor MT1 / MT2 Receptor Gi_protein Gαi Protein (Inactive) MT_Receptor->Gi_protein Couples AdenylylCyclase Adenylyl Cyclase (AC) Gi_protein->AdenylylCyclase Inhibits cAMP cAMP (Decreased) AdenylylCyclase->cAMP Converts Melatonin Melatonin or Synthetic Agonist Melatonin->MT_Receptor Activates Antagonist This compound Antagonist->MT_Receptor Blocks ATP ATP ATP->AdenylylCyclase PKA PKA Inactivation & Downstream Effects cAMP->PKA

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-P-Pdot
Reactant of Route 2
Reactant of Route 2
4-P-Pdot

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.